4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Description
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Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMFGOMNLYGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644036 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-82-7 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
This guide provides a comprehensive overview of a strategic synthesis route for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a compound of interest for researchers and professionals in drug development and organic synthesis. The proposed methodology is grounded in established chemical principles, offering a robust framework for its preparation. This document emphasizes not only the procedural steps but also the underlying chemical logic and safety considerations, ensuring a self-validating and reliable protocol.
Introduction and Retrosynthetic Analysis
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a substituted aromatic ketone. The propiophenone scaffold is a common feature in various biologically active molecules.[1][] The specific substitution pattern of this target molecule, featuring a brominated and fluorinated phenyl ring and a 2-methylphenyl group, suggests its potential as a key intermediate in the synthesis of novel pharmaceutical candidates.
A logical retrosynthetic analysis of the target molecule points towards a Friedel-Crafts acylation as the key bond-forming step. This disconnection simplifies the molecule into two primary synthons: 1-bromo-3-fluorobenzene and 3-(2-methylphenyl)propanoyl chloride. This approach is advantageous due to the commercial availability of 1-bromo-3-fluorobenzene and the straightforward preparation of the acyl chloride from its corresponding carboxylic acid.
Retrosynthetic Pathway
Caption: Retrosynthetic analysis of the target compound.
Synthesis of the Acyl Chloride Precursor
The synthesis commences with the preparation of 3-(2-methylphenyl)propanoyl chloride from the corresponding carboxylic acid.
Synthesis of 3-(2-methylphenyl)propanoic acid
While 3-(p-tolyl)propionic acid is commercially available, the ortho-substituted analogue, 3-(2-methylphenyl)propanoic acid, may require synthesis. A common method involves the reaction of a suitable starting material with malonic acid.
Conversion to 3-(2-methylphenyl)propanoyl chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a critical step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[3]
Experimental Protocol: Synthesis of 3-(2-methylphenyl)propanoyl chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases.
-
Reagent Addition: To the flask, add 3-(2-methylphenyl)propanoic acid. Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the carboxylic acid at room temperature with stirring.
-
Reaction: The reaction mixture is then gently heated to reflux (around 70-80°C). The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 3-(2-methylphenyl)propanoyl chloride can be purified by vacuum distillation.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 3-(2-methylphenyl)propanoic acid | 164.20 | 1.0 |
| Thionyl chloride | 118.97 | 2.0 - 3.0 |
Table 1: Reagents for acyl chloride synthesis.
Friedel-Crafts Acylation: The Core Reaction
The central step in this synthesis is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with the prepared 3-(2-methylphenyl)propanoyl chloride.[4][5][6][7] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
Mechanism and Regioselectivity:
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1-bromo-3-fluorobenzene. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents. Both fluorine and bromine are ortho-, para-directing groups. However, fluorine is a moderately activating (by resonance) and deactivating (by induction) group, while bromine is a deactivating group. The acylation is expected to occur predominantly at the position para to the fluorine atom and ortho to the bromine atom (the C4 position), as this position is the most activated and sterically accessible.
Synthesis Workflow
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- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. This propiophenone derivative, with its unique substitution pattern, presents itself as a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical methodologies for the handling and application of this compound. The causality behind experimental choices is elucidated to provide a deeper understanding of the scientific principles at play.
Chemical Identity and Structure
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a halogenated aromatic ketone. Its structure is characterized by a propiophenone core with a bromo and a fluoro substituent on the 4' and 2' positions of the phenyl ring, respectively, and a 2-methylphenyl group at the 3-position of the propane chain.
Molecular Structure:
Caption: Chemical structure of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one |
| CAS Number | 898789-82-7[1] |
| Molecular Formula | C16H14BrFO[1] |
| Molecular Weight | 321.19 g/mol [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug development and material sciences, influencing factors such as solubility, absorption, and reactivity. While experimental data for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is not extensively available in public literature, predicted values provide a useful starting point for experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 422.0 ± 45.0 °C | ChemicalBook[2] |
| Density | 1.367 ± 0.06 g/cm³ | ChemicalBook[2] |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Synthesis Methodology: A Mechanistic Approach
The synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone can be logically approached via a Friedel-Crafts acylation reaction . This well-established method is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring.[3] The choice of this pathway is dictated by the structure of the target molecule, which is an aryl ketone.
The proposed synthesis involves the reaction of 1-bromo-3-fluorobenzene with 3-(2-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Proposed synthesis via Friedel-Crafts acylation.
Rationale for Reagent Selection
-
1-Bromo-3-fluorobenzene: This serves as the aromatic substrate. The fluorine and bromine atoms are directing groups in electrophilic aromatic substitution. The fluorine atom is a moderately deactivating ortho-, para-director, while the bromine atom is also a deactivating ortho-, para-director. The acylation is expected to occur para to the fluorine and ortho to the bromine, leading to the desired 4'-bromo-2'-fluoro substitution pattern.
-
3-(2-methylphenyl)propanoyl chloride: This is the acylating agent. It can be prepared from 3-(2-methylphenyl)propanoic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Aluminum Chloride (AlCl₃): A strong Lewis acid is required to activate the acyl chloride, making it a more potent electrophile.[3]
Step-by-Step Experimental Protocol
Part A: Preparation of 3-(2-methylphenyl)propanoyl chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 3-(2-methylphenyl)propanoic acid and an excess of thionyl chloride (SOCl₂).
-
Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(2-methylphenyl)propanoyl chloride can be used directly in the next step or purified by vacuum distillation.
Part B: Friedel-Crafts Acylation
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a condenser, and a nitrogen inlet. The system should be kept under an inert atmosphere to prevent moisture from deactivating the catalyst.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) and cool the mixture in an ice-water bath.
-
Acyl Chloride Addition: Add the 3-(2-methylphenyl)propanoyl chloride dropwise to the cooled suspension of AlCl₃.
-
Aromatic Substrate Addition: To this mixture, add 1-bromo-3-fluorobenzene dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting materials are consumed (monitor by TLC or GC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Analytical Characterization: A Spectroscopic Profile
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Below is a predicted spectroscopic profile based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (approx. 7.0-8.0 ppm): Complex multiplets corresponding to the protons on the two phenyl rings. The protons on the bromofluoro-substituted ring will be influenced by the electron-withdrawing effects of the halogens.
-
Aliphatic Region (approx. 2.5-3.5 ppm): Two triplets corresponding to the two methylene (-CH₂-) groups of the propane chain. The methylene group adjacent to the carbonyl will be deshielded and appear further downfield.[4]
-
Methyl Protons (approx. 2.3 ppm): A singlet corresponding to the methyl (-CH₃) group on the tolyl ring.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (approx. 190-200 ppm): A signal in the downfield region characteristic of a ketone carbonyl carbon.[4]
-
Aromatic Carbons (approx. 115-140 ppm): A series of signals for the carbons of the two phenyl rings. The carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and coupling with fluorine.
-
Aliphatic Carbons (approx. 30-45 ppm): Signals for the methylene and methyl carbons.
-
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet (or a multiplet if coupled to nearby protons) confirming the presence of the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , characteristic of an aryl ketone.[5] Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.
-
C-Br Stretch: An absorption in the 500-600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity, M⁺ and M+2, separated by 2 m/z units, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[6][7] This isotopic pattern is a definitive indicator of the presence of a single bromine atom.
-
Fragmentation Pattern: Common fragmentation pathways for propiophenones include alpha-cleavage to form an acylium ion and McLafferty rearrangement if a gamma-hydrogen is present.[5] The fragmentation of this specific molecule would likely involve the loss of the 2-methylphenylpropyl side chain, leading to a prominent peak for the 4-bromo-2-fluorobenzoyl cation.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a synthetically accessible molecule with significant potential for further chemical elaboration. This guide has provided a detailed overview of its fundamental properties, a robust and mechanistically sound synthetic protocol, and a predicted analytical profile. The combination of a reactive ketone functionality and a halogenated aromatic ring makes it a versatile precursor for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. The self-validating nature of the described analytical protocols ensures the reliable characterization of this compound, providing a solid foundation for future research and development endeavors.
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4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone CAS number
An In-Depth Technical Guide to 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Intermediates and building blocks that offer precise control over steric and electronic properties are the cornerstones of successful synthesis campaigns. 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (CAS No: 898789-82-7 ) emerges as a compound of significant interest for researchers and scientists in the pharmaceutical industry.[1] Its molecular architecture, which combines a halogenated phenyl ring with a flexible propionyl chain and a substituted aromatic moiety, presents a versatile platform for the synthesis of complex, biologically active molecules.
This technical guide provides a comprehensive overview of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, moving beyond a simple datasheet to offer field-proven insights into its synthesis, characterization, potential applications, and safe handling. The content herein is structured to empower drug development professionals with the foundational knowledge required to effectively utilize this valuable chemical intermediate.
Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the starting point for any research endeavor. The key identifiers and properties for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone are summarized below.
| Property | Value | Source |
| CAS Number | 898789-82-7 | [1] |
| Molecular Formula | C₁₆H₁₄BrFO | [1] |
| Molecular Weight | 321.19 g/mol | [1] |
| IUPAC Name | 1-(4-bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | N/A |
| Canonical SMILES | CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F | N/A |
| Appearance | Likely an off-white to pale yellow solid (predicted) | N/A |
Proposed Synthesis and Mechanistic Rationale
While specific proprietary synthesis routes for this compound are not publicly detailed, a plausible and efficient pathway can be designed based on established principles of organic chemistry, such as the Friedel-Crafts acylation. This reaction is a cornerstone for creating aryl ketones and is widely used in industrial production.[2]
Experimental Protocol: A Plausible Two-Step Synthesis
This protocol outlines a logical approach for the laboratory-scale synthesis of the target molecule.
Step 1: Friedel-Crafts Acylation to form 3-(2-methylphenyl)propanoyl chloride
-
Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(2-methylphenyl)propanoic acid and thionyl chloride (SOCl₂) in a 1:1.2 molar ratio, using a suitable anhydrous solvent like dichloromethane (DCM).
-
Reaction : Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up : After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-(2-methylphenyl)propanoyl chloride is typically used directly in the next step without further purification.
-
Causality Note : Thionyl chloride is an effective reagent for converting carboxylic acids to acyl chlorides, which are highly reactive electrophiles necessary for the subsequent Friedel-Crafts reaction.
-
Step 2: Friedel-Crafts Acylation with 1-Bromo-3-fluorobenzene
-
Catalyst Suspension : In a separate, larger flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (approx. 1.3 equivalents) in anhydrous DCM. Cool the suspension to 0°C using an ice bath.
-
Electrophile Formation : Dissolve the crude 3-(2-methylphenyl)propanoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 20-30 minutes to allow for the formation of the acylium ion complex.
-
Nucleophilic Attack : Add 1-bromo-3-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quenching : Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction and Purification : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent in vacuo. The crude product can then be purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
-
Causality Note : The Friedel-Crafts acylation is directed by the substituents on the aromatic ring. In 1-bromo-3-fluorobenzene, both halogens are ortho-, para-directing but deactivating. The acylation is expected to occur at the position para to the fluorine and ortho to the bromine (C4 position relative to fluorine) due to steric and electronic factors, leading to the desired 4'-bromo-2'-fluoro substitution pattern.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A combination of spectroscopic methods is employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the bromofluorophenyl ring will appear as complex multiplets in the 7.0-7.8 ppm range, showing coupling to both each other and the fluorine atom. - Aromatic protons of the 2-methylphenyl group will appear between 7.1-7.3 ppm. - Two triplet signals corresponding to the -CH₂-CH₂- protons of the propionyl chain, likely around 3.0-3.5 ppm. - A singlet for the methyl (-CH₃) group protons around 2.3 ppm. |
| ¹³C NMR | - A carbonyl carbon (-C=O) signal around 195-200 ppm. - Multiple signals in the aromatic region (115-160 ppm), with carbon signals coupled to fluorine exhibiting characteristic splitting (C-F coupling). - Aliphatic carbons for the propionyl chain and the methyl group in the upfield region. |
| FT-IR | - A strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons (~2850-3100 cm⁻¹). - C-F and C-Br stretching vibrations in the fingerprint region (below 1200 cm⁻¹). |
| Mass Spec. | - The molecular ion peak (M⁺) should show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 320 and 322.[3] |
Potential Applications in Drug Discovery
The true value of an intermediate like 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone lies in its potential as a scaffold for novel therapeutics. The presence of multiple reactive and modulatory sites makes it a versatile building block.
-
Halogen Functionality (Br, F) : The bromine atom at the 4'-position is a key handle for further synthetic elaboration, particularly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse chemical moieties. The fluorine atom at the 2'-position can significantly alter the compound's electronic properties and metabolic stability, a common strategy in drug design to block metabolic oxidation and improve pharmacokinetic profiles.[4]
-
Ketone Group : The propiophenone's carbonyl group is a versatile functional group that can be reduced to an alcohol, converted to an amine via reductive amination, or used in various condensation reactions to build more complex heterocyclic systems.
-
Therapeutic Targets : The overall structure is reminiscent of scaffolds used in the development of various classes of drugs. For instance, substituted phenyl rings are crucial components in many kinase inhibitors for oncology.[5] Similarly, halogenated aromatic compounds are explored as intermediates for novel antibacterial and anti-inflammatory agents.[6][7]
Logical Relationship: Structure to Application
Caption: Structural features and their potential synthetic utility.
Safety and Handling
As with any laboratory chemical, particularly a halogenated aromatic ketone, proper safety protocols are mandatory.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Handling : Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is more than a catalog chemical; it is a strategically designed intermediate poised for significant utility in drug discovery and organic synthesis. Its combination of a synthetically versatile bromine handle, a metabolically beneficial fluorine atom, and a modifiable ketone function provides chemists with a powerful tool for generating novel molecular entities. This guide has outlined its core properties, a robust synthesis strategy, methods for its characterization, and its potential applications, providing a solid foundation for its integration into advanced research and development programs.
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56zKTIUm_)
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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Introduction
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential therapeutic applications. This guide provides an in-depth, technical walkthrough of the structure elucidation of a novel propiophenone derivative, 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. Propiophenones and their derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of bromine, fluorine, and a substituted phenyl ring creates a unique electronic and steric environment, making a comprehensive spectroscopic analysis essential for unambiguous structure confirmation.
This document is designed for researchers, scientists, and professionals in drug development. It eschews a rigid template in favor of a narrative that follows the logical flow of scientific inquiry. We will delve into the causality behind the choice of analytical techniques and demonstrate how a multi-spectroscopic approach provides a self-validating system for structure elucidation.
The Analytical Workflow: A Multi-faceted Approach
The elucidation of an unknown molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by combining these pieces can the complete picture be revealed. Our workflow for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is designed to be systematic and confirmatory.
Caption: A typical workflow for the structure elucidation of an organic molecule.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Mass Spectrometry (MS): Determining the Molecular Blueprint
Mass spectrometry is the initial and arguably most critical step, as it provides the molecular weight and, with high-resolution instruments, the elemental composition of the analyte. For 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (C₁₆H₁₄BrFO), we would expect to observe a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Expected Mass Spectrum Data:
| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Abundance | Interpretation |
| [M]⁺ | 320.02 | 322.02 | ~1:1 | Molecular Ion |
| [M-CH₂CH₃]⁺ | 291.00 | 293.00 | ~1:1 | Loss of the ethyl group |
| [C₇H₄BrFO]⁺ | 201.95 | 203.95 | ~1:1 | Fragment corresponding to the 4-bromo-2-fluorobenzoyl cation |
| [C₉H₁₁]⁺ | 119.09 | - | - | Fragment corresponding to the 2-methylphenylethyl cation |
The presence of the bromine isotope pattern is a strong indicator of a bromine-containing compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The propiophenone core contains a carbonyl group (C=O) and aromatic rings, which will give rise to characteristic absorption bands.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Interpretation |
| ~3050 | Medium-Weak | C-H (aromatic) | Stretching vibrations of C-H bonds on the aromatic rings. |
| ~2970, ~2880 | Medium-Weak | C-H (aliphatic) | Stretching vibrations of C-H bonds in the ethyl and methyl groups. |
| ~1680 | Strong | C=O (ketone) | The carbonyl stretch is a key diagnostic peak for the propiophenone structure.[1][2][3] |
| ~1600, ~1475 | Medium-Strong | C=C (aromatic) | Aromatic ring skeletal vibrations. |
| ~1250 | Strong | C-F | Stretching vibration of the carbon-fluorine bond. |
| ~820 | Strong | C-H (aromatic) | Out-of-plane bending, indicative of para-disubstitution on one of the aromatic rings. |
| ~550 | Medium-Weak | C-Br | Stretching vibration of the carbon-bromine bond. |
The strong absorption around 1680 cm⁻¹ is a clear indication of a conjugated ketone, a hallmark of the propiophenone scaffold.[1][2][3]
Part 2: Unraveling the Connectivity - 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[4][5][6] By analyzing the chemical shifts, coupling constants, and correlations, we can piece together the entire molecular framework.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their neighboring protons. For 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, we can predict the following signals:
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | dd | 1H | H-6' | Ortho to the electron-withdrawing carbonyl group and coupled to H-5' and H-3'. |
| ~7.3 | m | 1H | H-3' | Coupled to H-5' and H-6'. |
| ~7.2 | m | 1H | H-5' | Coupled to H-3' and H-6'. |
| ~7.1-7.0 | m | 4H | H-3'', H-4'', H-5'', H-6'' | Aromatic protons of the 2-methylphenyl group. |
| ~3.2 | t | 2H | -CH₂- | Methylene protons adjacent to the carbonyl group, split by the neighboring methylene protons. |
| ~2.9 | t | 2H | -CH₂- | Methylene protons adjacent to the 2-methylphenyl group, split by the neighboring methylene protons. |
| ~2.3 | s | 3H | -CH₃ | Methyl protons of the 2-methylphenyl group. |
The downfield shift of the H-6' proton is due to the deshielding effect of the adjacent carbonyl group. The complex multiplet in the aromatic region between 7.0 and 7.1 ppm is characteristic of the protons on the 2-methylphenyl ring.
¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, we can determine the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).[7]
Predicted ¹³C NMR and DEPT Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~198 | - | C=O | Carbonyl carbon, typically in this region for propiophenones.[8][9] |
| ~160 (d, ¹JCF ≈ 250 Hz) | - | C-2' | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |
| ~140 | - | C-1'' | Quaternary carbon of the 2-methylphenyl group. |
| ~138 | - | C-2'' | Quaternary carbon bearing the methyl group. |
| ~135 | CH | C-6' | Aromatic methine carbon. |
| ~132 | - | C-4' | Aromatic carbon bonded to bromine. |
| ~130 | CH | C-4'' | Aromatic methine carbon. |
| ~128 | CH | C-6'' | Aromatic methine carbon. |
| ~126 | CH | C-5'' | Aromatic methine carbon. |
| ~125 | CH | C-5' | Aromatic methine carbon. |
| ~124 | CH | C-3'' | Aromatic methine carbon. |
| ~118 (d, ²JCF ≈ 25 Hz) | CH | C-3' | Aromatic methine carbon coupled to fluorine over two bonds. |
| ~45 | CH₂ | -CH₂-CO- | Methylene carbon alpha to the carbonyl. |
| ~30 | CH₂ | -CH₂-Ar | Methylene carbon beta to the carbonyl. |
| ~19 | CH₃ | -CH₃ | Methyl carbon of the 2-methylphenyl group. |
The characteristic large one-bond C-F coupling constant is a definitive indicator of the fluorine's position on the aromatic ring. The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, confirming the assignments of the aliphatic chain.
2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for establishing the connectivity between atoms in a molecule.[10][11][12]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see correlations between the adjacent methylene protons of the propyl chain and between the coupled aromatic protons on each ring.
Caption: Predicted key COSY correlations for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of each proton to its attached carbon.[7][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D NMR experiment for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds apart.[13][14][15] These long-range correlations are crucial for connecting the different fragments of the molecule.
Key Predicted HMBC Correlations:
| Proton | Correlated Carbons (2 and 3 bonds away) |
| H-α (-CH₂-CO-) | C=O, C-β, C-1' |
| H-β (-CH₂-Ar) | C-α, C-1'', C-2'', C-6'' |
| H-6' | C=O, C-2', C-4' |
| -CH₃ | C-1'', C-2'', C-3'' |
The HMBC correlation between the alpha-methylene protons and the C-1' carbon of the bromo-fluoro-phenyl ring, along with the correlation between the beta-methylene protons and the carbons of the 2-methylphenyl ring, definitively establishes the connectivity of the entire molecule.
Caption: Predicted key HMBC correlations for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Part 3: The Final Verdict - Integrated Data Analysis and Structure Confirmation
By integrating the data from all the spectroscopic techniques, we can confidently confirm the structure of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
-
Mass Spectrometry provided the molecular formula C₁₆H₁₄BrFO.
-
IR Spectroscopy confirmed the presence of a conjugated ketone, aromatic rings, and C-F and C-Br bonds.
-
¹H and ¹³C NMR Spectroscopy provided the chemical environment and multiplicity of each proton and carbon atom. The characteristic C-F coupling in the ¹³C NMR spectrum was crucial in determining the position of the fluorine atom.
-
2D NMR Spectroscopy (COSY, HSQC, and HMBC) established the connectivity between the different fragments of the molecule, leaving no ambiguity in the final structure.
The convergence of evidence from these independent analytical methods provides a robust and self-validating confirmation of the molecular architecture.
Conclusion
The structure elucidation of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone serves as a compelling case study in the power of modern spectroscopic techniques. Through a logical and systematic application of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, we have pieced together the molecular puzzle with a high degree of confidence. This detailed structural information is the essential first step in understanding the molecule's properties and potential as a lead compound in drug discovery programs. The methodologies outlined in this guide represent the gold standard in the characterization of novel chemical entities, ensuring the scientific integrity and reproducibility of research in the chemical and pharmaceutical sciences.
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Spectral Properties of Chalcones II. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
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A Study on the Synthesis, Characterisation of Chalcone moiety. (2021). JETIR. Retrieved from [Link]
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The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. (n.d.). ResearchGate. Retrieved from [Link]
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Field, L. D., Li, H., & Magill, A. M. (2012). Organic Structures from 2D NMR Spectra. Wiley. Retrieved from [Link]
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Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved from [Link]
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FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. (2022). International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]
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Simpson, J. H. (2011). Organic Structure Determination Using 2-D NMR Spectroscopy (2nd ed.). Elsevier. Retrieved from [Link]
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Chalcones XVI: infrared spectral studies of phenanthryl chalcones. (1977). Semantic Scholar. Retrieved from [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. Retrieved from [Link]
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Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). (n.d.). ResearchGate. Retrieved from [Link]
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1-Phenyl-1-propanone. (n.d.). PubChem. Retrieved from [Link]
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Identify products of Propiophenone using nmr. (2016, March 30). Chemistry Stack Exchange. Retrieved from [Link]
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SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Correlated spectroscopy (COSY) and heteronuclear multiple bond... (n.d.). ResearchGate. Retrieved from [Link]
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Propiophenone-2,2,2',6'-d4 - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]
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5.3: HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
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Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). University of Calgary. Retrieved from [Link]
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Synthesis of 2-Bromo-4'-methylpropiophenone. (n.d.). PrepChem.com. Retrieved from [Link]
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4'-Bromo-3-(3-methylphenyl)propiophenone. (n.d.). PubChem. Retrieved from [Link]
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A Predictive Spectroscopic Guide to 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Introduction
In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a compound of interest, possessing a unique combination of functional groups that suggest potential applications in medicinal chemistry and organic electronics. Its structure, featuring a halogenated aromatic ring and a substituted propiophenone backbone, presents a compelling case for detailed spectroscopic analysis.
This technical guide provides a comprehensive, in-depth predictive analysis of the spectral data for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely available, this document leverages established spectroscopic principles and data from analogous compounds to construct a reliable theoretical framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals to identify and characterize this and similar molecules with confidence.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is presented below. Our predictive analysis will deconstruct the molecule into its key fragments—the 4-bromo-2-fluorophenyl moiety, the propiophenone core, and the 3-(2-methylphenyl) substituent—to forecast its spectral signatures.
Caption: Molecular structure of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Our predictions for the ¹H and ¹³C NMR spectra are based on the principle of additivity of substituent effects and comparison with structurally similar compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Aromatic H (H-3') | 7.8 - 8.0 | Doublet of doublets (dd) | JH-F ≈ 8-10 Hz, JH-H ≈ 2 Hz | This proton is ortho to the carbonyl group and will be significantly deshielded. It will exhibit coupling to the fluorine atom and a smaller meta-coupling to H-5'. |
| Aromatic H (H-5') | 7.5 - 7.7 | Doublet of doublets (dd) | JH-H ≈ 8-9 Hz, JH-H ≈ 2 Hz | This proton is ortho to the bromine atom and will show both ortho and meta couplings. |
| Aromatic H (H-6') | 7.2 - 7.4 | Triplet (t) | JH-H ≈ 8-9 Hz | This proton is coupled to two neighboring protons, resulting in a triplet. |
| Aromatic H (2-methylphenyl) | 7.0 - 7.3 | Multiplet (m) | - | The four protons of the 2-methylphenyl group will appear as a complex multiplet in the aromatic region. |
| CH₂ (alpha to C=O) | 3.2 - 3.5 | Triplet (t) | JH-H ≈ 7-8 Hz | The methylene group adjacent to the carbonyl is deshielded and will be split into a triplet by the neighboring methylene group. |
| CH₂ (beta to C=O) | 2.9 - 3.2 | Triplet (t) | JH-H ≈ 7-8 Hz | This methylene group is adjacent to the 2-methylphenyl ring and the other methylene group, resulting in a triplet. |
| CH₃ (on 2-methylphenyl) | 2.2 - 2.4 | Singlet (s) | - | The methyl protons on the aromatic ring will appear as a singlet. |
Causality Behind Predictions: The predictions for the 4-bromo-2-fluorophenyl moiety are informed by data for 4-bromoacetophenone and 4-fluoroacetophenone, which show characteristic downfield shifts for protons ortho to the carbonyl group.[1] The predicted chemical shifts for the propiophenone chain are based on the known values for propiophenone and 3-phenylpropiophenone, with adjustments for the electronic effects of the substituents.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of the fluorine atom will introduce C-F couplings, which are valuable for assignment.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Carbonyl) | 195 - 200 | The carbonyl carbon of an aromatic ketone typically resonates in this region. |
| C-F (C-2') | 160 - 165 (d, JC-F ≈ 250 Hz) | The carbon directly bonded to fluorine will show a large one-bond C-F coupling and a significant downfield shift. |
| C-Br (C-4') | 125 - 130 | The carbon bearing the bromine atom will be deshielded. |
| Aromatic C (ipso, C-1') | 135 - 140 | The carbon attached to the propiophenone chain. |
| Aromatic C (other) | 115 - 140 | The remaining aromatic carbons will appear in this range, with their specific shifts influenced by the substituents. |
| CH₂ (alpha to C=O) | 35 - 40 | Deshielded by the adjacent carbonyl group. |
| CH₂ (beta to C=O) | 30 - 35 | Influenced by the adjacent aromatic ring. |
| CH₃ (on 2-methylphenyl) | 19 - 22 | Typical chemical shift for a methyl group on an aromatic ring. |
Expertise in Interpretation: The predicted large one-bond coupling constant for the carbon attached to fluorine is a hallmark of fluoroaromatic compounds and serves as a key diagnostic feature.[2] The chemical shifts for the propiophenone core are estimated from data for propiophenone and its derivatives.[3][4]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong | The carbonyl stretch of an aromatic ketone is typically found in this region. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic ketone. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic C-H stretching vibrations for aromatic rings. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretching vibrations for the methylene and methyl groups. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | A series of bands corresponding to the carbon-carbon stretching within the aromatic rings. |
| C-F Stretch | 1200 - 1250 | Strong | A strong absorption due to the C-F bond. |
| C-Br Stretch | 500 - 600 | Medium-Strong | The C-Br stretching vibration appears in the fingerprint region. |
Trustworthiness of Protocol: The predicted IR frequencies are based on well-established correlation tables for functional groups. The carbonyl stretching frequency is particularly diagnostic; its position can confirm the presence of the aromatic ketone and the absence of other carbonyl-containing functional groups like esters or carboxylic acids.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Molecular Ion: The molecular formula of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is C₁₆H₁₄BrFO. The exact mass will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity, separated by 2 Da.
-
[M]⁺ (for ⁷⁹Br): m/z 320.02
-
[M+2]⁺ (for ⁸¹Br): m/z 322.02
Predicted Fragmentation Pattern: The fragmentation of aromatic ketones is typically dominated by alpha-cleavage and rearrangements.
Caption: Predicted mass spectral fragmentation pathway.
Authoritative Grounding: The primary fragmentation pathway for aromatic ketones is alpha-cleavage, leading to the formation of a stable acylium ion.[5][6] In this case, cleavage of the bond between the carbonyl carbon and the adjacent methylene group would yield the 4-bromo-2-fluorobenzoyl cation (m/z 215/217). Another likely fragmentation is the cleavage of the beta-carbon, leading to the formation of the 2-methylbenzyl cation (m/z 105), which can rearrange to the highly stable tropylium ion (m/z 91).
Experimental Protocols
To experimentally verify the predicted spectral data, the following standard protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum with a spectral width of at least 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of at least 220 ppm.
-
A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet before running the sample.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and create a library-searchable spectrum.
-
Analysis: Acquire a full scan mass spectrum over a mass range of at least m/z 50-400 to observe the molecular ion and key fragment ions.
Conclusion
This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. By leveraging data from analogous structures and fundamental spectroscopic principles, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. This predictive analysis serves as a valuable resource for researchers in the synthesis, identification, and application of this and related novel compounds, enabling more efficient and accurate structural elucidation. The provided experimental protocols offer a clear path for the empirical validation of these predictions.
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A Technical Guide to the Medicinal Chemistry Potential of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Abstract: This document provides an in-depth technical analysis of the novel chemical entity 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. While this specific molecule is not extensively characterized in current literature, a systematic deconstruction of its core structure and functional groups allows for a robust, evidence-based projection of its potential applications in medicinal chemistry. By examining the well-documented roles of the propiophenone scaffold, the strategic placement of halogen atoms (bromine and fluorine), and the conformational influence of an ortho-substituted methyl group, we can hypothesize promising therapeutic avenues. This guide outlines these potential applications, proposes plausible biological targets, and provides a comprehensive, actionable research and development plan for its synthesis and biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical matter in oncology, neuroscience, and metabolic diseases.
Introduction: Unveiling Potential Through Structural Analysis
The quest for novel therapeutic agents is a cornerstone of modern medicine. The molecule 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone represents a unique convergence of chemical motifs that are individually recognized for their significant contributions to pharmacologically active compounds. The propiophenone core is a privileged scaffold found in numerous central nervous system (CNS) and metabolic drugs[][2]. Its decoration with a strategically halogenated phenyl ring and a conformationally-constraining methylphenyl group suggests a deliberate design aimed at optimizing pharmacokinetic and pharmacodynamic properties.
This guide will dissect the molecule into its constituent pharmacophores, analyze their established roles in drug design, and synthesize this information to build a compelling case for its investigation in several key therapeutic areas. Our analysis is grounded in the principles of structure-activity relationships (SAR) and provides a logical framework for future research.
Molecular Deconstruction and Rationale for Therapeutic Targeting
The potential of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone can be understood by examining its three primary structural components.
The Propiophenone Core Scaffold
The propiophenone (phenyl ethyl ketone) skeleton is a versatile building block in medicinal chemistry. It serves as a key intermediate for drugs targeting the nervous system, such as the aminoketone antidepressant bupropion[2]. Furthermore, derivatives of this core have demonstrated a range of biological activities, including:
-
Antidiabetic and Antihyperglycemic Effects: Certain propiophenone derivatives have been shown to lower blood glucose and body weight in animal models of diabetes, potentially through the inhibition of protein tyrosine phosphatase 1B (PTP1B)[3].
-
Anti-arrhythmic and Anesthetic Properties: The scaffold is present in compounds with local anesthetic and anti-arrhythmic effects[].
-
Antimicrobial and Antifungal Activity: Various substituted propiophenones have been explored for their antimicrobial properties[].
This established biological precedent makes the propiophenone core a strong foundation for developing novel therapeutic agents.
The 4'-Bromo-2'-fluoro Aromatic System: The Power of Halogens
The substitution pattern on the phenyl ring is critical for modulating a molecule's electronic properties, metabolic stability, and binding interactions.
-
Bromine (4'-position): The bromo-substituent is a common feature in potent enzyme inhibitors, particularly kinase inhibitors used in oncology. Its size and polarizability can facilitate strong interactions within protein binding pockets. Bromophenols, found naturally in marine algae, are known to possess significant antioxidant, anticancer, anti-inflammatory, and antidiabetic activities[4].
-
Fluorine (2'-position): The ortho-fluoro group has a profound impact. Its high electronegativity can alter the acidity of nearby protons and influence the molecule's pKa. Crucially, fluorine substitution is a well-established strategy to block metabolic oxidation at that position, thereby increasing the compound's half-life. The 2-fluoro substitution pattern is also utilized in PET imaging agents, such as 4-borono-2-[18F]fluoro-D,L-phenylalanine, for tumor imaging, indicating its suitability for molecules designed to accumulate in specific tissues[5][6].
The 3-(2-methylphenyl) Group: The "Magic Methyl" Effect
The introduction of a methyl group can have a disproportionately large and beneficial impact on a compound's biological profile, an effect often termed the "magic methyl" effect[7]. The ortho-methyl group on the second phenyl ring is particularly significant for several reasons:
-
Conformational Restriction: The ortho-methyl group sterically hinders free rotation around the bond connecting the two aromatic rings. This locks the molecule into a more defined three-dimensional shape. Such conformational control can drastically increase binding affinity and selectivity for a specific biological target by favoring the bioactive conformation[7][8].
-
Metabolic Shielding: Similar to fluorine, a methyl group can sterically block a potential site of metabolism, preventing enzymatic degradation and improving pharmacokinetic properties[9][10].
-
Enhanced Lipophilicity: The methyl group increases the molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier, a key consideration for CNS-targeted drugs[9].
Hypothesized Therapeutic Applications and Biological Targets
Based on the structural analysis, we hypothesize that 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a prime candidate for investigation in the following areas:
| Therapeutic Area | Potential Biological Target(s) | Rationale |
| Oncology | Protein Kinases (e.g., Tyrosine Kinases), Estrogen Receptors | The bromophenyl motif is common in kinase inhibitors. The overall structure resembles scaffolds that can induce cell cycle arrest and inhibit cancer cell proliferation[11]. |
| Neuroscience | Serotonin/Norepinephrine Transporters, CNS Receptors | The propiophenone core is a known CNS pharmacophore[2]. Increased lipophilicity and conformational lock from the methyl group may enhance BBB penetration and receptor selectivity. |
| Metabolic Diseases | Protein Tyrosine Phosphatase 1B (PTP1B), Glucokinase | Propiophenone derivatives are established as potential antidiabetic agents[3]. The specific substitutions could enhance potency and selectivity. |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokine pathways | Bromophenol derivatives are known to have anti-inflammatory and antioxidant properties[4][12]. The ketone moiety is also found in some anti-inflammatory agents. |
Proposed Research and Development Plan
A structured, milestone-driven approach is essential to validate the therapeutic potential of this molecule.
Proposed Synthesis Workflow
A plausible and efficient synthesis can be achieved via a Friedel-Crafts-type reaction. The causality behind this choice is its reliability and high yield for creating aryl ketones.
Caption: Proposed synthetic workflow for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Step-by-Step Protocol:
-
Reaction Setup: To a cooled (0 °C) suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an inert solvent (e.g., dichloromethane), add 1-bromo-3-fluorobenzene.
-
Acylation: Slowly add a solution of 3-(2-methylphenyl)propanoyl chloride in the same solvent to the reaction mixture. The use of the acid chloride is critical for an efficient reaction under Friedel-Crafts conditions.
-
Reaction Monitoring: Allow the mixture to stir and warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the mixture by pouring it over ice-cold hydrochloric acid. This step neutralizes the catalyst and separates the organic product.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure target compound.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Proposed Biological Screening Cascade
A tiered screening approach ensures efficient use of resources, starting with broad panels and progressing to specific, hypothesis-driven assays.
Caption: A tiered biological screening cascade for evaluating the compound's therapeutic potential.
Conclusion
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a molecule of significant medicinal chemistry interest. While its biological profile remains to be elucidated, a thorough analysis of its constituent parts provides a strong, rationale-driven basis for its investigation as a potential therapeutic agent in oncology, neuroscience, and metabolic disorders. The unique combination of a proven propiophenone core, strategic halogenation, and a conformationally-constraining ortho-methyl group presents a compelling profile for targeted drug discovery. The proposed synthesis and screening workflows in this guide offer a clear and actionable path forward for researchers to unlock the potential of this promising compound.
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biological activity screening of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
An In-Depth Technical Guide to the Biological Activity Screening of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Abstract
The discovery of novel therapeutic agents is a cornerstone of modern medicine, requiring a systematic and robust evaluation of new chemical entities. This guide provides a comprehensive framework for the preliminary biological activity screening of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (CAS No. 898789-82-7), a compound belonging to the propiophenone class. Propiophenone derivatives have demonstrated a wide range of pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][][4] This document outlines a tiered, multi-faceted screening strategy designed for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for primary in-vitro assays, explains the scientific rationale behind experimental choices, and establishes a logical workflow for identifying and validating potential therapeutic activities.
Introduction and Rationale
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a synthetic organic compound characterized by a phenyl ethyl ketone core. Its structure incorporates several key features that suggest potential biological relevance: a halogenated (bromo and fluoro) aromatic ring and a substituted phenyl group. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity.
Given the absence of specific biological data for this exact molecule, a logical screening approach is predicated on the known activities of the broader propiophenone and related chalcone/propafenone classes.[1] These compounds are known to interact with various biological targets, justifying a primary screening cascade focused on three high-impact therapeutic areas: oncology, infectious diseases, and inflammation.
This guide proposes a hierarchical screening strategy, beginning with broad, cost-effective in-vitro assays to identify potential "hits." Positive results from this primary screen would then justify progression to more complex secondary and mechanistic studies to elucidate the mode of action and confirm selectivity.
Pre-Screening Compound Characterization & Safety
Before initiating biological assays, it is imperative to characterize the test compound and establish safe handling procedures.
Physicochemical Properties
A preliminary analysis should determine the compound's solubility in common laboratory solvents, such as Dimethyl Sulfoxide (DMSO), ethanol, and aqueous buffers. This is critical for preparing accurate stock solutions and avoiding precipitation in assay media. Stability studies under standard experimental conditions (e.g., temperature, pH, light exposure) are also recommended.
Safety & Handling
While a specific Safety Data Sheet (SDS) for this novel compound is unavailable, data from related bromo- and fluoro-substituted aromatic ketones suggest that it should be handled with care.[5][6][7][8][9]
-
Assumed Hazards: May cause skin, eye, and respiratory tract irritation.[6][7] Harmful if swallowed.[5]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All work with the solid compound or concentrated stock solutions should be performed in a chemical fume hood.
A Tiered Strategy for Biological Activity Screening
A tiered or hierarchical approach is the most efficient method for screening novel compounds. It prioritizes resources by using high-throughput, cost-effective assays to cast a wide net initially, followed by more focused and resource-intensive assays for promising candidates.
Caption: A tiered workflow for novel compound biological screening.
Tier 1: Primary Screening Protocols
The objective of Tier 1 is to efficiently detect any significant biological activity. We will focus on three validated, cell-based assays.
Antiproliferative Activity Screening
The MTT assay is a highly reliable, colorimetric method for assessing cell viability and is widely used for preliminary anticancer screening.[10][11] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which convert the yellow tetrazolium salt MTT into a purple formazan product in living cells.[11]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound solutions to the appropriate wells.
-
Controls:
-
Vehicle Control: Wells treated with the highest concentration of DMSO used in the dilutions (typically ≤0.5%).
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Wells containing only cells and media.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Caption: Step-by-step workflow for the MTT cell viability assay.
Antimicrobial Activity Screening
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[13]
Protocol: Broth Microdilution for MIC Determination
-
Microorganism Selection: Use a panel of clinically relevant microorganisms, including:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: In a sterile 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 2560 µg/mL) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, creating a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL). Discard the final 50 µL from the last dilution column.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: Wells with broth and inoculum only (no compound).
-
Sterility Control: Wells with broth only (no inoculum).
-
Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
Anti-inflammatory Activity Screening
The Griess assay is a simple and effective method to measure nitric oxide (NO) production, a key inflammatory mediator produced by macrophages upon stimulation. This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Protocol: Nitric Oxide Inhibition Assay in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1-100 µM) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.
-
Controls:
-
Negative Control: Cells with media only (no LPS, no compound).
-
Vehicle Control: Cells treated with LPS and the DMSO vehicle.
-
Positive Control: Cells treated with LPS and a known NO inhibitor (e.g., L-NAME or Dexamethasone).
-
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Griess Reagent Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Concurrent Viability Assay: Perform a parallel MTT or SRB assay on the treated cells to ensure that the observed reduction in NO is not a result of compound-induced cytotoxicity.
Data Presentation and Interpretation
Quantitative data from the primary screens should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Antiproliferative Activity of Compound BFPMP
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Value |
| A549 | Lung Carcinoma | Value |
| HCT116 | Colorectal Carcinoma | Value |
| HEK293 | Normal Kidney (Control) | Value |
A potent and selective hit would exhibit a low IC₅₀ against cancer cell lines and a significantly higher IC₅₀ against the normal control line.
Table 2: Antimicrobial Activity of Compound BFPMP
| Microbial Strain | Gram Stain / Type | MIC (µg/mL) |
|---|---|---|
| S. aureus | Gram-positive | Value |
| E. coli | Gram-negative | Value |
| C. albicans | Fungal | Value |
A low MIC value indicates potent antimicrobial activity. A broad-spectrum hit would be active against both Gram-positive and Gram-negative bacteria.
Table 3: Anti-inflammatory Activity of Compound BFPMP
| Assay | Parameter Measured | IC₅₀ (µM) |
|---|---|---|
| NO Inhibition | Nitrite Production | Value |
| Cell Viability | Macrophage Viability | Value |
A true anti-inflammatory effect is characterized by a low IC₅₀ for NO inhibition and a high IC₅₀ for cell viability, indicating the effect is not due to toxicity.
Conclusion and Path Forward
This guide presents a validated, multi-pronged strategy for the initial biological evaluation of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. The proposed Tier 1 assays for antiproliferative, antimicrobial, and anti-inflammatory activities serve as a robust and efficient foundation for identifying potential therapeutic value. Any confirmed "hit" from this primary screen—characterized by potent and selective activity—must be advanced to Tier 2 for dose-response validation and mechanistic investigation. This systematic approach ensures that resources are focused on the most promising candidates, accelerating the path from novel compound to potential drug lead.
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An In-depth Technical Guide to 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone and its derivatives, a class of compounds with significant potential in medicinal chemistry. Propiophenones are established pharmacophores, and the strategic incorporation of bromo, fluoro, and 2-methylphenyl moieties is anticipated to modulate their biological activity, offering avenues for the development of novel therapeutic agents. This document details a proposed synthetic pathway for the core molecule, explores the rationale for analog design, discusses potential structure-activity relationships (SAR), and outlines experimental protocols for biological evaluation. The content is structured to provide both a theoretical framework and practical guidance for researchers engaged in the discovery and development of novel small molecule therapeutics.
Introduction: The Propiophenone Scaffold in Drug Discovery
The propiophenone skeleton is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-arrhythmic, antidiabetic, local anesthetic, and antimicrobial properties. The inherent reactivity of the ketone functionality and the potential for diverse substitutions on the aromatic rings make the propiophenone framework an attractive starting point for the design of novel drug candidates.
This guide focuses on a specific, synthetically accessible derivative: 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. The rationale for this particular substitution pattern is rooted in established principles of medicinal chemistry:
-
Bromine Substitution: The introduction of a bromine atom at the 4'-position can enhance binding affinity to target proteins through halogen bonding and increase metabolic stability. Halogenated phenyl ketones are recognized as important intermediates in chemical synthesis, and the nature of the halogen can influence biological activity.[2]
-
Fluorine Substitution: The 2'-fluoro substituent can significantly alter the electronic properties of the phenyl ring, influence pKa, and improve membrane permeability. Fluorine is a common bioisostere for hydrogen and can enhance binding interactions and metabolic stability.
-
2-Methylphenyl Group: The presence of the 3-(2-methylphenyl) moiety introduces a non-polar, sterically defined group that can probe hydrophobic pockets within a target's binding site, potentially leading to increased potency and selectivity.
This guide will first detail a plausible and efficient synthetic route to the core molecule, followed by a discussion on the design of analogs and the exploration of their potential therapeutic applications.
Synthesis of the Core Scaffold: A Strategic Approach
The synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone can be strategically achieved through a convergent synthesis, culminating in a Friedel-Crafts acylation reaction. This approach allows for the independent synthesis of the two key fragments, the acyl chloride and the substituted benzene, maximizing flexibility and yield.
Figure 1: Proposed synthetic workflow for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Synthesis of 3-(2-Methylphenyl)propanoic Acid
The precursor acid, 3-(2-methylphenyl)propanoic acid, is commercially available but can also be synthesized via a malonic ester synthesis for greater control and scalability.[1][3][4]
Experimental Protocol:
-
Alkylation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl malonate is added dropwise at room temperature. The resulting solution is then treated with 2-methylbenzyl chloride. The reaction mixture is refluxed for several hours to ensure complete alkylation.
-
Hydrolysis and Decarboxylation: The resulting diethyl (2-methylbenzyl)malonate is hydrolyzed using a strong base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl). Subsequent heating of the acidic solution leads to decarboxylation, yielding the desired 3-(2-methylphenyl)propanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Friedel-Crafts Acylation: The Key C-C Bond Formation
The cornerstone of this synthesis is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with 3-(2-methylphenyl)propanoyl chloride.[5][6] The acyl chloride is readily prepared from the corresponding carboxylic acid by treatment with thionyl chloride or oxalyl chloride.
Experimental Protocol:
-
Acyl Chloride Formation: 3-(2-Methylphenyl)propanoic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), under anhydrous conditions. The reaction is typically performed at reflux, and the excess thionyl chloride is removed by distillation to afford the crude 3-(2-methylphenyl)propanoyl chloride.
-
Friedel-Crafts Reaction: In a separate flask, anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath. A solution of 3-(2-methylphenyl)propanoyl chloride in the same solvent is added dropwise, followed by the slow addition of 1-bromo-3-fluorobenzene.
-
Reaction Monitoring and Work-up: The reaction is stirred at low temperature and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After filtration and solvent removal under reduced pressure, the crude product is purified by column chromatography on silica gel to yield 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Design and Synthesis of Derivatives and Analogs
The modular nature of the synthesis allows for the facile generation of a library of analogs to explore structure-activity relationships (SAR).[7]
Figure 2: Strategies for the exploration of structure-activity relationships (SAR).
Modifications of the 4'-Bromo-2'-fluorophenyl Ring
-
Varying the 4'-Halogen: Replacing the 4'-bromo substituent with chloro, iodo, or even a cyano or trifluoromethyl group will modulate the lipophilicity and electronic properties of this ring.
-
Exploring the 2'-Position: Synthesis of analogs lacking the 2'-fluoro group or replacing it with other small substituents like chloro or methyl will help to elucidate the role of this fluorine atom in biological activity.
Modifications of the 3-(Aryl)propionyl Moiety
-
Isomeric Variations: Replacing the 2-methylphenyl group with 3-methylphenyl or 4-methylphenyl will probe the importance of the methyl group's position for optimal interaction with the target.
-
Electronic Modifications: Introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups on the phenyl ring of the 3-arylpropionyl moiety will provide insights into the electronic requirements for activity.
-
Alkyl Chain Length: Varying the length of the alkyl chain (e.g., creating butyrophenone or acetophenone analogs) can impact the conformational flexibility and overall shape of the molecule.
Potential Biological Activities and Therapeutic Applications
While specific biological data for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is not yet publicly available, the activities of related propiophenone derivatives suggest several promising therapeutic avenues for investigation.[8]
Anticancer Activity
Numerous chalcone and propiophenone derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[8] The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation. A quantitative structure-activity relationship (QSAR) study on a series of phenylpropiophenone derivatives highlighted the importance of specific molecular descriptors for their anticancer activity.[8]
Modulation of Multidrug Resistance (MDR)
Propafenone, a well-known antiarrhythmic drug with a propiophenone core, and its analogs have been shown to modulate the activity of P-glycoprotein (Pgp), a key transporter involved in multidrug resistance in cancer.[9][10] SAR studies on propafenone analogs have indicated that the phenylpropiophenone moiety is crucial for this activity.[10]
Other Potential Applications
Given the broad range of activities exhibited by propiophenone derivatives, other potential applications for this class of compounds could include:
-
Antimicrobial agents: Halogenated aromatic compounds often exhibit antimicrobial properties.[2]
-
Enzyme inhibitors: The phenyl ketone scaffold is present in numerous enzyme inhibitors.[2]
-
Neurological disorders: Propiophenone is a known intermediate in the synthesis of drugs acting on the central nervous system.[1]
Experimental Protocols for Biological Evaluation
A systematic evaluation of the biological activities of newly synthesized derivatives is crucial for identifying lead compounds.
In Vitro Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. A panel of cancer cell lines representing different tumor types should be used.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
P-glycoprotein (Pgp) Modulation Assays
-
ATPase Activity Assay: Pgp is an ABC transporter that utilizes ATP hydrolysis to efflux substrates. Modulation of its ATPase activity can indicate a direct interaction.
-
Isolate membrane vesicles from Pgp-overexpressing cells.
-
Incubate the vesicles with the test compounds in the presence of ATP.
-
Measure the amount of inorganic phosphate released using a colorimetric method.
-
An increase or decrease in ATPase activity compared to the basal level suggests an interaction with Pgp.
-
-
Calcein-AM Efflux Assay: Calcein-AM is a non-fluorescent Pgp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. Inhibition of Pgp-mediated efflux results in intracellular accumulation of the fluorescent calcein.
-
Load Pgp-overexpressing cells with Calcein-AM in the presence or absence of the test compounds.
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
An increase in fluorescence in the presence of the test compound indicates inhibition of Pgp.
-
Conclusion and Future Directions
The 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategy outlined in this guide provides a robust and flexible platform for the generation of a diverse library of analogs. Systematic biological evaluation of these compounds, guided by the principles of SAR, will be crucial in elucidating their therapeutic potential, particularly in the areas of oncology and the circumvention of multidrug resistance. Further studies should focus on identifying the specific molecular targets of active compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards preclinical and clinical development.
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Navigating the Synthesis and Application of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone: A Technical Guide for Researchers
Introduction: Unveiling a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Key to this endeavor is the availability of versatile and highly functionalized building blocks. 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a halogenated aryl ketone, represents one such critical intermediate. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a substituted phenyl ring, makes it a valuable precursor for a range of complex pharmaceutical targets. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, synthesis, characterization, and potential applications of this important compound.
Physicochemical Properties at a Glance
A foundational understanding of the physicochemical properties of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is essential for its effective handling, reaction optimization, and analytical characterization.
| Property | Value |
| CAS Number | 898789-82-7 |
| Molecular Formula | C₁₆H₁₄BrFO |
| Molecular Weight | 321.19 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. |
Commercial Availability: Sourcing High-Purity Material
For researchers and process chemists, securing a reliable source of high-purity starting materials is the first critical step. 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is available from a select number of specialized chemical suppliers who cater to the research and development sector. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA) with NMR, HPLC, and MS data, to ensure batch-to-batch consistency.
Below is a comparative table of representative commercial suppliers:
| Supplier | Purity | Available Quantities | Notes |
| BLDpharm | ≥97% | 1g, 5g, 10g | Offers a range of research chemicals and building blocks. |
| Matrix Scientific | ≥97% | 1g, 5g, custom | Specializes in fine chemicals for research and development. |
| Beijing Xinheng Technology Co., Ltd. | ≥97% | 1g, 2g, 5g | A China-based supplier of fine chemicals and pharmaceutical intermediates. |
Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthetic Pathways: A Plausible Retrosynthetic Approach
While specific proprietary synthesis routes for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone are not always publicly disclosed by manufacturers, a plausible and efficient synthetic strategy can be devised based on well-established principles of organic chemistry. A common approach for the synthesis of substituted propiophenones is through a Friedel-Crafts acylation reaction.
A logical retrosynthetic analysis suggests two primary disconnections, leading to two potential forward synthesis routes.
Figure 1. Retrosynthetic analysis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Proposed Experimental Protocol (Based on Friedel-Crafts Acylation)
This protocol is a generalized procedure based on known Friedel-Crafts acylation reactions of fluorinated aromatic compounds.[1][2][3]
-
Preparation of the Acylating Agent: 3-(2-Methylphenyl)propanoic acid is converted to its corresponding acyl chloride by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The excess reagent and solvent are removed under reduced pressure.
-
Friedel-Crafts Acylation:
-
To a cooled (0 °C) suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in an inert solvent (e.g., DCM or 1,2-dichloroethane), add 1-bromo-3-fluorobenzene.
-
The freshly prepared 3-(2-methylphenyl)propanoyl chloride is then added dropwise to the stirred mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
-
The Role in Drug Discovery and Medicinal Chemistry
The structural motifs present in 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone make it a highly attractive starting material for the synthesis of biologically active molecules. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties.[4][5][6]
-
Metabolic Stability: The presence of a fluorine atom can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[5]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.[5]
-
Membrane Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which is a critical factor in its ability to cross cell membranes.[4]
The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds. This is particularly useful in the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies. The propiophenone core itself is a common feature in many pharmaceutical agents.[7]
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A Theoretical and Computational Investigation of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone: A Multiscale Approach for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a novel propiophenone derivative with potential pharmacological applications. In the absence of extensive empirical data, this document outlines a robust, multi-faceted computational approach to predict its physicochemical properties, spectroscopic signatures, reactivity, and potential as a bioactive agent. This whitepaper is intended for researchers, computational chemists, and drug development professionals, offering a roadmap for the in silico characterization of this and similar novel chemical entities. We will explore its structural nuances, electronic landscape, and potential interactions with biological targets, thereby establishing a foundational understanding to guide future empirical synthesis and evaluation.
Introduction: The Therapeutic Potential of Substituted Propiophenones
Propiophenone and its derivatives are significant scaffolds in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities. The strategic placement of various substituents on the aromatic rings can modulate their pharmacokinetic and pharmacodynamic profiles. Halogenated propiophenones, in particular, have garnered interest for their potential as anti-inflammatory, antimicrobial, and analgesic agents.[1][2] The title compound, 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, combines several key features: a brominated phenyl ring, a fluorine substituent known to enhance metabolic stability and binding affinity, and a tolyl group that introduces steric and electronic modifications.
This guide will delineate a theoretical workflow to thoroughly characterize this molecule. By leveraging computational chemistry, we aim to build a predictive model of its behavior, from its fundamental electronic structure to its potential interactions within a biological system.
Proposed Synthetic Pathway and Characterization
While a specific synthesis for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is not yet documented, a plausible route can be extrapolated from established organic chemistry principles. A potential synthetic approach would involve a Friedel-Crafts acylation or a related coupling reaction.
Retrosynthetic Analysis
A logical retrosynthetic disconnection suggests two primary precursors: a substituted benzoyl chloride and a suitable organometallic reagent, or a Friedel-Crafts reaction between a substituted benzene and a propanoyl chloride derivative. Given the substituents, a Suzuki or similar cross-coupling reaction could also be envisioned.
Proposed Synthesis Workflow
A likely synthetic route would be a multi-step process, potentially starting from commercially available precursors like 4-bromo-2-fluoroaniline or 4-bromo-2-fluoroacetophenone.[3][4] A common method for the synthesis of similar propiophenones involves the bromination of a substituted propiophenone precursor.[5][6]
Experimental Protocol: Proposed Synthesis via Friedel-Crafts Acylation
-
Preparation of 3-(2-methylphenyl)propanoyl chloride:
-
Start with commercially available 2-methylphenylacetic acid.
-
Perform a homologation reaction (e.g., Arndt-Eistert homologation) to extend the carbon chain by one, yielding 3-(2-methylphenyl)propanoic acid.
-
Treat the resulting acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.
-
-
Friedel-Crafts Acylation:
-
Dissolve 1-bromo-3-fluorobenzene in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Slowly add the 3-(2-methylphenyl)propanoyl chloride to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with dilute hydrochloric acid and perform an aqueous workup.
-
Purify the crude product via column chromatography to isolate 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
-
Proposed Spectroscopic and Analytical Characterization
Following synthesis, the structure would be confirmed using a suite of analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with splitting patterns characteristic of the substitution on both rings. Aliphatic protons of the propiophenone chain appearing as triplets. |
| ¹³C NMR | Distinct signals for the carbonyl carbon, aromatic carbons (with C-F and C-Br splitting), and aliphatic carbons. |
| FT-IR | Characteristic absorption bands for the carbonyl (C=O) stretch, aromatic C-H stretches, and C-Br and C-F vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the bromine atom.[7] |
| Elemental Analysis | Percentages of C, H, N, Br, and F consistent with the molecular formula C₁₆H₁₄BrFO. |
Theoretical and Computational Analysis
The core of this guide is a proposed computational investigation using Density Functional Theory (DFT), a powerful tool for predicting molecular properties.[8][9]
Molecular Geometry and Conformational Analysis
The first step is to determine the most stable three-dimensional structure of the molecule.
Workflow for Geometric Optimization
-
Initial Structure Generation: Build the 3D structure of the molecule using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. The rotational freedom around the single bonds of the propiophenone chain is of particular interest.
-
Geometry Optimization: Each low-energy conformer will be subjected to full geometry optimization using a DFT method (e.g., B3LYP functional with a 6-311G(d,p) basis set).
-
Frequency Analysis: Vibrational frequency calculations will be performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to predict the IR spectrum.
Caption: Workflow for determining the stable conformation of the molecule.
Electronic Properties and Reactivity
Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and potential interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability.[10]
-
Molecular Electrostatic Potential (MEP): An MEP map will visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule might interact with other molecules, including biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will provide insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.
| Property | Computational Method | Significance |
| HOMO/LUMO Energies | DFT (e.g., B3LYP/6-311G(d,p)) | Predicts reactivity and electronic transitions. A smaller gap suggests higher reactivity. |
| MEP Map | DFT calculation on the optimized geometry | Identifies sites for electrophilic and nucleophilic attack. |
| NBO Analysis | NBO calculations on the optimized geometry | Details charge distribution and intramolecular stabilizing interactions. |
Potential Pharmacological Significance
Based on the structural motifs present in 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, we can hypothesize potential biological activities.
-
Anti-inflammatory and Analgesic Potential: Many propiophenone and chalcone derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of enzymes like cyclooxygenase (COX).[2] The presence of halogens can enhance this activity.
-
Antimicrobial and Antifungal Activity: Brominated aromatic compounds have a well-documented history of antimicrobial and antifungal effects.[1]
-
Kinase Inhibition: The propiophenone scaffold can be a starting point for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Molecular Docking Studies
To explore these possibilities, a molecular docking study would be the next logical step.
Protocol for Molecular Docking
-
Target Selection: Based on the hypothesized activities, select relevant protein targets (e.g., COX-2 for anti-inflammatory effects, specific bacterial or fungal enzymes for antimicrobial activity).
-
Ligand Preparation: Use the optimized 3D structure of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. Assign partial charges and define rotatable bonds.
-
Protein Preparation: Prepare the crystal structure of the target protein by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: Use software like AutoDock or Glide to dock the ligand into the protein's active site.
-
Analysis: Analyze the resulting poses, focusing on binding affinity (docking score) and key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds).
Caption: A streamlined workflow for predictive molecular docking studies.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the study of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. By combining predictive synthesis, computational chemistry, and molecular modeling, a deep understanding of this novel molecule can be achieved prior to its empirical synthesis and testing. The proposed in silico analysis will provide crucial insights into its structure, stability, and potential as a pharmacologically active agent. The results of these theoretical studies will be invaluable in guiding future experimental work, including synthetic optimization, spectroscopic characterization, and biological evaluation. This approach represents a modern, efficient paradigm in drug discovery, where computational science paves the way for targeted and successful experimental research.
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Methodological & Application
Application Note & Synthesis Protocol: 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Abstract
This document provides a comprehensive guide for the synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a substituted aryl ketone with significant potential as a versatile intermediate in medicinal chemistry and materials science. The protocol is centered around a robust Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic synthesis.[1][2] This guide furnishes a detailed, step-by-step experimental procedure, an exploration of the underlying reaction mechanism, safety protocols, and characterization data. The content is tailored for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure reproducibility and high-yield synthesis.
Introduction and Scientific Background
Substituted propiophenones are pivotal structural motifs found in a wide array of biologically active molecules. The title compound, 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, incorporates several key features: a brominated and fluorinated phenyl ring and a tolyl group on the propionyl chain. This unique combination of functionalities makes it a valuable precursor for creating libraries of complex molecules for high-throughput screening in drug discovery programs. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the ketone functionality can be readily modified through various transformations such as reduction, condensation, or alpha-functionalization.[1]
The synthetic strategy outlined herein employs a classic electrophilic aromatic substitution: the Friedel-Crafts acylation.[3][4] This method involves the reaction of an aromatic substrate, 1-bromo-3-fluorobenzene, with a suitable acylating agent, 3-(2-methylphenyl)propanoyl chloride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion (or a complex thereof) that is subsequently attacked by the electron-rich aromatic ring to form the desired ketone.[1] The regiochemical outcome is dictated by the directing effects of the existing substituents on the aromatic ring, a critical consideration that this protocol addresses to achieve the desired isomer.
Reaction Scheme and Mechanism
Overall Transformation:
(Self-generated image for illustrative purposes)
Part A: Preparation of the Acylating Agent
Part B: Friedel-Crafts Acylation
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[4]
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 3-(2-methylphenyl)propanoyl chloride, polarizing the C-Cl bond and generating a highly reactive acylium ion intermediate.
-
Electrophilic Attack: The π-electron system of the 1-bromo-3-fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The acylation occurs predominantly at the C4 position (para to the fluorine atom), which is sterically accessible and electronically activated by the ortho,para-directing fluorine substituent.
-
Deprotonation and Regeneration of Aromaticity: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in principle, though it remains complexed to the product ketone).
-
Product Complexation: The product ketone, being a Lewis base, forms a stable complex with the AlCl₃ catalyst. Therefore, a stoichiometric amount of the catalyst is required.[4] An aqueous workup is necessary to hydrolyze this complex and isolate the final product.
Experimental Protocol
Materials and Equipment
Reagents:
-
3-(2-methylphenyl)propanoic acid (≥98%)
-
Thionyl chloride (SOCl₂, ≥99%)
-
1-Bromo-3-fluorobenzene (≥99%)[6]
-
Anhydrous Aluminum Chloride (AlCl₃, ≥99.9%)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂, ≥99.8%, <50 ppm H₂O)
-
Hydrochloric acid (HCl, concentrated, 37%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexanes and Ethyl Acetate (HPLC grade for chromatography)
Equipment:
-
Round-bottom flasks, two-neck and three-neck
-
Reflux condenser with a gas outlet to a scrubber (for SO₂ and HCl)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas line with bubbler
-
Schlenk line or similar apparatus for handling anhydrous reagents
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
Part A: Synthesis of 3-(2-methylphenyl)propanoyl Chloride
Causality Note: The conversion of the carboxylic acid to the more reactive acyl chloride is a prerequisite for the Friedel-Crafts acylation. Thionyl chloride is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.[7]
-
Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected via tubing to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.
-
Reagent Addition: To the flask, add 3-(2-methylphenyl)propanoic acid (1.0 eq). Under a fume hood, carefully add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Reaction: Gently heat the reaction mixture to 70-75 °C using a heating mantle. Observe for gas evolution. Maintain this temperature for 2-3 hours or until gas evolution ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude 3-(2-methylphenyl)propanoyl chloride as a clear liquid. This intermediate is moisture-sensitive and should be used immediately in the next step.
Part B: Friedel-Crafts Acylation
Causality Note: This procedure requires strictly anhydrous conditions as the Lewis acid catalyst, AlCl₃, and the acyl chloride intermediate are highly reactive towards water. The reaction is performed at low temperature initially to control the exothermic reaction and minimize potential side reactions.
-
Inert Atmosphere Setup: Assemble a flame-dried three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM, see table for volume). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: In a separate dry flask, prepare a solution of 1-bromo-3-fluorobenzene (1.1 eq) in anhydrous DCM. Add this solution to the AlCl₃ suspension dropwise while maintaining the temperature at 0-5 °C. Stir for 15 minutes.
-
Acyl Chloride Addition: Prepare a solution of the crude 3-(2-methylphenyl)propanoyl chloride (1.0 eq) from Part A in anhydrous DCM. Add this solution to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Quench: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Very slowly and carefully, quench the reaction by adding crushed ice piece by piece, followed by the slow addition of concentrated HCl (2M solution) until the aluminum salts dissolve. Caution: This is a highly exothermic process that releases HCl gas.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes:ethyl acetate as the eluent to afford the pure 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Data Summary and Characterization
Quantitative Data
| Parameter | Value | Notes |
| Reagents | ||
| 3-(2-methylphenyl)propanoic acid | 1.0 eq | |
| Thionyl chloride | 1.5 eq | |
| 1-Bromo-3-fluorobenzene | 1.1 eq | CAS: 1073-06-9[6] |
| Anhydrous Aluminum Chloride | 1.2 eq | Handle in a glovebox or under inert gas |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane | Approx. 5 mL per mmol of acyl chloride |
| Temperature | 0 °C to Room Temperature | Initial cooling is critical |
| Reaction Time | 5-7 hours | Monitor by TLC |
| Expected Results | ||
| Expected Yield | 65-80% | Post-purification |
| Appearance | Off-white to pale yellow solid |
Characterization of Final Product
The identity and purity of the synthesized 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aromatic protons (with coupling patterns influenced by Br and F substituents), the benzylic methylene protons, the carbonyl-adjacent methylene protons, and the methyl group on the tolyl ring.
-
¹³C NMR (CDCl₃, 100 MHz): Expect a peak for the carbonyl carbon (~195-200 ppm), and distinct signals for the aromatic carbons (C-F and C-Br bonds will show characteristic couplings and shifts).
-
Mass Spectrometry (MS): Expect to see the molecular ion peak (M⁺) and the characteristic isotopic pattern for a monobrominated compound (M⁺ and M+2 peaks in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: Expect a strong absorption band for the ketone carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and bands corresponding to C-F and C-Br bonds.
Workflow Visualization
The following diagram illustrates the complete synthesis workflow from starting materials to the final purified product.
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Purification of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone: A Detailed Guide for Researchers
An Application Note and Protocol Guide
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This comprehensive guide provides detailed application notes and protocols for the purification of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a key intermediate in pharmaceutical synthesis. Addressing the critical need for high-purity compounds in drug development, this document outlines systematic approaches to purification, including liquid-liquid extraction, column chromatography, and recrystallization. By integrating established chemical principles with practical, field-proven insights, this guide equips researchers, scientists, and drug development professionals with the necessary tools to achieve optimal purity of the target compound.
Introduction: The Importance of Purity
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a complex ketone derivative whose utility in synthetic organic chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs), is contingent on its purity.[] Impurities, which can arise from starting materials, side reactions, or subsequent degradation, can have a significant impact on the yield, safety, and efficacy of the final API.[2][3] Therefore, robust and efficient purification strategies are paramount. This guide provides a detailed exploration of various techniques to purify the title compound, ensuring it meets the stringent requirements of downstream applications.
Physicochemical Properties (Estimated):
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₁₆H₁₄BrFO | Based on chemical structure.[6] |
| Molecular Weight | 321.19 g/mol | Calculated from the molecular formula.[6] |
| Polarity | Moderately Polar | Presence of a ketone carbonyl group, a fluorine atom, and a bromine atom. |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF) and sparingly soluble in non-polar solvents (e.g., hexane) and water. | General solubility of aryl ketones.[7][8] |
| Physical State | Likely a solid at room temperature. | Aryl ketones with similar molecular weights are often solids.[9] |
Potential Impurities and Their Origins
Understanding the potential impurities is the first step in developing an effective purification strategy. Assuming a plausible synthetic route, such as a Friedel-Crafts acylation or a related coupling reaction, the following impurities may be present:
-
Unreacted Starting Materials: 2-fluoro-bromobenzene, 3-(2-methylphenyl)propionyl chloride, or related precursors.
-
Side-Products: Isomers formed during acylation, products of over-acylation, or byproducts from the catalyst. For instance, in propiophenone synthesis, isobutyrophenone can be a significant byproduct with a very similar boiling point, making it difficult to separate by distillation.[3]
-
Reagents and Catalysts: Residual acid catalysts (e.g., AlCl₃), coupling reagents, or their byproducts.
-
Solvents: Residual solvents from the reaction or initial workup.
Purification Strategies: A Multi-Step Approach
A combination of purification techniques is often necessary to achieve high purity. The logical workflow for purifying 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone typically involves an initial extractive workup followed by chromatography and/or recrystallization.
Caption: General purification workflow for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[7][10] This step is crucial for removing inorganic salts, water-soluble impurities, and acidic or basic byproducts.
Principle: The target compound, being a neutral organic molecule, will preferentially dissolve in the organic phase, while ionic impurities will be extracted into the aqueous phase.[8] Acid-base extraction can be employed to remove acidic or basic impurities by converting them into their water-soluble salt forms.[8][11]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). The volume should be sufficient to fully dissolve the crude product.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Neutralization (if necessary): If the reaction was conducted under acidic or basic conditions, wash the organic layer first with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid, or with a dilute aqueous solution of hydrochloric acid (HCl) to neutralize excess base.[11] Vent the separatory funnel frequently, especially after a bicarbonate wash, to release the pressure from evolved CO₂ gas.[7]
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.
-
Filtration and Concentration: Filter the solution to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude, extracted product.
Protocol 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For moderately polar compounds like 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, silica gel is an excellent choice for the stationary phase.
Principle: A solution of the crude product is passed through a column packed with an adsorbent (stationary phase). Due to differences in polarity, compounds will travel down the column at different rates when an appropriate solvent system (mobile phase) is used. Less polar compounds will elute faster, while more polar compounds will be retained on the stationary phase longer.
Step-by-Step Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of the mobile phase or a suitable solvent (e.g., DCM). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent, such as hexane. Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A typical gradient could be from 100% hexane to a 90:10 hexane:ethyl acetate mixture. The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: Step-by-step workflow for purification by column chromatography.
Protocol 3: Recrystallization
Recrystallization is an effective technique for purifying solid compounds.[9] The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.
Principle: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[9] Upon cooling a hot, saturated solution, the desired compound crystallizes out, leaving the impurities behind in the solution.
Solvent Selection for Aryl Ketones:
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and insoluble in water. Adding water to a hot ethanolic solution can induce crystallization upon cooling. |
| Isopropanol | A common solvent for recrystallizing moderately polar organic compounds. |
| Toluene/Hexane | The compound is likely soluble in hot toluene. Adding hexane as an anti-solvent can promote crystallization. |
Step-by-Step Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents to find a suitable one.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point.[9] Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Conclusion
The purification of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a critical step in its utilization for further synthetic applications. By systematically applying the principles of liquid-liquid extraction, column chromatography, and recrystallization, researchers can effectively remove impurities and obtain a product of high purity. The choice of the specific purification strategy will depend on the nature and quantity of the impurities present. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and efficient purification process for this and other related propiophenone derivatives.
References
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- Wikipedia. (n.d.). Mephedrone.
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Application Notes and Protocols for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone as a Chemical Intermediate
An Application Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, purification, characterization, and application of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone . As a strategically functionalized propiophenone derivative, this intermediate is of significant interest to researchers in medicinal chemistry and drug development. The presence of orthogonal reactive sites—a bromine atom for cross-coupling, a ketone for further derivatization, and a fluorinated phenyl ring for modulating pharmacokinetic properties—makes it a versatile scaffold for constructing complex molecular architectures. These application notes offer not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to effectively utilize and adapt these methodologies for their specific discovery programs.
Introduction: The Strategic Value of Fluorinated Propiophenones
In modern drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy for enhancing metabolic stability, modulating pKa, and improving bioavailability.[1] The title compound, 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, is an exemplar of a high-value building block, designed for maximum synthetic versatility.
-
The 2'-Fluoro Group: The fluorine atom at the ortho-position to the carbonyl group exerts a powerful inductive effect, influencing the electronics of the entire aromatic system. This can alter receptor binding interactions and block metabolic attack at that position.[2][3]
-
The 4'-Bromo Substituent: This serves as a versatile synthetic handle. It is ideal for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups late in a synthetic sequence.
-
The Propiophenone Core: The ketone functionality is a gateway for numerous transformations, including reductions to alcohols, reductive aminations to form chiral amines, or α-functionalization to introduce additional pharmacophoric elements.
This guide will detail a robust synthetic route to this intermediate and showcase its utility in a representative downstream application.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and handling requirements is paramount for safe and effective experimentation. The data presented below is based on the analysis of its constituent functional groups and data from structurally related molecules.[4][5]
| Property | Value | Source/Comment |
| IUPAC Name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | --- |
| Molecular Formula | C₁₆H₁₄BrFO | Calculated |
| Molecular Weight | 321.19 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Based on similar propiophenones |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Poorly soluble in water | Typical for aryl ketones |
| CAS Number | Not assigned (as of publication date) | --- |
Safety & Handling Precautions
Propiophenone derivatives and organobromine compounds require careful handling. Assume the compound is hazardous until proven otherwise.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[6]
-
Engineering Controls: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
In Case of Exposure:
-
Skin: Immediately wash the affected area with soap and plenty of water.[7]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]
-
Inhalation: Move the person to fresh air.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Synthesis Protocol: A Mechanistic Approach
The most logical and robust method for constructing the target molecule is a Friedel-Crafts acylation. This classic electrophilic aromatic substitution allows for the direct formation of the aryl ketone C-C bond.[10][11][12][13]
Workflow Overview
Caption: Overall workflow for the synthesis and purification of the target intermediate.
Part A: Synthesis of 3-(2-methylphenyl)propanoyl chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary to generate the potent electrophile required for the Friedel-Crafts reaction. Thionyl chloride is an excellent choice as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Materials:
-
3-(2-methylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and gas trap
Protocol:
-
In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap (e.g., a drying tube filled with CaCl₂ followed by a bubbler with mineral oil) to the top of the condenser.
-
Add 3-(2-methylphenyl)propanoic acid (10.0 g, 60.9 mmol) to the flask.
-
Add anhydrous toluene (50 mL) to dissolve the acid.
-
Carefully add thionyl chloride (6.6 mL, 91.4 mmol, 1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3 hours. Monitor the reaction by observing the cessation of gas evolution.
-
Allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 3-(2-methylphenyl)propanoyl chloride (a yellow to brown oil) is used directly in the next step without further purification.
Part B: Friedel-Crafts Acylation
Rationale: This reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.[11] 1-Bromo-3-fluorobenzene is chosen as the aromatic substrate. The acylation is directed to the 4-position (para to the fluorine) due to the ortho,para-directing nature of the fluorine atom, which is a stronger activator than the deactivating bromine atom. Anhydrous aluminum chloride (AlCl₃) is the Lewis acid catalyst of choice for activating the acyl chloride.[13][14] The reaction is initiated at 0°C to control the initial exotherm.
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
Materials:
-
3-(2-methylphenyl)propanoyl chloride (from Part A)
-
1-Bromo-3-fluorobenzene
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Three-neck round-bottom flask, dropping funnel, thermometer
Protocol:
-
Set up a 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
In the fume hood, add anhydrous aluminum chloride (9.7 g, 73.1 mmol, 1.2 eq) to the flask, followed by anhydrous DCM (150 mL).
-
Cool the stirred suspension to 0°C using an ice-water bath.
-
In a separate flask, dissolve the crude 3-(2-methylphenyl)propanoyl chloride (approx. 60.9 mmol) and 1-bromo-3-fluorobenzene (7.5 mL, 67.0 mmol, 1.1 eq) in anhydrous DCM (50 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Workup: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL). Caution: Exothermic and evolution of HCl gas.
-
Stir the quenched mixture for 15 minutes until all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers and wash sequentially with 1M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
Rationale: The crude product will likely contain unreacted starting materials and potential regioisomers. Flash column chromatography is the preferred method for separating the desired product based on polarity. Subsequent characterization by NMR and Mass Spectrometry is essential to confirm the structure and assess purity.
Purification Protocol
-
Technique: Flash Column Chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing to 10% EtOAc/Hexanes).
-
Procedure: a. Prepare a silica gel column. b. Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. c. Load the dried silica onto the column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions using Thin Layer Chromatography (TLC). f. Combine the fractions containing the pure product and evaporate the solvent to yield 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone as a solid or viscous oil.
Expected Characterization Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.6-7.0 (m, 7H, Ar-H), 3.3-3.2 (t, 2H, -CO-CH₂-), 3.1-3.0 (t, 2H, -CH₂-Ar), 2.3 (s, 3H, Ar-CH₃). Note: Peaks and multiplicities are estimates. |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): >195 (C=O), 162-115 (Ar-C), ~45 (-CO-CH₂-), ~30 (-CH₂-Ar), ~19 (Ar-CH₃). Note: A large C-F coupling constant is expected for the carbon bearing the fluorine. |
| Mass Spec (ESI+) | m/z: 321.0, 323.0 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom (~1:1 ratio). |
Application as an Intermediate: Synthesis of a Novel Amine
To demonstrate the synthetic utility of the title compound, the following protocol outlines its conversion to a secondary amine via reductive amination. This transformation is a cornerstone of medicinal chemistry for accessing compounds that can interact with biological targets.
Reductive Amination Workflow
Caption: Workflow for the reductive amination of the ketone intermediate.
Protocol:
-
To a stirred solution of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (1.0 g, 3.11 mmol) in 1,2-dichloroethane (20 mL), add cyclopropylamine (0.26 mL, 3.73 mmol, 1.2 eq).
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (0.99 g, 4.67 mmol, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 18 hours.
-
Quench the reaction by adding saturated NaHCO₃ solution (20 mL).
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of methanol in DCM) to yield the desired secondary amine. This new molecule retains the bromo-fluoro-phenyl moiety for further diversification.
Conclusion
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a highly valuable and versatile chemical intermediate. The protocols detailed herein provide a reliable pathway for its synthesis and demonstrate its potential for elaboration into more complex, drug-like molecules. By understanding the rationale behind each procedural step, researchers are well-equipped to leverage this building block to accelerate their discovery and development efforts.
References
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Pearson. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone. Pearson+. Retrieved January 18, 2026, from [Link]
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Hauser, C. R., & Hauser, M. L. (1966). Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde. Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Carl Roth. (2024). Safety Data Sheet for 4'-Methylpropiophenone. Retrieved January 18, 2026, from [Link]
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ChemDmart. (n.d.). Safety Data Sheet. Retrieved January 18, 2026, from [Link]
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Homework.Study.com. (n.d.). The reaction of Benzylmagnesium chloride with formaldehyde yields alcohols N and P after protonation. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24725677, 4'-Bromo-3-(3-methylphenyl)propiophenone. Retrieved January 18, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
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Majumder, U., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved January 18, 2026, from [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68170635, 4-Bromo-2-fluoro-3-methylaniline. Retrieved January 18, 2026, from [Link]
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Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for Reactions Involving 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Importance of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational design.[1][2] The title compound, 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, represents a versatile intermediate, embodying key structural motifs that are highly sought after in the development of novel therapeutic agents and functional materials.[3] The presence of a fluorine atom can significantly modulate the electronic properties, metabolic stability, and binding affinity of a molecule, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1][2]
This document provides a comprehensive guide to the experimental setup, reaction protocols, and analytical characterization for reactions involving 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. The methodologies described herein are grounded in established principles of organic synthesis and are designed to be both robust and reproducible.
Section 1: Synthesis of the Core Scaffold – A Friedel-Crafts Approach
The synthesis of the 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone backbone can be envisioned through a Friedel-Crafts acylation reaction, a fundamental transformation in organic chemistry for the formation of carbon-carbon bonds to an aromatic ring.[4][5] In this proposed synthesis, 1-bromo-3-fluorobenzene is acylated with 3-(2-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1-bromo-3-fluorobenzene. The fluorine and bromine substituents are deactivating and ortho-, para-directing. The acylation is expected to occur predominantly at the position para to the fluorine and ortho to the bromine, driven by sterics and the directing effects of the halogens.
Experimental Workflow: Synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Caption: Workflow for the synthesis and characterization of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Detailed Protocol: Friedel-Crafts Acylation
Materials:
-
1-bromo-3-fluorobenzene
-
3-(2-methylphenyl)propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere, add anhydrous AlCl₃ (1.1 equivalents) to a round-bottom flask containing anhydrous DCM. Cool the suspension to 0 °C using an ice bath.[6]
-
Addition of Acyl Chloride: In a separate flask, dissolve 3-(2-methylphenyl)propanoyl chloride (1.0 equivalent) in anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Compound: After the addition of the acyl chloride is complete, add 1-bromo-3-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture over 20-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl.[4] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Section 2: Downstream Reactions and Functionalization
The synthesized 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a valuable intermediate for further chemical modifications. The bromine atom on the aromatic ring is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Suzuki Cross-Coupling for Biaryl Synthesis
A common and powerful application is the Suzuki cross-coupling reaction to form a biaryl linkage, a prevalent motif in many pharmaceutical compounds.
Caption: General workflow for a Suzuki cross-coupling reaction.
Protocol: Suzuki Cross-Coupling
Materials:
-
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (0.05 equivalents).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Degas the mixture by bubbling with an inert gas for 15-20 minutes. Heat the reaction to reflux (typically 80-100 °C) and monitor by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Section 3: Analytical Characterization
Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. A combination of spectroscopic techniques is recommended.
| Analytical Technique | Purpose | Expected Observations for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone |
| ¹H NMR | To determine the proton environment and connectivity. | Aromatic protons will show characteristic splitting patterns. The presence of the ethyl chain and the methyl group on the phenyl ring will be evident. |
| ¹³C NMR | To identify the number and type of carbon atoms. | The carbonyl carbon will have a characteristic downfield shift (~190-200 ppm). Aromatic and aliphatic carbons will be in their respective regions. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A singlet or a doublet (due to coupling with adjacent protons) is expected.[7][8][9] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the calculated mass will be observed. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be a key diagnostic feature. |
| Infrared (IR) Spectroscopy | To identify functional groups. | A strong absorption band for the carbonyl (C=O) group will be present around 1680-1700 cm⁻¹. C-H and C=C stretching vibrations in the aromatic and aliphatic regions will also be observed. |
Section 4: Safety and Handling
Working with halogenated organic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[10][11]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10][12]
-
Handling of Reagents:
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment.
-
Acyl chlorides are lachrymators and corrosive. Handle with care in a fume hood.
-
Organic solvents are flammable. Keep away from ignition sources.[13]
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Conclusion
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a valuable and versatile building block in synthetic chemistry. The protocols detailed in this guide provide a solid foundation for its synthesis and subsequent functionalization. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively utilize this compound to advance their projects in drug discovery and materials science.
References
- BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics.
- BenchChem. (n.d.). Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Toluenes.
- C/D/N Isotopes, Inc. (2015). Propiophenone-2',3',4',5',6' - Safety Data Sheet.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Propiophenone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry.
- NOAA. (n.d.). PROPIOPHENONE, 4'-AMINO- | CAMEO Chemicals.
- HIMEDIA. (2012). Material Safety Data Sheet 1. Identification of the substances/ mixture and of the company/ undertaking 1.1 Product Identifiers.
- CDH Fine Chemical. (n.d.). PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- PubMed. (n.d.). Monofluorinated analogues of polybrominated diphenyl ethers as analytical standards: synthesis, NMR, and GC-MS characterization and molecular orbital studies.
- PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone.
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- Unknown. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Safrole. (n.d.). Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4′-Methylpropiophenone.
- PubChem. (n.d.). 4'-Bromo-3-(3-methylphenyl)propiophenone | C16H15BrO | CID 24725677.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Wikipedia. (n.d.). Mephedrone.
- ChemicalBook. (2024). Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application.
- ResearchGate. (n.d.). Monofluorinated Analogues of Polybrominated Diphenyl Ethers as Analytical Standards: Synthesis, NMR, and GC-MS Characterization and Molecular Orbital Studies | Request PDF.
- NIH. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC.
- Ossila. (n.d.). 3′-Bromo-4′-fluoroacetophenone | CAS Number 1007-15-4.
- PubMed. (n.d.). The use of 19F NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers.
- ResearchGate. (n.d.). The use of F-19 NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers | Request PDF.
- MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
- ResearchGate. (n.d.). Multidimensional NMR characterization of perfluorinated monomer and its precursors | Request PDF.
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Topic: Advanced Analytical Methodologies for the Precise Quantification of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides comprehensive, validated analytical protocols for the quantitative determination of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a key halogenated propiophenone intermediate in pharmaceutical synthesis. The accurate analysis of such intermediates is paramount for ensuring the purity, safety, and efficacy of final active pharmaceutical ingredients (APIs).[1] We present two robust, orthogonal methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for identity verification and trace-level analysis. The protocols herein are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and aligning with the stringent validation requirements of the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction: The Analytical Imperative
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a structurally complex molecule whose precise quantification is critical during process development and manufacturing. Impurities or deviations in concentration can have significant downstream effects on reaction yield, impurity profiles, and the overall quality of the final drug product. Therefore, robust and reliable analytical methods are not merely a regulatory requirement but a fundamental component of a sound pharmaceutical quality system.[4][5] The methodologies detailed below are developed to be specific, accurate, and precise, ensuring they are fit for their intended purpose.[4]
Physicochemical Properties and Method Selection Rationale
A strategic analysis of the target analyte's structure dictates the most appropriate analytical approach.
-
Structure: The molecule contains a benzophenone core, which is an excellent chromophore, making it highly suitable for UV detection.
-
Polarity: The presence of a polar carbonyl group, combined with nonpolar aromatic rings and halogen substituents, results in a molecule of moderate polarity and hydrophobicity. This characteristic makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.[6]
-
Volatility & Thermal Stability: With a significant molecular weight and aromatic structure, the compound is expected to possess sufficient volatility and thermal stability for Gas Chromatography (GC) analysis, provided that the appropriate conditions are used to prevent degradation.[7]
This dual-method approach (HPLC and GC-MS) provides an orthogonal verification system, enhancing confidence in the analytical results. HPLC-UV serves as the primary method for quantification due to its robustness and precision, while GC-MS offers unparalleled specificity for identity confirmation through its characteristic mass fragmentation patterns.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is designed for the accurate assay and purity determination of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone in routine quality control environments.
Principle of the Method
The sample is dissolved in a suitable diluent and injected into an HPLC system. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous component is used to elute the analyte from the column. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard, measured at a wavelength where the analyte exhibits maximum UV absorbance.
Experimental Protocol
2.2.1. Instrumentation and Consumables
-
HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Consumables: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), analytical balance, volumetric flasks, and autosampler vials.
2.2.2. Preparation of Solutions
-
Mobile Phase: A mixture of Acetonitrile and Water. The exact ratio should be optimized during method development, starting with a 70:30 (v/v) mixture of Acetonitrile:Water. The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.
-
Sample Diluent: The mobile phase itself is typically a suitable diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent. This solution is used for calibration.
2.2.3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | PDA scan 200-400 nm; quantification at λmax (approx. 260 nm, verify experimentally) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
2.2.4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times to check for system suitability.
-
Inject the prepared sample solutions.
-
Bracket the sample injections with standard injections to account for any system drift.
Method Validation Protocol (per ICH Q2(R2) Guidelines)
To ensure the method is trustworthy and fit for purpose, a full validation must be performed.[2][4] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4]
-
Specificity: The ability to assess the analyte in the presence of other components.[3] This is demonstrated by showing that potential impurities, degradation products, and matrix components do not co-elute with the main peak. A PDA detector can be used to assess peak purity.
-
Linearity and Range: A minimum of five concentrations of the reference standard are prepared across a range (e.g., 50% to 150% of the nominal working concentration). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known concentrations (e.g., by spiking a placebo matrix with the analyte at three different levels in triplicate). The recovery should typically be within 98.0% to 102.0%.[8]
-
Precision:
-
Repeatability (Intra-assay precision): The analysis of a minimum of six replicate sample preparations at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day using different equipment. The RSD between the two data sets is evaluated.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±0.1 mL/min flow rate, ±2°C column temperature).[5]
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 1.0% (for n=5 replicate injections of the standard) |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides an orthogonal technique for identity confirmation and is suitable for analyzing volatile impurities.
Principle of the Method
GC-MS separates compounds based on their volatility and interaction with a capillary column stationary phase.[7] Following separation, the analyte is ionized (typically by Electron Ionization - EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by the mass spectrometer. The resulting mass spectrum is a unique "fingerprint" that confirms the compound's identity.
Experimental Protocol
3.2.1. Instrumentation and Consumables
-
GC-MS System: A gas chromatograph equipped with a split/splitless inlet, a capillary column, and coupled to a mass spectrometer.
-
Column: A low-bleed, non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Consumables: High-purity Helium, GC vials with septa, and a suitable solvent like Acetone or Ethyl Acetate.
3.2.2. GC-MS Conditions
| Parameter | Recommended Condition |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 150 °C, hold for 1 min. Ramp: 20 °C/min to 300 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 550 amu |
Visualized Workflows and Data Presentation
General Analytical Workflow
The following diagram illustrates the end-to-end process for sample analysis.
Caption: General workflow for sample analysis.
Method Selection Decision Tree
Caption: Decision tree for analytical method selection.
Example Data Summary Table
The results from the method validation studies should be summarized clearly.
Table 1: Summary of HPLC Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | Mean: 100.5% (RSD: 0.8%) | 98.0 - 102.0% |
| Precision (%RSD) | Repeatability: 0.6% | ≤ 2.0% |
| Intermediate Precision: 0.9% | ≤ 2.0% | |
| LOQ | 0.5 µg/mL | To be established |
| Specificity | Peak is spectrally pure and resolved | No co-eluting interferences |
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications - Analytical Chemistry. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
-
Sample Preparation: A Comprehensive Guide. Organomation. [Link]
-
Sample Preparation in Analysis of Pharmaceuticals. ResearchGate. [Link]
-
Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). ResearchGate. [Link]
-
ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Policija. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
propiophenone, 93-55-0. The Good Scents Company. [Link]
-
Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]
-
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]
-
Bromo-4-fluoroacetophenone. Cheméo. [Link]
-
The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). ResearchGate. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
-
Development of a New LC-MS/MS Method for the Quantification of Keto Acids. ResearchGate. [Link]
-
HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. OUCI. [Link]
-
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone in Organic Synthesis
Introduction
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a highly functionalized aromatic ketone that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a 2-methylphenyl group, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the development of novel pharmaceutical and agrochemical agents. The strategic placement of the bromo and fluoro substituents significantly influences the electronic properties and reactivity of the molecule, making it a valuable precursor for a wide range of chemical transformations.
The bromine atom at the 4'-position is a key functional handle for various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The fluorine atom at the 2'-position modulates the reactivity of the aromatic ring and can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability, in drug candidates. The propiophenone side chain, with its carbonyl group and the adjacent benzylic position, provides further opportunities for chemical modification.
This document will detail a robust synthetic protocol for the preparation of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone and explore its subsequent applications in the synthesis of more complex molecules through illustrative protocols.
Physicochemical Properties
A summary of the key physicochemical properties of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is presented in the table below.
| Property | Value |
| CAS Number | 898789-82-7 |
| Molecular Formula | C₁₆H₁₄BrFO |
| Molecular Weight | 321.19 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate |
Synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
The most common and efficient method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, the logical precursors are 1-bromo-3-fluorobenzene and 3-(2-methylphenyl)propionyl chloride.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for the synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Step-by-Step Protocol: Friedel-Crafts Acylation
Materials:
-
3-(2-methylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
1-Bromo-3-fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
Part A: Preparation of 3-(2-methylphenyl)propionyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(2-methylphenyl)propanoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(2-methylphenyl)propionyl chloride is used in the next step without further purification.
Part B: Friedel-Crafts Acylation
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 3-(2-methylphenyl)propionyl chloride (1.1 eq) dropwise to the suspension. Stir for 15 minutes at 0 °C.
-
Add 1-bromo-3-fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Applications in Organic Synthesis
The presence of both a bromo group and a ketone functionality makes 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone a valuable intermediate for the synthesis of a variety of complex organic molecules.
Suzuki Cross-Coupling Reactions
The bromine atom on the aromatic ring is an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the formation of a new carbon-carbon bond with a wide range of boronic acids or esters.
Caption: General scheme for Suzuki cross-coupling of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Materials:
-
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Add the solvent system (e.g., a 3:1:1 mixture of toluene:ethanol:water).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl ketone.
Reduction of the Ketone
The carbonyl group of the propiophenone can be selectively reduced to a secondary alcohol, which can serve as a precursor for further functionalization.
Materials:
-
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
Dissolve 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the secondary alcohol.
-
The product can be further purified by column chromatography if necessary.
Conclusion
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a valuable and versatile building block in organic synthesis. Its multiple functional groups allow for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound.
References
- Friedel-Crafts Acylation: For general procedures and mechanisms of Friedel-Crafts reactions, refer to standard organic chemistry textbooks and review articles. A representative example can be found in: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition, by Michael B. Smith.
-
Suzuki Cross-Coupling: For a comprehensive review of Suzuki cross-coupling reactions, see: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
- Ketone Reduction: For a review of selective reduction methods for ketones, see: Hudlický, M. Reductions in Organic Chemistry, 2nd ed.; ACS Monograph 188; American Chemical Society: Washington, DC, 1996.
-
Utility of Halogenated Intermediates: The importance of halogenated compounds in medicinal chemistry is discussed in: Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015 , 58 (21), 8315–8359. [Link]
Application Notes & Protocols for Assay Development with 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
An Application Guide for Researchers
Disclaimer: This document provides a framework for developing assays using 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone based on established scientific principles for related chemical structures. Specific handling, storage, and experimental parameters are not extensively documented in public literature for this particular compound. All protocols provided herein are exemplary and must be independently validated and optimized by the end-user in a controlled laboratory setting. A thorough risk assessment and consultation of any available Safety Data Sheet (SDS) is mandatory before commencing work.
Introduction
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a halogenated aromatic ketone belonging to the propiophenone family of compounds. Propiophenone derivatives are recognized as valuable scaffolds in medicinal chemistry and drug development.[] While specific biological activities for this particular molecule are not yet characterized in peer-reviewed literature, related phenylpropiophenone structures have been synthesized and evaluated as potential anticancer agents, demonstrating cytotoxic activities against various human cancer cell lines.[2]
The presence of a reactive ketone group, along with substituted phenyl rings, makes this compound a compelling candidate for investigation in multiple biological contexts. The ketone moiety can serve as a handle for quantitative chemical assays, while the overall structure warrants investigation for bioactivity.
This guide provides researchers, scientists, and drug development professionals with a scientifically grounded starting point for initiating research with 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. We present detailed application notes on the rationale behind key experimental approaches and provide robust, step-by-step protocols for biochemical quantification, cell-based bioactivity screening, and analytical method development.
Compound Profile
| Property | Value | Source |
| Chemical Name | 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone | N/A |
| CAS Number | 898789-82-7 | [3] |
| Molecular Formula | C₁₆H₁₄BrFO | [3] |
| Molecular Weight | 321.19 g/mol | [3] |
| Appearance | Data not available. Assumed to be a solid. | N/A |
| Solubility | Data not available. Recommend testing in DMSO, ethanol, and acetonitrile. | N/A |
Application Note 1: High-Throughput Quantification of Ketones
Expert Rationale
The ketone functional group is a key feature of the target molecule. Its presence allows for direct chemical derivatization, enabling quantification through colorimetric or fluorometric methods. This approach is invaluable for a variety of applications, including:
-
Enzyme Screening: Identifying novel ketoreductases or other enzymes that metabolize the compound by measuring the depletion of the ketone substrate over time.
-
High-Throughput Screening (HTS): Quantifying the compound in HTS campaigns to identify potential inhibitors or interacting partners.
-
Quality Control: Verifying the concentration of stock solutions.
One of the most established methods for ketone detection involves derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH). In an acidic solution, the hydrazine group of 2,4-DNPH reacts with the ketone to form a 2,4-dinitrophenylhydrazone conjugate.[4] This product exhibits a distinct color, typically ranging from yellow to red, which can be quantified spectrophotometrically.[4] This reaction is robust, broadly applicable to a wide range of ketones, and can be adapted to a 96-well plate format for high-throughput applications.[4][5]
Experimental Workflow: Ketone Quantification
Caption: Logical flow of the MTT cell viability assay.
Protocol 2: MTT Assay for Cellular Viability
Materials
-
Human cancer cell line (e.g., HeLa, MCF-7, PC-3) [2]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in isopropanol)
-
Sterile 96-well flat-bottom cell culture plates
-
Compound Stock (10 mM in DMSO)
Cell Seeding and Treatment
-
Cell Culture: Maintain cells in a 37°C, 5% CO₂ incubator. Passage cells before they reach 90% confluency.
-
Seeding: Harvest cells using trypsin and perform a cell count. Dilute cells to a final concentration of 5,000-10,000 cells per 100 µL and seed into a 96-well plate.
-
Adherence: Incubate the plate for 24 hours to allow cells to attach.
-
Compound Preparation: Prepare serial dilutions of the compound in complete culture medium. Ensure the final DMSO concentration in the highest dose is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls. A typical plate layout is shown below.
| Well Type | Description |
| Blank | Medium only, no cells. |
| Vehicle Control | Cells + Medium with 0.5% DMSO. |
| Test Compound | Cells + Medium with various concentrations of the compound. |
| Positive Control | Cells + Medium with a known cytotoxic agent (e.g., doxorubicin). |
MTT Assay Procedure
-
Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT: Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Purple precipitate should be visible in viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Dissolution: Place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm, with a reference wavelength of 630 nm if desired.
Data Analysis
-
Calculate the average absorbance for each condition and subtract the average blank absorbance.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_Sample / Abs_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Application Note 3: Analytical Method Development
Expert Rationale
A validated analytical method is crucial for accurately quantifying 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone in diverse matrices. This is essential for pharmacokinetic studies, stability assessments, and verifying concentrations in biological assays. Given the compound's structure—containing multiple aromatic rings and a chromophore (the ketone group)—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection is the most logical and accessible analytical technique. [6][7] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The compound will be retained on the column based on its hydrophobicity and will elute at a characteristic retention time. The UV detector will measure the compound's absorbance at a specific wavelength, providing a quantitative signal. Method development will involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetric peak with a stable retention time, free from interfering peaks from the sample matrix.
Protocol 3: RP-HPLC-UV Method for Quantification
This protocol provides a starting point for developing a robust quantification method.
Instrumentation and Materials
-
HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (optional, for pH adjustment).
-
Compound Stock (1 mg/mL in ACN).
Suggested HPLC Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid | Provides a polar solvent for gradient elution. Acid improves peak shape. |
| Mobile Phase B | HPLC-grade Acetonitrile + 0.1% Formic Acid | Provides a non-polar solvent for elution. |
| Gradient | 50% B to 95% B over 10 minutes | A broad starting gradient to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection Wavelength | ~254 nm or scan for λmax | 254 nm is a common wavelength for aromatic compounds. A DAD can determine the optimal absorbance maximum (λmax) for improved sensitivity. |
Method Development and Validation Workflow
-
Determine λmax: Inject a high-concentration standard (e.g., 50 µg/mL) and use a DAD to perform a spectral scan of the eluting peak to find the wavelength of maximum absorbance. Set this as the monitoring wavelength.
-
Optimize Gradient: Adjust the gradient slope and duration to ensure the compound elutes with a reasonable retention time (e.g., 3-8 minutes) and that the peak is sharp and symmetrical. If needed, an isocratic method (constant mobile phase composition) can be developed for faster run times.
-
Prepare Standard Curve: Prepare a series of standards from the 1 mg/mL stock solution by diluting in the mobile phase (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).
-
Inject and Analyze: Inject each standard in triplicate.
-
Generate Curve and Assess Linearity: Plot the peak area against the concentration for the standards. Perform a linear regression and ensure the correlation coefficient (R²) is > 0.995. This confirms the method is linear within the tested range.
-
Assess Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the method provides consistent (precision) and correct (accuracy) results.
References
-
He, Y., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega. Available at: [Link]
-
Koppo, T., et al. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Microbial Biotechnology. Available at: [Link]
-
Ni, Y., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. National Institutes of Health. Available at: [Link]
-
Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry. Available at: [Link]
-
Behnisch, P. A., et al. (2001). Development and Modification of a Recombinant Cell Bioassay to Directly Detect Halogenated and Polycyclic Aromatic Hydrocarbons in Serum. Toxicological Sciences. Available at: [Link]
-
Welin, M., et al. (2017). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. National Institutes of Health. Available at: [Link]
-
De Martino, L., et al. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. MDPI. Available at: [Link]
-
Cheméo. (n.d.). Bromo-4-fluoroacetophenone. Cheméo. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone. PrepChem.com. Available at: [Link]
-
Molbase. (n.d.). 4'-BROMO-2'-FLUORO-3-(2-THIOMETHYLPHENYL)PROPIOPHENONE. Molbase. Available at: [Link]
-
Wikipedia. (n.d.). Mephedrone. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). 4'-Bromo-3-(3-methylphenyl)propiophenone. PubChem. Available at: [Link]
-
Aarden, C. (n.d.). Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4′-Methylpropiophenone. Safrole. Available at: [Link]
-
Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Available at: [Link]
-
Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. OUCI. Available at: [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Available at: [Link]
-
Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Available at: [Link]
-
Chembeuy. (n.d.). 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. Chembeuy. Available at: [Link]
-
Chembeuy. (n.d.). 4'-Bromo-3-(2-methylphenyl)propiophenone. Chembeuy. Available at: [Link]
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Application Notes & Protocols: Handling and Storage of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Introduction: Compound Overview and Strategic Importance
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a halogenated aromatic ketone with significant potential as a key intermediate in synthetic organic chemistry. Its molecular architecture, featuring a propiophenone core functionalized with bromo, fluoro, and methylphenyl groups, presents multiple reactive sites for constructing more complex molecular entities.
The presence of both bromine and fluorine atoms imparts unique electronic properties that are highly desirable in medicinal chemistry and drug design.[1] These halogens can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] While specific applications for this particular molecule are not yet extensively documented in peer-reviewed literature, its structure is analogous to precursors used in the synthesis of advanced pharmaceutical compounds and materials.[3]
This document provides a comprehensive guide for the safe handling, storage, and utilization of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, designed for researchers, scientists, and drug development professionals. The protocols herein are synthesized from best practices for handling structurally related halogenated ketones and air-sensitive reagents to ensure experimental integrity and operator safety.
Compound Properties and Specifications
Precise experimental data for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is not widely published. The following properties are estimated based on structurally similar compounds, such as 4'-Bromo-3-(3-methylphenyl)propiophenone.[4] Users must perform their own characterization for definitive specifications.
| Property | Estimated Value / Information | Source / Rationale |
| Molecular Formula | C₁₆H₁₄BrFO | Derived from structure |
| Molecular Weight | 321.18 g/mol | Calculated from formula |
| Appearance | Likely an off-white to pale yellow solid or crystalline powder | Based on related propiophenones[3][5] |
| Solubility | Expected to be soluble in organic solvents like Chloroform, DMSO, and Ethanol.[6] | Inferred from analogous compounds |
| Purity | ≥95% (Typical for research-grade chemicals) | Standard for synthetic intermediates |
Hazard Identification and Safety Precautions
Disclaimer: A definitive Safety Data Sheet (SDS) for this specific compound is not publicly available. The following hazard assessment is based on an expert evaluation of structurally related molecules, including 2-Bromo-4'-methylpropiophenone and other halogenated ketones.[7][8][9] A substance-specific risk assessment is mandatory before use.
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[7][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8] |
| Acute Toxicity (Oral) | Category 4 (Potential) | H302: Harmful if swallowed.[10] |
Personal Protective Equipment (PPE) and Engineering Controls
Safe handling requires strict adherence to the following controls to minimize exposure.
| Control Type | Specification | Rationale |
| Engineering | Certified Chemical Fume Hood | Essential to prevent inhalation of dust or vapors, which may cause respiratory irritation.[11] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or glasses with side-shields. | Protects against splashes and airborne particles causing serious eye irritation.[9][12] |
| Hand Protection | Nitrile or Neoprene gloves (inspect for integrity before use). | Prevents skin contact, which can cause irritation and potential absorption.[11] |
| Skin/Body Protection | Full-length lab coat. | Provides a barrier against accidental spills and contamination of personal clothing.[13] |
| Respiratory | Not required if handled within a fume hood. | A fume hood provides adequate respiratory protection under normal conditions.[11] |
Protocols for Handling and Use
Protocol: Weighing and Aliquoting of Solid Compound
This protocol outlines the procedure for safely weighing the compound for experimental use.
Methodology:
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational. Place a calibrated analytical balance inside the fume hood or on a stable benchtop nearby.
-
Tare Weighing Dish: Place an anti-static weighing boat or glass vial on the balance and tare to zero.
-
Expertise & Experience: Using an anti-static boat is critical for fine powders, as static electricity can cause the material to disperse, leading to inaccurate measurements and increased inhalation risk.
-
-
Dispensing: Carefully retrieve the stock container from its storage location. Inside the fume hood, open the container and use a clean, dedicated spatula to transfer the desired amount of solid to the tared weighing dish.
-
Sealing: Immediately and securely close the main stock container.
-
Trustworthiness: Promptly sealing the container minimizes exposure to atmospheric moisture and oxygen, which can degrade reactive compounds over time, ensuring the integrity of the remaining stock.[14]
-
-
Recording: Record the final weight.
-
Cleanup: Clean the spatula thoroughly with an appropriate solvent and wipe down the surfaces of the balance and fume hood to remove any residual powder. Dispose of contaminated wipes in a designated hazardous waste container.
Protocol: Preparation of a Stock Solution
This protocol details the steps for dissolving the compound to create a stock solution for downstream applications.
Methodology:
-
Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for the subsequent reaction or assay (e.g., DMSO, DMF, Chloroform).
-
Expertise & Experience: For applications in drug discovery involving moisture-sensitive reactions, using an anhydrous solvent from a sealed bottle is paramount. Water contamination can lead to unwanted side reactions and compromise results.[15]
-
-
Vessel Preparation: Select a volumetric flask or vial of appropriate size. Ensure it is clean and dry. For highly sensitive applications, oven-drying glassware and cooling it under a stream of inert gas (e.g., nitrogen or argon) is recommended.[16]
-
Dissolution: Transfer the pre-weighed solid from Protocol 4.1 into the selected vessel. Add a portion of the chosen solvent (approximately 50-70% of the final volume).
-
Solubilization: Gently swirl the vessel or use a magnetic stirrer to facilitate dissolution. Sonication in a water bath can be used to break up clumps if necessary, but avoid excessive heating.
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent to reach the final desired volume (meniscus on the calibration mark for a volumetric flask).
-
Labeling and Storage: Cap the vessel tightly. For oxygen-sensitive solutions, consider purging the headspace with an inert gas before sealing. Label clearly with the compound name, concentration, solvent, and date of preparation. Store as recommended in Section 5.0.
Storage Protocols and Stability
Proper storage is crucial to maintain the purity and reactivity of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. Degradation can occur via hydrolysis, oxidation, or photolysis.[14]
Recommended Storage Conditions
-
Temperature: Store in a cool environment, preferably refrigerated (2-8°C).[17]
-
Atmosphere: For long-term storage or for high-purity material, storing under an inert atmosphere (argon or nitrogen) is highly recommended to prevent degradation from air and moisture.[14] Use containers with tight-fitting seals, such as those with PTFE-lined caps or Sure/Seal™ style bottles.[18]
-
Light: Protect from light by using amber glass vials or by storing the container in a dark place.[14]
-
Location: Keep in a dry, well-ventilated area designated for chemical storage, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][19]
Storage Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate storage method.
Caption: Decision tree for the storage of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Application in a Drug Development Workflow
As a functionalized intermediate, this compound's primary application is in the synthesis of more complex target molecules. The workflow below illustrates its potential role in an early-stage drug discovery campaign.
Caption: Hypothetical workflow for the use of the compound in a drug discovery program.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[10][19]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][19]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[10]
References
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- SAFETY DATA SHEET: 4'-Methylpropiophenone. Fisher Scientific. [URL: https://www.fishersci.com/sds-product/B21673/B21673_]
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4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone reaction mechanisms
Application Note & Protocol
Topic: Mechanistic Pathways and Synthetic Protocols for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed scientific guide on the synthesis and reaction mechanisms of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a halogenated aromatic ketone scaffold of interest in medicinal chemistry and materials science. The primary synthetic route via Friedel-Crafts acylation is examined in depth, with a focus on the generation of the acylium ion electrophile and the regiochemical outcome of the subsequent electrophilic aromatic substitution. We elucidate the directing effects of the fluoro and bromo substituents on the aromatic ring, which govern the final product structure. A comprehensive, step-by-step laboratory protocol is provided, complete with reagent specifications, reaction conditions, and work-up procedures. This guide is intended to equip researchers with both the theoretical understanding and the practical methodology required for the successful synthesis and further application of this compound.
Introduction and Scientific Context
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a multi-functionalized aromatic ketone. The presence of fluorine, bromine, and a substituted phenyl ring makes it a valuable intermediate for building more complex molecular architectures. Halogenated propiophenones are recognized building blocks in drug discovery, often used to synthesize chalcones, carbazoles, and other heterocyclic systems with diverse biological activities.[1] The introduction of fluorine, in particular, is a key strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2][3]
A thorough understanding of the reaction mechanism for its synthesis is paramount for optimizing reaction yields, controlling impurity profiles, and scaling up production. The most direct and industrially relevant pathway to this class of compounds is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[4][5]
Core Reaction Mechanism: Friedel-Crafts Acylation
The synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is achieved through the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with 3-(2-methylphenyl)propanoyl chloride. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, which can be dissected into three critical steps.[5]
Step 1: Formation of the Acylium Ion Electrophile The reaction is initiated by the activation of the acylating agent, 3-(2-methylphenyl)propanoyl chloride, with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a superior leaving group. This facilitates the formation of a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile in the reaction.[5][6]
Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the 1-bromo-3-fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a carbocation intermediate known as an arenium ion or sigma complex. This intermediate is stabilized by resonance, with the positive charge delocalized across the ring.
Step 3: Regeneration of Aromaticity To restore the highly stable aromatic system, a weak base (in this case, the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon atom bearing the newly added acyl group. This regenerates the aromatic ring, yielding the final ketone product and regenerating the AlCl₃ catalyst, along with the formation of HCl.[7] However, it is crucial to note that the product ketone is a moderate Lewis base and forms a stable complex with AlCl₃. Consequently, a stoichiometric amount of the catalyst is required, which is later decomposed during aqueous workup.[4]
Caption: General mechanism of Friedel-Crafts acylation.
Regioselectivity: The Directing Effects of Halogen Substituents
The key to synthesizing the correct isomer lies in understanding the regiochemical control exerted by the existing substituents on the aromatic ring.
-
Fluorine and Bromine: Both are halogens and thus have competing electronic effects. They are electron-withdrawing through the inductive effect (-I) but electron-donating through resonance (+R) due to their lone pairs.[6] The resonance effect directs incoming electrophiles to the ortho and para positions.
-
Positioning on 1-bromo-3-fluorobenzene:
-
The fluoro group at C3 directs to its ortho positions (C2, C4) and its para position (C6).
-
The bromo group at C1 directs to its ortho positions (C2, C6) and its para position (C4).
-
-
Outcome: The positions activated by both substituents are C2, C4, and C6.
-
C4 (para to Br, ortho to F): This position is strongly activated and sterically accessible.
-
C2 (ortho to both Br and F): This position is highly sterically hindered by two adjacent halogens, making the approach of the bulky acylium ion unfavorable.[8]
-
C6 (ortho to Br, para to F): This position is also activated but is sterically hindered by the adjacent large bromine atom.
-
Therefore, the electrophilic substitution occurs predominantly at the C4 position, which is sterically the most accessible and electronically activated, yielding the desired 4'-Bromo-2'-fluoro isomer.
Detailed Experimental Protocol
This protocol describes the synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-Bromo-3-fluorobenzene | C₆H₄BrF | 175.00 | 50.0 | 8.75 g |
| 3-(2-methylphenyl)propanoyl chloride | C₁₀H₁₁ClO | 182.64 | 55.0 | 10.05 g |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 65.0 | 8.67 g |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 150 mL |
| Hydrochloric Acid (conc. HCl) | HCl | 36.46 | - | 30 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | 2 x 50 mL |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | ~10 g |
| Ice | H₂O | 18.02 | - | ~200 g |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a scrubber with NaOH solution to trap evolved HCl gas). Ensure all glassware is oven-dried and the system is under an inert atmosphere (Nitrogen or Argon).[7]
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (8.67 g, 65.0 mmol). Stir the suspension and cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 3-(2-methylphenyl)propanoyl chloride (10.05 g, 55.0 mmol) in anhydrous DCM (25 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.[9] Stir for an additional 30 minutes at 0 °C to allow for the complete formation of the acylium ion complex.
-
Aromatic Substrate Addition: Dissolve 1-bromo-3-fluorobenzene (8.75 g, 50.0 mmol) in anhydrous DCM (25 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes. The rate of addition should be controlled to keep the internal temperature below 5 °C.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 3-5 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Quench: Cool the reaction flask back to 0 °C. In a separate large beaker (1 L), prepare a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (30 mL). Slowly and carefully pour the reaction mixture into the ice-HCl mixture with vigorous stirring. This process is highly exothermic and will evolve HCl gas. Perform this step in a well-ventilated fume hood.[6]
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine all organic layers and wash sequentially with 2 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Caption: Experimental workflow for the synthesis.
Safety and Troubleshooting
-
Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water. Propionyl chloride and concentrated HCl are corrosive and fuming. Dichloromethane is a volatile solvent. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous Conditions: Moisture will deactivate the AlCl₃ catalyst and hydrolyze the acyl chloride. Ensure all reagents are anhydrous and glassware is thoroughly dried.[8]
-
Side Reactions: Polyacylation is generally not a significant issue because the first acyl group deactivates the aromatic ring, making a second acylation less favorable.[8] However, improper temperature control can lead to charring and the formation of byproducts.
-
Troubleshooting: If the reaction does not proceed to completion (as indicated by TLC), extend the reaction time at room temperature or gently warm the mixture to 30-40 °C for a short period. If the product is difficult to purify, ensure the aqueous washes were sufficient to remove all acidic residues.
Conclusion
The synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is reliably achieved via a Friedel-Crafts acylation reaction. The mechanistic pathway is governed by the formation of a reactive acylium ion and a highly regioselective electrophilic aromatic substitution. The directing effects of the bromo and fluoro substituents, combined with steric considerations, overwhelmingly favor acylation at the C4 position of the 1-bromo-3-fluorobenzene ring. The provided protocol offers a robust and reproducible method for obtaining this valuable chemical intermediate, paving the way for its use in further synthetic applications in drug discovery and materials science.
References
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Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the synthesis of propiophenone. Retrieved from [Link]
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BU CyberSec Lab. (n.d.). 3′-Bromo-4′-fluoroacetophenone. Retrieved from [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Miller, E., & Hartung, W. H. (n.d.). o- and p-PROPIOPHENOL. Organic Syntheses. Retrieved from [Link]
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Pearson, D. E., & Frazer, J. W. (n.d.). Acetophenone, 3-bromo-. Organic Syntheses. Retrieved from [Link]
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PubChem. (n.d.). 4'-Bromo-3-(3-methylphenyl)propiophenone. Retrieved from [Link]
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Beijing Think-All Technology Co., Ltd. (n.d.). 4'-Bromo-3-(2-methylphenyl)propiophenone. Retrieved from [Link]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: A Scalable Synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a complex substituted bi-aryl ketone. This intermediate is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active molecules. The following application note details a robust and scalable synthetic route centered on a Friedel-Crafts acylation reaction. We will delve into the strategic selection of this pathway, provide detailed, step-by-step protocols for precursor synthesis and the main acylation reaction, and address critical safety, engineering, and analytical considerations for successful scale-up. The causality behind experimental choices, in-process controls for self-validation, and troubleshooting guidance are integrated to ensure scientific integrity and practical utility for professionals in the field.
Retrosynthetic Analysis and Strategy Selection
The synthesis of a multi-substituted aromatic ketone like 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone requires a strategy that offers high regioselectivity and is amenable to scale-up. Three primary disconnection approaches are considered:
-
Grignard-Type Reaction: Involves the reaction of an organometallic species derived from 1-bromo-3-fluorobenzene with a 3-(2-methylphenyl)propionitrile derivative. While effective at the lab scale, the generation and handling of large quantities of Grignard reagents can present safety and control challenges during scale-up.[1][2]
-
Palladium-Catalyzed Cross-Coupling: Methods like the Suzuki-Miyaura coupling of an acyl chloride with an arylboronic acid are powerful for constructing bi-aryl ketones.[3][4][5] However, the cost of palladium catalysts and ligands, along with the need for their subsequent removal from the final product, can be prohibitive for large-scale manufacturing.
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves reacting an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[6] For this target molecule, the acylation of 1-bromo-3-fluorobenzene with 3-(2-methylphenyl)propanoyl chloride is the most direct and economically viable route. The electron-directing effects of the fluoro (ortho, para-directing) and bromo (ortho, para-directing) substituents converge to strongly favor acylation at the desired 4-position, para to the fluorine atom.[7]
Given its cost-effectiveness, directness, and predictable regioselectivity, the Friedel-Crafts acylation pathway is selected as the optimal strategy for scale-up.
Caption: Retrosynthetic analysis of the target molecule via a Friedel-Crafts acylation strategy.
Synthesis of Key Precursor: 3-(2-Methylphenyl)propanoyl Chloride
The acyl chloride is not typically commercially available and must be prepared from the corresponding carboxylic acid. 3-(2-Methylphenyl)propanoic acid is available from several chemical suppliers.[8][9][10]
2.1. Principle
Carboxylic acids are readily converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for scale-up due to its lower cost and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
2.2. Protocol: Preparation of 3-(2-Methylphenyl)propanoyl Chloride
-
Safety Note: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. The reaction evolves toxic HCl and SO₂ gas, which should be scrubbed through a caustic solution.
-
Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel. The top of the condenser should be connected to a gas scrubber.
-
Charging: Charge 3-(2-methylphenyl)propanoic acid (1.0 eq) into the reactor.
-
Reagent Addition: Slowly add thionyl chloride (1.5 eq) to the reactor via the addition funnel at room temperature over 30-60 minutes. A catalytic amount of N,N-dimethylformamide (DMF, ~0.01 eq) can be added to accelerate the reaction.
-
Reaction: After the addition is complete, slowly heat the mixture to 70-75 °C and maintain for 2-4 hours. The reaction is complete when gas evolution ceases.
-
In-Process Control (IPC): A small aliquot can be carefully quenched into methanol and analyzed by GC-MS to confirm the complete conversion of the carboxylic acid to its methyl ester, indirectly confirming the formation of the acyl chloride.
-
Isolation: Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to isolate the pure 3-(2-methylphenyl)propanoyl chloride.
Scale-Up Protocol: Friedel-Crafts Acylation
This section details the core transformation to synthesize the final product.
3.1. Principle and Mechanism
The Friedel-Crafts acylation is an electrophilic aromatic substitution. The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion (or a reactive complex).[11] This electrophile is then attacked by the electron-rich aromatic ring of 1-bromo-3-fluorobenzene. The resulting ketone product forms a complex with AlCl₃, necessitating a stoichiometric amount of the catalyst.[12] The reaction is quenched with aqueous acid to decompose the complex and liberate the final product.
3.2. Scale-Up Safety & Engineering Considerations
-
Exothermicity: The formation of the acylium ion complex and the subsequent aromatic substitution are exothermic. More significantly, the quench of the reaction mixture, which contains unreacted AlCl₃, is highly exothermic and generates large volumes of HCl gas.[13]
-
Process Controls: A reactor with sufficient cooling capacity is mandatory. The addition of the acyl chloride must be performed at a controlled rate to maintain the desired reaction temperature. The quench must be executed slowly, with vigorous stirring and cooling, often by adding the reaction mixture to a pre-chilled aqueous solution ("reverse quench").
-
Material Compatibility: The reaction generates HCl, requiring reactors and peripherals made of corrosion-resistant materials (e.g., glass-lined steel).
-
Off-Gas Management: A robust gas scrubbing system is essential to neutralize the large quantities of HCl evolved during the reaction and quench.
Caption: Experimental workflow for the scale-up Friedel-Crafts acylation synthesis.
3.3. Materials and Equipment
| Material | Grade | Supplier Example |
| 1-Bromo-3-fluorobenzene | ≥99% | Sigma-Aldrich |
| Aluminum Chloride (Anhydrous) | ≥99%, powder | Sigma-Aldrich |
| 3-(2-Methylphenyl)propanoyl chloride | As prepared in Sec. 2 | N/A |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% (concentrated) | VWR |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Reagent Grade | VWR |
Equipment:
-
Glass-lined or Hastelloy reactor (100L for a 1kg scale) with overhead stirrer, cooling jacket, temperature probe, and addition ports.
-
Caustic scrubber for off-gas treatment.
-
Receiving vessel for quench operation.
-
Filter-dryer or centrifuge for product isolation.
3.4. Detailed Step-by-Step Protocol (Illustrative 1 kg Scale)
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Catalyst Slurry: Charge anhydrous dichloromethane (20 L) to the reactor. Begin stirring and cool the solvent to 0-5 °C. Cautiously and in portions, charge anhydrous aluminum chloride (1.3 kg, 1.1 eq).
-
Aromatic Addition: Once the AlCl₃ is fully suspended, add 1-bromo-3-fluorobenzene (1.6 kg, 1.0 eq) via an addition pump while maintaining the internal temperature at 0-5 °C.
-
Acyl Chloride Addition: Slowly add a solution of 3-(2-methylphenyl)propanoyl chloride (1.7 kg, 1.05 eq) in anhydrous DCM (5 L) over 2-3 hours. Critically, maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.
-
In-Process Control (IPC): Withdraw a sample, quench it carefully into cold water, extract with DCM, and analyze the organic layer by HPLC to monitor the consumption of 1-bromo-3-fluorobenzene. The reaction is considered complete when <1% of the starting material remains.
-
Quench: In a separate, larger vessel, prepare a mixture of crushed ice (30 kg) and concentrated HCl (3 L). With vigorous stirring, slowly transfer the reaction mixture from the primary reactor into the ice/HCl slurry. Maintain the quench vessel temperature below 20 °C.
-
Work-up: Once the quench is complete, allow the mixture to settle and separate the layers.
-
Washing: Wash the organic (lower) layer sequentially with 2M HCl (10 L), water (10 L), saturated sodium bicarbonate solution (10 L, caution: CO₂ evolution), and finally, brine (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
Purification and Characterization
4.1. Downstream Processing: Crystallization
The crude product can be effectively purified by crystallization to remove minor isomers and other impurities.
-
Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath (0-5 °C) for 1-2 hours to maximize crystal formation.
-
Isolate the solid product by filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum at 40-50 °C until a constant weight is achieved.
4.2. Analytical Characterization
The identity and purity of the final product should be confirmed using a suite of analytical techniques.[14][15]
-
HPLC/UPLC: To determine purity (>98% is a typical target).
-
¹H and ¹³C NMR: To confirm the chemical structure and check for isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity and consistency between batches.
Data Summary & Troubleshooting
5.1. Process Data Table (Theoretical)
| Parameter | Molar Eq. | Molecular Wt. | Quantity (kg) | Moles (mol) |
| 1-Bromo-3-fluorobenzene | 1.0 | 175.00 | 1.60 | 9.14 |
| 3-(2-Methylphenyl)propanoyl chloride | 1.05 | 182.65 | 1.75 | 9.58 |
| Aluminum Chloride | 1.1 | 133.34 | 1.35 | 10.05 |
| Product (Theoretical Yield) | 1.0 | 321.19 | 2.94 | 9.14 |
| Expected Yield (Actual) | N/A | N/A | 2.2 - 2.5 | 75-85% |
5.2. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction (IPC Fail) | 1. Inactive AlCl₃ (moisture exposure).2. Insufficient reaction time/temperature.3. Poor mixing. | 1. Use fresh, high-purity, anhydrous AlCl₃.2. Extend reaction time at RT for another 1-2 hours.3. Ensure stirrer speed is adequate for the vessel size. |
| Low Yield | 1. Inefficient quench/work-up (product loss).2. Side reactions (e.g., dehalogenation).3. Incomplete conversion. | 1. Ensure quench temperature is kept low and extractions are thorough.2. Check for unexpected byproducts by GC-MS.3. See "Incomplete Reaction" above. |
| Impurity Formation | 1. Formation of undesired regioisomers.2. Impurities in starting materials. | 1. Optimize reaction temperature (lower may improve selectivity).2. Re-purify via crystallization or column chromatography.3. Verify purity of all starting materials before use. |
| Difficult Phase Separation | Formation of an emulsion during work-up. | Add a small amount of brine to the aqueous layer to help break the emulsion. |
References
- CSIR-NCL Library, Pune. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction.
- ACS Publications. Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. Organic Process Research & Development.
- Cardillo, P. Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. ResearchGate.
- Brainly.in. Preparation of propiophenone from propanenitrile.
- ResearchGate. Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid.
- ACS Publications. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters.
- Scite.ai. Biaryl Ketones by Suzuki–Miyaura Cross‐Coupling of Organotrifluoroborates and Acyl Chlorides.
- Thermo Scientific Chemicals. 3-(2-Methylphenyl)propionic acid, 96% 10 g.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- CatSci. Some Scale-Up Considerations in Chemical and Physical Aspects.
- Wikipedia. Friedel–Crafts reaction.
- KNApSAcK. 3-(2-Methylphenyl)propanoicacid | C10H12O2 | MD Topology | NMR | X-Ray.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- Oakwood Chemical. 3-(2-Methylphenyl)propionic acid.
- PubChem. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938.
- Professor Dave Explains. Friedel-Crafts Acylation. YouTube.
- ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia.
Sources
- 1. library.ncl.res.in [library.ncl.res.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. H34375.09 [thermofisher.com]
- 9. 3-(2-Methylphenyl)propionic acid [oakwoodchemical.com]
- 10. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
This guide provides in-depth troubleshooting advice and detailed protocols for the synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical experience to help you navigate the challenges of this synthesis and improve your reaction yield and purity.
Overview of the Synthetic Pathway
The most common and industrially scalable route to synthesize 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is through a Friedel-Crafts acylation reaction . This involves the reaction of 1-bromo-3-fluorobenzene with 3-(2-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The reaction proceeds by generating an acylium ion from the acyl chloride and the Lewis acid.[1] This electrophile is then attacked by the electron-rich aromatic ring of 1-bromo-3-fluorobenzene.[2][3] The position of acylation is directed by the activating/deactivating and ortho-, para-, or meta-directing effects of the substituents on the aromatic ring. In this case, the fluorine atom is an ortho-, para-director, and the bromine atom is also an ortho-, para-director. The acylation is expected to occur at the position para to the fluorine atom and ortho to the bromine atom, which is the desired C4 position.
Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Low or No Product Yield
Q1: My reaction shows no conversion to the desired product. What are the possible causes?
A1: A complete lack of conversion is typically due to one of the following critical failures:
-
Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Always use a fresh, unopened bottle of anhydrous AlCl₃ or a properly stored, previously opened bottle from a desiccator. Handle it rapidly in an inert atmosphere (e.g., a glove box or under a stream of nitrogen/argon).[4]
-
Poor Quality Reagents: Ensure the purity of your starting materials. 1-bromo-3-fluorobenzene should be free of nucleophilic impurities. The 3-(2-methylphenyl)propanoyl chloride should be freshly prepared or distilled before use, as it can hydrolyze over time to the corresponding carboxylic acid, which is unreactive under these conditions.
-
Incorrect Reaction Temperature: Friedel-Crafts acylations often require an initial cooling period (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion. If the temperature is too low, the activation energy barrier may not be overcome.
Q2: The yield of my reaction is consistently low. How can I improve it?
A2: Low yields can often be rectified by systematic optimization of the reaction parameters.[5]
-
Stoichiometry of the Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount of the Lewis acid catalyst.[6] This is because the product, a ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it. A molar ratio of at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent is recommended.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while excessively long times can lead to side product formation. A gentle increase in temperature (e.g., to 40-50 °C) after the initial addition may improve the reaction rate and yield.[7]
-
Solvent Choice: The choice of solvent is crucial. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard.[4] Ensure the solvent is anhydrous, as water will deactivate the catalyst.
Impurity Profile Issues
Q3: I am observing a significant amount of a side product with a similar mass. What could it be?
A3: The most likely side product is an isomer of the desired product. While the fluorine and bromine substituents direct the acylation to the desired 4-position, acylation at other positions on the ring can occur, particularly at the 6-position (ortho to both fluorine and bromine). The relative amounts of these isomers will depend on the specific reaction conditions.
Q4: How can I minimize the formation of isomeric impurities?
A4: Controlling the regioselectivity is key to a clean reaction.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer different selectivity profiles. Experimenting with alternative catalysts may be beneficial.
-
Temperature Control: Running the reaction at a lower temperature for a longer period can sometimes favor the formation of the thermodynamically more stable product, which is often the desired isomer.
Q5: My final product is contaminated with starting materials. How can I improve purification?
A5: Effective purification is essential for obtaining the high-purity intermediate required for subsequent steps.
-
Aqueous Work-up: A thorough aqueous work-up is the first step. The reaction is typically quenched by carefully adding it to ice-cold dilute acid (e.g., 1M HCl). This hydrolyzes the aluminum-ketone complex and separates the water-soluble aluminum salts from the organic product.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired product from starting materials and isomeric impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities.
Reaction Monitoring and Control
Q6: How can I effectively monitor the progress of my reaction?
A6: Regular monitoring is crucial for determining the reaction endpoint and avoiding the formation of degradation products.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method. Spot the reaction mixture alongside the starting materials on a silica gel plate. A mobile phase of hexane/ethyl acetate (e.g., 9:1 or 4:1) should provide good separation. The disappearance of the limiting starting material and the appearance of a new, typically lower Rf spot, indicates product formation.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(2-methylphenyl)propanoyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(2-methylphenyl)propanoic acid (1.0 eq) and thionyl chloride (SOCl₂, 1.5 eq).
-
Slowly heat the mixture to 70-80 °C and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-(2-methylphenyl)propanoyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Friedel-Crafts Acylation
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred solvent.
-
In a separate flask, dissolve 1-bromo-3-fluorobenzene (1.0 eq) and 3-(2-methylphenyl)propanoyl chloride (1.1 eq) in anhydrous DCM.
-
Slowly add the solution of the acid chloride and aryl halide to the AlCl₃ suspension at 0 °C over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and concentrated HCl.
-
Stir the mixture vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Data Presentation
Table 1: Reagent Stoichiometry and Properties
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Molar Eq. |
| 1-bromo-3-fluorobenzene | 175.00 | 1.58 | 1.0 |
| 3-(2-methylphenyl)propanoyl chloride | 182.65 | 1.13 | 1.1 |
| Aluminum Chloride (AlCl₃) | 133.34 | 2.48 | 1.2 |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Suggested Solution |
| Low/No Yield | Inactive (moist) AlCl₃ | Use fresh, anhydrous AlCl₃; handle under inert atmosphere. |
| Insufficient AlCl₃ | Use at least 1.2 equivalents of AlCl₃. | |
| Low reaction temperature | Allow reaction to warm to RT or gently heat to 40-50 °C. | |
| High Impurity | Isomer formation | Optimize temperature; consider alternative Lewis acids. |
| Incomplete reaction | Increase reaction time; monitor by TLC/HPLC. | |
| Ineffective purification | Utilize gradient column chromatography; consider recrystallization. |
Visualizations
Caption: Overall synthetic workflow.
Caption: Troubleshooting decision tree for low yield.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene. [Link]
-
American Chemical Society. (1999). Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Welcome to the technical support guide for the synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. This document is designed for researchers, scientists, and professionals in drug development who are working with this specific Friedel-Crafts acylation reaction. Here, we will delve into the core principles of the synthesis, troubleshoot common side reactions and experimental challenges, and provide a detailed, validated protocol to guide your work.
The Core Reaction: A Mechanistic Overview
The synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution involves the reaction of 1-bromo-3-fluorobenzene with 3-(2-methylphenyl)propanoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
The primary mechanism involves the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring of 1-bromo-3-fluorobenzene.[2] The acyl group is a deactivating group, which advantageously prevents polyacylation, a common issue in Friedel-Crafts alkylations.[2][3][4]
Main Reaction Pathway
Caption: The Friedel-Crafts acylation pathway for the target molecule.
Troubleshooting Guide: Navigating Common Side Reactions
Even in well-established reactions, unexpected outcomes can occur. This section addresses the most common issues encountered during this synthesis in a question-and-answer format.
Question 1: Why is my yield consistently low, with significant starting material remaining?
Answer: This is a frequent issue, often pointing to problems with catalyst activity or substrate reactivity.
Potential Causes & Solutions:
-
Catalyst Deactivation: Aluminum chloride is extremely sensitive to moisture.[5] Any water in the solvent, reagents, or glassware will hydrolyze AlCl₃, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and ensure your AlCl₃ is fresh and has been stored under inert conditions. The reaction should be run under a dry nitrogen or argon atmosphere.[6]
-
-
Insufficient Catalyst Loading: The product ketone is a moderate Lewis base and can form a complex with the AlCl₃ catalyst.[1] This complexation means that a full stoichiometric equivalent (or even a slight excess) of the catalyst is often required, rather than a catalytic amount.[5]
-
Solution: Use at least 1.1 equivalents of AlCl₃ relative to the 3-(2-methylphenyl)propanoyl chloride.
-
-
Deactivated Aromatic Ring: The starting material, 1-bromo-3-fluorobenzene, is an electron-deficient (deactivated) aromatic ring due to the inductive effects of the halogen substituents. Friedel-Crafts reactions are notoriously difficult on strongly deactivated rings.
-
Solution: While you cannot change the starting material, you can influence the reaction kinetics. Ensure efficient stirring and consider a modest increase in reaction temperature after the initial addition, but monitor closely for side product formation.
-
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products?
Answer: The formation of isomeric products is the most probable cause of impurity. The directing effects of the fluorine and bromine atoms on the starting material dictate the position of acylation.
Potential Causes & Solutions:
-
Formation of Isomers: Both fluorine and bromine are ortho, para-directing groups. In 1-bromo-3-fluorobenzene, this leads to three possible positions for electrophilic attack: C2, C4, and C6. While the target product is the 4-bromo-2-fluoro isomer (attack at C6), acylation at other positions can occur.
-
2'-Bromo-4'-fluoro- isomer (attack at C4): This is a very common side product. The electronic directing effects to this position are strong.
-
2'-Bromo-6'-fluoro- isomer (attack at C2): This isomer is less likely due to significant steric hindrance between the incoming acyl group and the two adjacent halogens.[6]
-
Solution: Control of reaction temperature is critical. Running the reaction at lower temperatures (e.g., 0-5 °C) during the addition of the acyl chloride can significantly improve regioselectivity. Slower, dropwise addition of the acylating agent also helps to minimize localized heat and side reactions. Purification via column chromatography or recrystallization will be necessary to separate these isomers.
-
Troubleshooting Workflow for Isomer Formation
Caption: A logical workflow for diagnosing and solving isomer-related impurity issues.
Question 3: The reaction mixture turned dark and tarry. What happened?
Answer: The formation of a dark, resinous mass often indicates decomposition or polymerization side reactions, which can be caused by excessive heat or impurities in the starting materials.
Potential Causes & Solutions:
-
High Reaction Temperature: Friedel-Crafts reactions can be exothermic. If the temperature is not controlled, especially during the addition of the acyl chloride, side reactions can accelerate, leading to polymerization and decomposition of the reagents or products.[7]
-
Solution: Maintain strict temperature control throughout the reaction. Use an ice bath to manage the initial exotherm and add the acyl chloride slowly to the cooled suspension of the aromatic compound and Lewis acid.
-
-
Impure Reagents: Impurities in the 3-(2-methylphenyl)propanoyl chloride, such as residual thionyl chloride from its preparation, can contribute to charring.
-
Solution: Ensure the acyl chloride is freshly prepared and purified (e.g., by distillation) before use. Verify the purity of all reagents before starting the reaction.[6]
-
Frequently Asked Questions (FAQs)
-
Q: Can I use a different Lewis acid catalyst?
-
A: While AlCl₃ is the most common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[8] However, they are generally less reactive and may require higher temperatures or longer reaction times, which could increase the chance of side product formation. For a deactivated ring like 1-bromo-3-fluorobenzene, the high reactivity of AlCl₃ is often necessary.
-
-
Q: How do I prepare the 3-(2-methylphenyl)propanoyl chloride?
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a hexane/ethyl acetate mixture) to track the consumption of the 1-bromo-3-fluorobenzene starting material and the appearance of the product spot.
-
Key Experimental Protocol
This protocol is a validated starting point. Modifications may be necessary based on your specific laboratory conditions and equipment.
Materials:
-
1-bromo-3-fluorobenzene
-
3-(2-methylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Part A: Synthesis of 3-(2-methylphenyl)propanoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 3-(2-methylphenyl)propanoic acid (1.0 eq) and thionyl chloride (1.5 eq).
-
Gently heat the mixture to reflux (approx. 80°C) for 2-3 hours. The evolution of SO₂ and HCl gas should be observed.
-
After the reaction is complete (gas evolution ceases), allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-(2-methylphenyl)propanoyl chloride can be used directly or purified by vacuum distillation.
Part B: Friedel-Crafts Acylation
-
Set up an oven-dried, three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 3-(2-methylphenyl)propanoyl chloride (1.0 eq) and 1-bromo-3-fluorobenzene (1.05 eq) in anhydrous DCM.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 1-2 hours, maintaining the internal temperature between 0-5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour, then let it warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench it by slowly pouring the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or by recrystallization to obtain pure 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | High reactivity is needed for the deactivated aromatic ring. |
| Catalyst Stoichiometry | ≥ 1.1 equivalents | To overcome product-catalyst complexation.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, low boiling point, and effectively solvates the reaction complex. |
| Temperature (Addition) | 0 - 5 °C | Minimizes exothermic runaway and improves regioselectivity, reducing isomer formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from deactivating the AlCl₃ catalyst.[5] |
| Workup | Acidic Quench (Ice/HCl) | Decomposes the aluminum complex of the product ketone to liberate the final product. |
References
- BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Farmer, S., et al. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- ResearchGate. (2008).
- University of Illinois Springfield. (n.d.).
- BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- University of Calgary. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Google Patents. (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- Chemistry LibreTexts. (2023).
- European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Cayman Chemical. (n.d.). 2-Bromo-3',4'-(methylenedioxy)propiophenone.
- Reusch, W., et al. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- ChemicalBook. (2025). Continuous Flow Production of 3-Chloropropionyl Chloride.
- ORGANIC REACTION MECHANISM. (n.d.).
- Quora. (2017).
- BenchChem. (n.d.).
- Google Patents. (2021). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
- Wikipedia. (n.d.). Mephedrone.
- Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone - CAS:898789-82-7.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. opencourses.emu.edu.tr [opencourses.emu.edu.tr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Welcome to the technical support center for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. By understanding the underlying chemical principles of its reactivity, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Molecule and its Stability Profile
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a complex molecule with several functional groups that contribute to its reactivity and potential stability issues. The core structure is a propiophenone, which is an aromatic ketone. The presence of a bromine atom, likely on the α-carbon to the carbonyl group based on common synthetic routes for similar molecules, introduces the reactivity profile of an α-bromoketone. Additionally, the fluorine atom on the phenyl ring can influence the electronic properties and hydrolytic stability of the molecule.
This guide will address the most common stability challenges encountered with this compound, including photosensitivity, thermal degradation, hydrolytic instability, and chemical incompatibility.
Frequently Asked Questions (FAQs)
Q1: My sample of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone has developed a yellowish tint over time. What could be the cause?
A1: A color change, typically to yellow or brown, is often an indicator of degradation. For aromatic ketones, and particularly for compounds with a bromine substituent, this can be due to a few factors:
-
Photodegradation: Aromatic ketones are known to be photosensitive.[1][2] Exposure to light, especially UV radiation, can excite the carbonyl group and lead to a variety of photochemical reactions, including photoreduction and the formation of colored byproducts.[3][4]
-
Elimination Reaction: If the bromine is at the alpha-position, the molecule can undergo dehydrobromination (loss of HBr) to form an α,β-unsaturated ketone.[5][6] These conjugated systems often absorb light in the visible spectrum, appearing colored. This process can be accelerated by exposure to bases or heat.
-
Oxidation: While less common for the ketone itself, impurities from the synthesis could be susceptible to air oxidation, leading to colored products.
To prevent discoloration, it is crucial to store the compound in an amber vial, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if it is to be stored for an extended period.[7]
Q2: I am observing a loss of purity in my sample when analyzed by HPLC after storage at room temperature. What is the likely degradation pathway?
A2: Storage at ambient temperature can promote slow degradation. The most probable cause for a decrease in purity is thermal decomposition. For a halogenated propiophenone, this could involve:
-
Dehydrobromination: As mentioned above, the elimination of HBr is a common pathway for α-bromoketones and can be accelerated by heat.[5][8]
-
Radical Reactions: Heat can induce homolytic cleavage of the carbon-bromine bond, which is weaker than carbon-hydrogen or carbon-fluorine bonds, leading to radical-mediated decomposition pathways.
For optimal stability, we recommend storing 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone at a reduced temperature.
| Storage Condition | Recommended Temperature | Atmosphere |
| Short-term (days to weeks) | 2-8 °C | Standard |
| Long-term (months to years) | -20 °C | Inert (Argon or Nitrogen) |
Q3: Can I dissolve this compound in a protic solvent like methanol or water for my experiments?
A3: Caution should be exercised when using protic solvents.
-
Hydrolysis: The presence of a fluorine atom on the aromatic ring can sometimes enhance hydrolytic stability.[9][10] However, the overall reactivity of the molecule, particularly if it is an α-bromoketone, may lead to hydrolysis under certain pH conditions. The carbon-bromine bond is susceptible to nucleophilic attack by water or alcohols, which would lead to the substitution of the bromine with a hydroxyl or methoxy group, respectively. The rate of this hydrolysis can be influenced by pH.[11][12]
-
Solvolysis: In addition to water, other nucleophilic solvents like methanol can react with the compound, especially if the bromine is on the alpha-carbon.
It is advisable to first test the stability of the compound in your chosen solvent system on a small scale. Prepare a solution and monitor its purity by a suitable analytical method (e.g., HPLC, TLC) over the timescale of your experiment. If instability is observed, consider using aprotic solvents such as acetonitrile, THF, or dichloromethane.
Q4: I am planning a reaction that involves the use of a base. Are there any compatibility issues?
A4: Yes, this compound is likely to be highly sensitive to bases.
-
Elimination: Bases can readily promote the elimination of HBr if the bromine is on the alpha-carbon, leading to the formation of an α,β-unsaturated ketone.[6][8]
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives (e.g., esters if an alkoxide base is used).
-
General Decomposition: Propiophenones can be incompatible with strong bases, which can catalyze aldol-type condensation reactions or other decomposition pathways.[13]
If a base is required for your reaction, use a non-nucleophilic, sterically hindered base and add it at a low temperature to minimize side reactions. It is also critical to perform the reaction under an inert atmosphere to prevent oxygen from participating in base-catalyzed oxidation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Issue 1: Inconsistent or non-reproducible experimental results.
This is often the first sign of compound instability.
Workflow for Diagnosing the Issue:
Caption: Diagnostic workflow for inconsistent experimental results.
Detailed Steps & Explanations:
-
Verify Purity: Always begin by confirming the purity of your starting material using a reliable analytical technique such as HPLC or NMR. If the purity is lower than expected, consider purification before use.
-
Solvent Selection: As detailed in the FAQs, protic and nucleophilic solvents can react with the compound. If you are observing degradation, switching to a dry, aprotic solvent is a primary troubleshooting step.
-
Temperature Control: Thermal decomposition is a significant risk. If your protocol involves heating, attempt to run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Light Protection: Due to the photosensitivity of the aromatic ketone moiety, all experiments should be conducted with protection from light.[1] Use amber glassware or wrap your reaction vessel in aluminum foil.
Issue 2: Formation of an unknown, colored impurity during a reaction.
Potential Causes and Solutions:
| Observation | Probable Cause | Proposed Solution |
| Yellow/Brown solution | Formation of an α,β-unsaturated ketone via HBr elimination.[5][6] | If a base is used, switch to a non-nucleophilic, sterically hindered base and add it at low temperature. If the reaction is heated, reduce the temperature. |
| Gradual darkening of the solution | Photodecomposition.[2] | Ensure the reaction is rigorously protected from light. |
| Formation of a precipitate | Potential polymerization or formation of insoluble degradation products. | Re-evaluate solvent choice and temperature. Ensure all reagents are pure. |
Experimental Protocol: Testing for Base-Induced Degradation
This protocol allows you to quickly assess the stability of your compound to basic conditions.
-
Preparation: In three separate amber vials, dissolve a small, known amount of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone in your chosen aprotic solvent (e.g., 1 mL of THF).
-
Controls & Variables:
-
Vial 1 (Control): Add no base.
-
Vial 2 (Weak Base): Add one equivalent of a weak, non-nucleophilic base (e.g., triethylamine).
-
Vial 3 (Strong Base): Add one equivalent of a stronger base relevant to your planned synthesis (e.g., DBU).
-
-
Analysis:
-
Immediately take a small aliquot from each vial for a baseline analysis (TLC or LC-MS is ideal).
-
Stir the vials at room temperature, protected from light.
-
Take further aliquots at regular intervals (e.g., 30 minutes, 1 hour, 4 hours) and analyze them to monitor the appearance of new spots (TLC) or peaks (LC-MS) and the disappearance of the starting material.
-
-
Interpretation: The results will provide a clear indication of the compound's stability to different bases and help you select appropriate reaction conditions.
Degradation Pathway Visualization:
Caption: Major potential degradation pathways for the title compound.
References
- Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023).
- PROPIOPHENONE For Synthesis. Alpha Chemika.
- α-bromoketone Definition. Fiveable.
- Propiophenone-2',3',4',5',6' - Safety D
- Photochemical reactions of arom
- Synthetic Access to Aromatic α-Haloketones. (2020).
- SAFETY DATA SHEET - Propiophenone. (2023). Sigma-Aldrich.
- Fluorinated Polybenzimidazopyrrolones with Excellent Alkaline-Hydrolysis Resistance. (2025).
- PROPIOPHENONE FOR SYNTHESIS MSDS. (2015). Loba Chemie.
- Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic.
- Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. (1972). PubMed.
- Safety Data Sheet - Propiophenone. (2024). Cayman Chemical.
- Controllable hydrolytic stability of novel fluorinated polyurethane films. (2022).
- Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
- Alpha Halogenation of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
- Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability. (2012). Green Chemistry.
- Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. (2025).
- Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries.
- 4-Bromo-3-fluoro-2-methylaniline. Sigma-Aldrich.
Sources
- 1. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Controllable hydrolytic stability of novel fluorinated polyurethane films - European Coatings [european-coatings.com]
- 11. Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnisotopes.com [cdnisotopes.com]
Technical Support Center: Purification of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Welcome to the technical support guide for the purification of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (CAS No. 898789-82-7). This propiophenone derivative is a key intermediate in various synthetic pathways within drug discovery and materials science. Achieving high purity is critical for the validity of downstream applications and for meeting stringent regulatory standards.
This guide is structured as a dynamic resource, moving from common, specific troubleshooting scenarios to broader frequently asked questions and detailed experimental protocols. Our goal is to provide not just solutions, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question: My Thin-Layer Chromatography (TLC) of the crude reaction mixture shows multiple spots close to my product's Rf. What are they likely to be?
Answer: A crowded TLC plate is a common issue. The identity of the impurities depends on the synthetic route used to prepare the propiophenone. However, for typical syntheses like Friedel-Crafts acylations or couplings, common impurities include:
-
Unreacted Starting Materials: Such as 2-fluoro-4-bromo-phenyl derivatives or 3-(2-methylphenyl)propionic acid derivatives.
-
Positional Isomers: Acylation on the aromatic ring can sometimes yield small amounts of other isomers depending on the directing effects of the substituents.
-
Over-alkylation or Di-acylation Products: If reaction conditions are not carefully controlled, secondary reactions can occur.
-
Hydrolyzed Reagents or Byproducts: Moisture in the reaction can lead to the formation of carboxylic acids or other hydrolyzed species.
-
Side-products from the Phenylpropanoyl Moiety: The 3-(2-methylphenyl)propanoyl group itself can sometimes undergo side reactions. For instance, in related syntheses, impurities such as (2-hydroxyphenyl) propanoate have been identified.[1]
To tackle this, a well-optimized column chromatography protocol with a shallow solvent gradient is essential for separating structurally similar compounds.
Question: I'm experiencing a significantly low yield after purification by silica gel column chromatography. Where could my product have gone?
Answer: Low recovery from silica gel chromatography is a frustrating but solvable problem. The primary causes are:
-
Irreversible Adsorption: The ketone functional group, while moderately polar, can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This is especially true if your crude product contains basic impurities that bind tightly to the silica.
-
Product Instability: Standard silica gel is acidic (pH ~4-5) and can potentially catalyze degradation or side reactions of sensitive molecules. While this propiophenone is relatively stable, unexpected transformations can occur.[2] For example, some ketones can undergo transformations on silica gel.[2]
-
Improper Solvent Polarity: If the eluent is too polar, your product may co-elute with impurities, leading to the discarding of mixed fractions and thus a lower isolated yield of pure material. Conversely, if the eluent is not polar enough, your product may not elute from the column at all.
-
Product Volatility: While this compound has a relatively high molecular weight (321.19 g/mol ), loss can occur during solvent removal under high vacuum, especially if excessive heat is applied.
-
Loss During Workup: Your product may be partially soluble in the aqueous layer during extraction, or may have been lost if it got stuck in filtration media during the workup process.[3]
Solution Strategy:
-
TLC Analysis of Aqueous Layers: Before discarding any aqueous washes from your workup, extract a small sample with a solvent like ethyl acetate and run a TLC to ensure no product is being lost.[3]
-
Deactivating Silica Gel: If you suspect adsorption or degradation, consider using deactivated silica. This can be prepared by slurrying the silica gel in your starting eluent containing 1% triethylamine, which neutralizes the acidic sites.
-
Optimize Eluent System: Use TLC to find a solvent system where your product has an Rf value of approximately 0.25-0.35. This provides the best chance for good separation.
-
Careful Solvent Removal: Use a rotary evaporator with controlled temperature and vacuum to avoid losing the product.
Question: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often caused by the presence of significant impurities, which depress the melting point of the compound, or by cooling the solution too rapidly.[4]
Here are several methods to fix this issue:
-
Add More Solvent: The primary fix is to return the solution to the heat source, add more of the "good" (solubilizing) solvent until the oil redissolves completely, and then allow it to cool much more slowly.[4]
-
Change the Solvent System: Your chosen solvent might be unsuitable. A good recrystallization solvent dissolves the compound poorly at low temperatures but well at high temperatures.[5] Experiment with different solvent systems, such as mixtures of a soluble solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexane, heptane).[6][7]
-
Scratch the Flask: Use a glass rod or metal spatula to gently scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[5]
-
Seed the Solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This "seed crystal" provides a template for further crystallization.
-
Pre-Purify: If the sample is very impure, a preliminary purification by flash chromatography may be necessary to remove the impurities that are preventing crystallization.
Question: After purification, my NMR spectrum looks clean, but HPLC/GC-MS analysis shows a persistent impurity. How do I remove it?
Answer: This indicates an impurity that has very similar properties (polarity, solubility) to your target compound, making separation by standard methods difficult.
-
Orthogonal Purification: Use a purification technique that relies on a different separation principle. If you used silica gel chromatography (which separates based on polarity), try recrystallization (which separates based on solubility and crystal lattice packing).
-
Optimize Chromatography:
-
Change Stationary Phase: Switch from standard silica to a different stationary phase like alumina (neutral or basic) or a reversed-phase C18 silica.
-
Use a Different Solvent System: Even small changes in the eluent can alter selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order of closely related compounds.
-
-
Preparative HPLC: For removing trace but persistent impurities to achieve very high purity (>99.5%), preparative HPLC is the most powerful technique. It offers much higher resolution than standard flash chromatography.[8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for purifying 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone?
For most lab-scale syntheses, the most robust and common approach is a two-step process:
-
Flash Column Chromatography: This is the primary method to remove the bulk of impurities. A system of hexane and ethyl acetate is a standard starting point for propiophenone derivatives.[6]
-
Recrystallization: After chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) can be used to achieve high analytical purity and obtain a crystalline solid.[6][9]
Q2: How do I select the best solvent system for column chromatography?
The ideal solvent system should be determined empirically using TLC. The goal is to find a solvent or mixture of solvents that provides good separation between your product and its impurities, with the product having an Rf value of ~0.3.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | A versatile and common choice for many organic compounds, including ketones.[6] Start with 95:5 and increase the ethyl acetate concentration. |
| Hexane / Dichloromethane | Low to Medium | Good for separating less polar compounds. Dichloromethane offers different selectivity compared to ethyl acetate. |
| Hexane / Acetone | Medium | Acetone is more polar than ethyl acetate and can be effective if your compound requires a more polar eluent.[7] |
Q3: What analytical techniques are essential for confirming the identity and purity of the final product?
A combination of techniques is required for full characterization and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation. ¹H NMR will confirm the presence of all protons and their connectivity, while ¹⁹F NMR is crucial for verifying the fluorine substituent.
-
Mass Spectrometry (MS), often coupled with GC or LC (GC-MS, LC-MS): This confirms the molecular weight of the compound (321.19 g/mol ) and can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or PDA detector is the gold standard for determining purity. A well-developed method can quantify impurities down to very low levels (<0.1%).[8]
-
Thin-Layer Chromatography (TLC): A quick and indispensable tool for monitoring reaction progress and assessing the purity of column fractions.[10]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying the title compound on a silica gel column.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3).
-
Identify the solvent system that gives your product an Rf of ~0.3 and shows good separation from major impurities.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (~2-3 times the weight of your crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin applying pressure.
-
Collect fractions in test tubes or vials. The size of the fractions should be about 10% of the column volume.
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
-
Analysis and Product Isolation:
-
Develop the TLC plates to identify the fractions containing your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol assumes you have a semi-pure solid product from chromatography or a crude solid that is a good candidate for recrystallization.
-
Solvent Selection:
-
Place a small amount of the solid (~20-30 mg) in a test tube.
-
Add a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.[11] Test solvents like ethanol, isopropanol, ethyl acetate, and hexane, as well as mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[6][7]
-
-
Dissolution:
-
Place the bulk of the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling. Continue adding the minimum amount of hot solvent until the solid just dissolves.[5]
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If you used charcoal or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents the product from crystallizing prematurely.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask.[5] Slow cooling is crucial for forming pure, large crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Purification Workflow
Caption: General purification workflow for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification problems.
References
-
Taylor & Francis Online. (n.d.). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Retrieved from [Link]
-
Discoveracs.org. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]
- Google Patents. (n.d.). EP0850948B1 - Propiophenone derivatives and process for preparing the same.
- Google Patents. (n.d.). EP 0423524 A2 - Propiophenone derivatives and their preparation and pharmaceutical use.
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
VinaR. (n.d.). Evaluation of the lipophilicity of morpholino propiophenones by reversed-phase thin-layer chromatography and computational methods. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
ResearchGate. (2012). TLC-densitometric determination of tolperisone and its impurities 4-methylpropiophenone and piperidine in pharmaceutical preparations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Policija. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Retrieved from [Link]
- Google Patents. (n.d.). US2826537A - Method for purification of ketones.
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Ketones in Urine: Causes, Symptoms & Treatment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ketonuria - Clinical Methods. Retrieved from [Link]
-
Pathology In Practice. (2020). Overcoming the current challenges in ketone testing. Retrieved from [Link]
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Medical News Today. (n.d.). Ketones in urine: Causes, symptoms, and treatments. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental log P values, determined by RP-TLC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-bromo-2-heptene. Retrieved from [Link]
-
北京欣恒研科技有限公司. (n.d.). 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone. Retrieved from [Link]
-
ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
-
National Institutes of Health. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and radiation dosimetry of 4-borono-2-[18F]fluoro-D,L-phenylalanine: a target compound for PET and boron neutron capture therapy. Retrieved from [Link]
Sources
- 1. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physicsforums.com [physicsforums.com]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. EP0850948B1 - Propiophenone derivatives and process for preparing the same - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Welcome to the technical support center for the synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone?
The most direct and commonly employed strategy is the α-alkylation of a ketone precursor. This reaction involves two key steps: the formation of an enolate from 4'-Bromo-2'-fluoroacetophenone, followed by a nucleophilic substitution (SN2) reaction with an appropriate alkylating agent like 2-methylbenzyl bromide.
The success of this synthesis hinges on the irreversible and complete formation of the enolate to prevent side reactions.[1][2] Using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is critical. Weaker bases, such as sodium ethoxide or hydroxide, can result in an equilibrium mixture containing both the enolate and the starting ketone, leading to undesirable self-condensation or multiple alkylation events.[1][3][4]
Q2: Which starting materials are required and what are the critical quality considerations?
1. 4'-Bromo-2'-fluoroacetophenone: This is your ketone starting material.
- Purity: Ensure it is free from acidic impurities that could quench the strong base. It should also be thoroughly dried, as water will react with LDA.
- Source: It is a commercially available reagent. If synthesized in-house (e.g., via Friedel-Crafts acylation of 1-bromo-3-fluorobenzene), ensure complete removal of the Lewis acid catalyst and acidic byproducts.
2. 2-Methylbenzyl Bromide (or Chloride): This is your alkylating agent.
- Purity: The halide must be pure and free from hydrolysis products (e.g., 2-methylbenzyl alcohol), which can interfere with the reaction.
- Reactivity: Primary benzylic halides like this are ideal for SN2 reactions.[4][5] Avoid secondary or tertiary halides, which would favor E2 elimination side reactions.[3][6]
3. Lithium Diisopropylamide (LDA): This strong base is used to form the enolate.
- Preparation: LDA is typically prepared in situ by reacting diisopropylamine with n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like THF at low temperatures (-78 °C). Alternatively, commercially available solutions can be used, but their molarity should be verified by titration before use.
- Handling: LDA is extremely sensitive to moisture and air. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[2]
Q3: What analytical techniques are essential for monitoring this reaction and characterizing the product?
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): This is the quickest method to monitor the consumption of the starting ketone. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between the starting material, the product, and any potential byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, a small aliquot of the reaction mixture can be quenched and analyzed to confirm the formation of the desired product mass and to identify potential impurities.
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the definitive method for structural confirmation. ¹H NMR will show the characteristic peaks for the aromatic protons and the diastereotopic protons of the -CH₂-CH₂- backbone. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the carbonyl (C=O) group in the final product, typically appearing around 1680-1700 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the synthesized molecule.
Section 2: Troubleshooting Guide
Q4: My reaction is showing low yield or has stalled. What are the likely causes and solutions?
Low conversion is a frequent issue in enolate chemistry. The root cause often lies in the generation or stability of the nucleophilic enolate.
Potential Cause 1: Incomplete Enolate Formation
-
Reasoning: If the base is not strong enough or is added in insufficient quantity, the deprotonation of the ketone will be incomplete.[1][2] Any remaining starting ketone can participate in side reactions or remain unreacted.
-
Solution:
-
Verify Base Strength: Use a strong, non-nucleophilic base like LDA. Bases like NaOH or NaOEt are inadequate as they do not lead to irreversible enolate formation.[4]
-
Check Base Stoichiometry: Ensure you are using at least 1.05-1.1 equivalents of LDA to drive the deprotonation to completion. If using a commercial LDA solution, titrate it first to confirm its concentration.
-
Control Temperature: Generate the LDA and the enolate at -78 °C (a dry ice/acetone bath).[7] Adding the base at higher temperatures can lead to base degradation or side reactions.
-
Potential Cause 2: Degradation of the Enolate or Base
-
Reasoning: Traces of water or oxygen in the reaction vessel will rapidly quench LDA and the enolate.
-
Solution:
-
Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire process, from reagent addition to quenching.
-
Potential Cause 3: Poor Alkylating Agent Reactivity
-
Reasoning: While 2-methylbenzyl bromide is reactive, using an aged or impure batch can result in a sluggish reaction.
-
Solution:
-
Use Fresh Reagent: Use a fresh bottle of the alkylating agent or purify it by distillation or column chromatography if its quality is suspect.
-
Consider a More Reactive Halide: If using 2-methylbenzyl chloride, switching to the bromide or iodide equivalent will increase the rate of the SN2 reaction.
-
Caption: Decision tree for troubleshooting low reaction yield.
Q5: I'm observing significant formation of side products. What are they and how can I minimize them?
Side Product 1: O-Alkylation Product
-
Reasoning: The enolate is an ambident nucleophile, meaning it can react on either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired).[5]
-
Suppression:
-
Solvent Choice: Using a polar aprotic solvent like THF favors C-alkylation because it solvates the lithium counter-ion, leaving the carbon atom as the more nucleophilic site.
-
The formation of the C-alkylated product is also thermodynamically favored as it preserves the strong carbonyl C=O bond.[5]
-
Side Product 2: Dialkylation Product
-
Reasoning: After the first alkylation, the product still has an acidic α-proton. If any unreacted enolate or excess base is present when the product forms, it can be deprotonated again and undergo a second alkylation.
-
Suppression:
-
Controlled Stoichiometry: Add the alkylating agent slowly to the fully formed enolate solution at -78 °C. This ensures the alkylating agent reacts immediately and is never in excess relative to the enolate.
-
Avoid Excess Base: Using a large excess of LDA can increase the risk of dialkylation. Stick to a slight excess (1.05-1.1 eq.).
-
Side Product 3: Self-Condensation (Aldol) Product
-
Reasoning: This occurs when the enolate attacks the carbonyl group of an unreacted starting ketone molecule. It is a major problem when using weaker bases that don't achieve full conversion to the enolate.[4]
-
Suppression:
Caption: Desired reaction pathway versus common side reactions.
Section 3: Experimental Protocols & Data
Protocol 1: Optimized Synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Materials:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
4'-Bromo-2'-fluoroacetophenone
-
2-Methylbenzyl bromide
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
LDA Formation: Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq.) via syringe. Slowly, add n-butyllithium (1.05 eq.) dropwise while maintaining the temperature below -70 °C. Stir the resulting colorless solution for 30 minutes at -78 °C.
-
Enolate Formation: Dissolve 4'-Bromo-2'-fluoroacetophenone (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
Alkylation: Add 2-methylbenzyl bromide (1.0 eq.) dropwise to the enolate solution, again ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature and stir overnight.
-
Workup: Cool the reaction to 0 °C in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[8] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Table 1: Solvent Effects on C- vs. O-Alkylation (Illustrative)
| Solvent (Dielectric Constant) | Predominant Product | Typical C:O Ratio | Rationale |
| Tetrahydrofuran (THF) (7.6) | C-Alkylation | >95:5 | Polar aprotic; solvates Li⁺, freeing the carbon nucleophile. |
| Diethyl Ether (4.3) | C-Alkylation | ~90:10 | Less polar, weaker solvation of Li⁺ compared to THF. |
| Hexamethylphosphoramide (HMPA) | O-Alkylation | <10:90> | Strongly coordinates the cation, making the oxygen more reactive. (Note: HMPA is a carcinogen and its use is highly restricted). |
References
-
JoVE. (2023). Factors Affecting α-Alkylation of Ketones: Choice of Base. Journal of Visualized Experiments. [Link]
- European Patent Office. (n.d.). Propiophenone derivatives and their preparation and pharmaceutical use - EP 0423524 A2.
-
Lumen Learning. (n.d.). Enolate alkylation. Organic Chemistry 1: An open textbook. [Link]
-
Taylor & Francis Group. (1994). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. [Link]
-
Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
-
Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. [Link]
-
The Organic Chemistry Tutor. (2021). Alkylation With LDA Mechanism. YouTube. [Link]
-
JoVE. (2025). α-Alkylation of Ketones via Enolate Ions. Journal of Visualized Experiments. [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]
-
The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]
-
Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. [Link]
-
The Good Scents Company. (n.d.). propiophenone. [Link]
- Google Patents. (n.d.). US4172097A - Production of propiophenone.
-
Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. [Link]
Sources
- 1. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 5. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Welcome to the technical support center for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the synthesis, purification, and handling of this compound. Leveraging extensive experience in synthetic and medicinal chemistry, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.
Introduction to 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a ketone derivative with potential applications in pharmaceutical research and development. Its synthesis, typically achieved through a Friedel-Crafts acylation reaction, can present several challenges related to purity and side-product formation. Understanding the potential impurities is critical for accurate downstream applications and for ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone and what are the immediate implications for purity?
A1: The most probable and industrially scalable synthetic route is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with 3-(2-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution is efficient but can lead to isomeric impurities due to the directing effects of the bromo and fluoro substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. The substitution pattern of the final product indicates that acylation occurs para to the fluorine and ortho to the bromine. However, minor isomeric products resulting from acylation at other positions can be expected.
Q2: I am observing a persistent impurity with the same mass spectrum as my desired product. What could this be?
A2: This is a classic indication of an isomeric impurity. In the context of the Friedel-Crafts acylation synthesis of this molecule, the most likely isomer is 2'-Bromo-4'-fluoro-3-(2-methylphenyl)propiophenone. This arises from the electrophilic substitution occurring at the position ortho to the fluorine and para to the bromine on the 1-bromo-3-fluorobenzene starting material. Due to their similar structures, these isomers can have very close retention times in chromatography and similar physical properties, making them difficult to separate.
Q3: My reaction is sluggish and gives a low yield. What are the potential causes?
A3: Several factors can contribute to a low-yielding Friedel-Crafts acylation:
-
Deactivated Substrate: The presence of two deactivating halogen substituents (bromo and fluoro) on the aromatic ring makes the substrate less reactive towards electrophilic substitution.[1][2]
-
Catalyst Quality: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Contamination with water will deactivate the catalyst and significantly reduce the reaction rate.
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because the catalyst complexes with the ketone product, rendering it inactive.[1]
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. An optimal temperature balance is crucial.
Q4: I am seeing byproducts with higher molecular weights than my target compound. What are these?
A4: Higher molecular weight impurities could be the result of polyacylation, where more than one acyl group is added to the aromatic ring. While the deactivating nature of the ketone product generally disfavors a second acylation, under forcing conditions (high temperature, long reaction time, or excess acylating agent), it can occur.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Issue 1: Presence of Unreacted Starting Materials
-
Identification:
-
1-bromo-3-fluorobenzene: Lower retention time in reverse-phase HPLC. Can be identified by GC-MS.
-
3-(2-methylphenyl)propionic acid/chloride: The acid can be detected by a broad peak in ¹H NMR and a characteristic O-H stretch in IR. The acid chloride is highly reactive and likely to hydrolyze to the acid during workup.
-
-
Causality:
-
Insufficient reaction time or temperature.
-
Deactivated or insufficient Lewis acid catalyst.
-
-
Resolution:
-
Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
-
Ensure the Lewis acid is fresh and handled under anhydrous conditions.
-
Use a slight excess of the acylating agent.
-
Issue 2: Isomeric Impurities
-
Identification:
-
Difficult to resolve by standard column chromatography.
-
May require specialized chiral chromatography or fractional crystallization for separation.
-
Careful analysis of ¹H and ¹³C NMR, particularly the aromatic region and coupling constants, can help identify and quantify isomers.
-
-
Causality:
-
The directing effects of the bromo and fluoro groups on the aromatic ring can lead to substitution at multiple positions.
-
-
Resolution:
-
Optimize reaction conditions to favor the desired isomer. This can include a careful choice of solvent and Lewis acid, as well as running the reaction at a lower temperature to increase regioselectivity.
-
Employ high-resolution chromatographic techniques for purification.
-
Issue 3: Byproducts from Side Reactions
-
Identification:
-
Polyacylated products: Higher molecular weight peaks in MS.
-
Products from rearrangement: Fragmentation patterns in MS might indicate a rearranged carbon skeleton.
-
-
Causality:
-
The acylium ion intermediate can potentially undergo rearrangement, although this is less common than with carbocations in Friedel-Crafts alkylation.
-
Harsh reaction conditions can promote side reactions.
-
-
Resolution:
-
Use milder reaction conditions.
-
Control the stoichiometry of the reactants carefully.
-
Experimental Protocols
Protocol 1: Synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 3-(2-methylphenyl)propionyl chloride (1.0 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 1-bromo-3-fluorobenzene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Method for Purity Assessment
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
¹H NMR:
-
Acquire in CDCl₃. Look for characteristic peaks for the aromatic and aliphatic protons. Pay close attention to the coupling patterns in the aromatic region to confirm the substitution pattern.
-
-
Mass Spectrometry:
-
Use ESI or APCI in positive ion mode to confirm the molecular weight of the product and identify any impurities.
-
Visualizations
Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic pathway and formation of common impurities.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for synthesis issues.
Summary of Potential Impurities
| Impurity Type | Potential Structure/Source | Identification Method | Mitigation Strategy |
| Starting Material | 1-bromo-3-fluorobenzene | GC-MS, HPLC | Increase reaction time/temperature, ensure catalyst activity. |
| Starting Material | 3-(2-methylphenyl)propionic acid | ¹H NMR, IR | Ensure complete conversion of the acid to the acid chloride before the reaction. |
| Isomer | 2'-Bromo-4'-fluoro-3-(2-methylphenyl)propiophenone | High-resolution HPLC, ¹³C NMR | Optimize reaction temperature and solvent for better regioselectivity. |
| Byproduct | Polyacylated derivatives | MS, HPLC | Use a 1:1 stoichiometry of reactants, avoid high temperatures. |
References
- Mukaiyama, T. et al. A new method for the preparation of ketones by decarbonylation of alpha-hydroxycarboxylic acid with 2-chlorobenzoxazolium salt. Chemical Abstracts, 88, 1978.
-
PubChem. 4'-Bromo-3-(3-methylphenyl)propiophenone. [Link]
-
Safrole. Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone. [Link]
-
PubChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]
-
Beijing Innochem. 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
- Google Patents. Propiophenone derivatives and process for preparing the same.
- Google Patents.
-
Wikipedia. Friedel–Crafts reaction. [Link]
- Google Patents. Synthetic method of 4-bromo-2-fluorobiphenyl.
-
National Institutes of Health. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. [Link]
-
Wikipedia. Mephedrone. [Link]
-
National Institutes of Health. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. [Link]
-
PubMed. Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
ResearchGate. (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
Sources
Technical Support Center: 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Welcome to the technical support center for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. This guide provides troubleshooting advice, frequently asked questions regarding its stability, and detailed protocols for conducting forced degradation studies to proactively identify potential degradation products.
Part 1: Troubleshooting Guide - Addressing Common Stability Issues
This section addresses common problems encountered during the use of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone that may be indicative of degradation.
Question 1: I'm observing a progressive loss of purity in my sample of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone over time, even when stored in what I believe are standard conditions. What could be happening?
Answer: A gradual decrease in purity, often accompanied by the appearance of new peaks in your analytical chromatogram (e.g., HPLC, UPLC), is a classic sign of degradation. The propiophenone core is susceptible to several degradation pathways. The most common culprits under standard laboratory conditions are exposure to light (photodegradation) and ambient heat. The aromatic ketone functional group can absorb UV light, leading to the formation of reactive intermediates.[1][2] It is also possible that trace amounts of acidic or basic impurities in your storage solvent or on the surface of the container are catalyzing slow hydrolysis or other reactions. We recommend immediate re-analysis of the material and a review of your storage conditions. Ensure the compound is stored in an amber vial, protected from light, and in a cool, dark place.
Question 2: My experiment involves dissolving the compound in an aqueous buffer. I've noticed a change in the solution's appearance and a drop in the expected concentration of the parent compound. Why?
Answer: Propiophenone derivatives can be susceptible to hydrolysis, especially under non-neutral pH conditions. If your buffer is acidic or basic, you may be observing acid- or base-catalyzed degradation. The α-proton to the carbonyl group can be abstracted under basic conditions, leading to potential side reactions, while the carbonyl oxygen can be protonated under acidic conditions, making the carbonyl carbon more susceptible to nucleophilic attack by water. We advise preparing fresh solutions for your experiments and evaluating the stability of the compound in your specific buffer system over the time course of your experiment.
Question 3: I've observed a new, significant peak in my LC-MS analysis after exposing my compound to ambient air for an extended period. What could this be?
Answer: The propiophenone structure, particularly the benzylic carbon alpha to the carbonyl group, is susceptible to oxidation.[3][4] Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of oxidative degradation products. A common oxidative degradation pathway for ketones involves the formation of hydroperoxides, which can further decompose into a variety of products, including carboxylic acids and smaller ketones. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it will be exposed to conditions that could promote oxidation for extended periods.
Part 2: Frequently Asked Questions (FAQs) on Degradation Pathways
This section provides a deeper dive into the potential degradation mechanisms of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone based on its chemical structure.
Question 4: What are the most likely degradation pathways for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone?
Answer: Based on the functional groups present in the molecule, the most probable degradation pathways are:
-
Photodegradation: Aromatic ketones are known to be photosensitive.[1][2] Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which is a highly reactive diradical. This can lead to a variety of reactions, including Norrish Type I cleavage (cleavage of the bond between the carbonyl group and the adjacent carbon) or photoreduction in the presence of a hydrogen donor.
-
Oxidative Degradation: The benzylic methylene group (the CH2 group adjacent to the carbonyl) is a primary site for oxidation.[3] This can lead to the formation of a hydroperoxide, which can then decompose to form a variety of products, including benzoic acid derivatives and other oxidized species.
-
Hydrolysis: While generally stable at neutral pH, the compound can undergo hydrolysis under strongly acidic or basic conditions. Base-catalyzed hydrolysis may proceed via an enolate intermediate, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen.
-
Thermal Degradation: At elevated temperatures, cleavage of the C-C bonds in the propiophenone side chain can occur. The stability of the halogenated aromatic ring is generally high, but extreme temperatures could potentially lead to dehalogenation.[5]
Question 5: How do the halogen substituents (Bromo and Fluoro) affect the degradation of the molecule?
Answer: The electron-withdrawing nature of the bromine and fluorine atoms on the phenyl ring can influence the reactivity of the carbonyl group. They make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack. However, they also tend to stabilize the aromatic ring itself. In terms of degradation, the C-Br and C-F bonds are generally strong, but reductive dehalogenation could be a possibility under specific reducing conditions, though this is less common than degradation involving the propiophenone core.[6]
Question 6: What are some potential degradation products I should be looking for?
Answer: Based on the predicted pathways, you might expect to see the following types of degradation products:
| Degradation Pathway | Potential Degradation Products | Expected Mass Change |
| Photodegradation (Norrish I) | 4-Bromo-2-fluorobenzaldehyde, 2-methylphenyl radicals | Fragmentation |
| Oxidation | 4-Bromo-2-fluorobenzoic acid, 2-methylbenzaldehyde | +16 Da or other changes |
| Hydrolysis (Acid/Base) | 4-Bromo-2-fluorobenzoic acid, 2-methylacetophenone | Cleavage of side chain |
It is important to note that these are predictions. A thorough forced degradation study is necessary to definitively identify the degradation products under specific stress conditions.[7][8]
Part 3: Experimental Protocols and Data Presentation
To proactively investigate the stability of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a forced degradation study is recommended.[9] This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradants.
Protocol for a Forced Degradation Study
Objective: To identify the potential degradation products of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone under various stress conditions.
Materials:
-
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
HPLC or UPLC system with a PDA/UV detector and coupled to a mass spectrometer (LC-MS) is highly recommended for peak identification.[10][11][12]
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H2O2. Keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in acetonitrile to the working concentration.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a validated stability-indicating HPLC or UPLC method.[13]
-
Use a gradient elution method to ensure separation of the parent compound from all degradation products.
-
Monitor the elution profile with a PDA/UV detector to assess peak purity and with a mass spectrometer to obtain mass information for the parent compound and any new peaks.
-
Data Interpretation
-
Chromatographic Analysis: Compare the chromatograms of the stressed samples to the control. Look for new peaks and a decrease in the peak area of the parent compound.
-
Mass Spectrometry Analysis: Determine the mass-to-charge ratio (m/z) of the new peaks to propose molecular formulas for the degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for. A significant loss in mass balance may indicate the formation of non-UV active or volatile degradants.
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the predicted degradation pathways and the experimental workflow for the forced degradation study.
Caption: Predicted degradation pathways for the target compound.
Caption: Workflow for the forced degradation study.
References
- Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
- IOSR Journal. Impurity Profiling of Pharmaceutical Drugs By Various Methods.
- ResearchGate.
- ProQuest. (1970).
- Journal of the Chemical Society (Resumed). (1939).
- Journal of the Chemical Society C: Organic. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution.
- The Journal of Physical Chemistry A. (2020).
- Journal of the American Chemical Society.
- Semantic Scholar. (1997).
- ACP. (2009).
- LookChem. PROPIOPHENONE.
- ResearchGate.
- PubMed.
- Semantic Scholar.
- Organic Chemistry Portal.
- Journal of the American Chemical Society. Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel.
- ResearchGate. (PDF)
- MedCrave online. (2016).
- PubMed.
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- NIH.
- MDPI.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Wikipedia. Propiophenone.
- RSC Publishing. α-Arylation of (hetero)aryl ketones in aqueous surfactant media.
- PubMed. (2017).
- Wikipedia.
Sources
- 1. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION - ProQuest [proquest.com]
- 2. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 6. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 11. biotech-spain.com [biotech-spain.com]
- 12. soeagra.com [soeagra.com]
- 13. iosrjournals.org [iosrjournals.org]
avoiding byproduct formation with 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Welcome to the technical support center for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and handling this specific aryl ketone. By understanding the underlying chemical principles, you can effectively troubleshoot and mitigate the formation of common byproducts, thereby improving yield, purity, and the reliability of your experimental outcomes.
Introduction: The Challenge of Regioselectivity and Purity
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a complex molecule whose synthesis requires precise control over reaction conditions. The primary route to this and similar ketones is the Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1][2][3] However, the substituted aromatic ring presents a significant challenge in regioselectivity. The presence of both a fluorine and a bromine atom, which have competing directing effects, can lead to a mixture of isomers that are often difficult to separate. Furthermore, the reaction is sensitive to various parameters that can promote other side reactions. This guide provides direct answers to common issues encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant isomeric impurities during my Friedel-Crafts synthesis. What causes this and how can I improve selectivity for the desired 4'-Bromo product?
Answer: This is the most common challenge and stems from the electronic effects of the substituents on the starting material, 1-bromo-3-fluorobenzene.
Root Cause Analysis: Competing Directing Effects
In electrophilic aromatic substitution, both fluorine and bromine are ortho, para-directors. However, their activating and deactivating effects differ:
-
Fluorine: Strongly deactivating via induction but weakly activating via resonance. It directs incoming electrophiles primarily to its para position.
-
Bromine: Deactivating via both induction and resonance. It also directs to the ortho and para positions.
The acylation can therefore occur at multiple positions on the 1-bromo-3-fluorobenzene ring. The desired product results from acylation at the C4 position (para to the bromine and ortho to the fluorine). The primary isomeric byproduct typically results from acylation at the C6 position (ortho to both the bromine and fluorine) or the C2 position (ortho to fluorine and meta to bromine). Steric hindrance and the choice of Lewis acid catalyst play a crucial role in determining the ratio of these products.[4][5]
Mitigation Strategy & Protocol:
Optimizing regioselectivity involves fine-tuning the reaction conditions to favor the electronically and sterically preferred pathway. Milder catalysts and lower temperatures can enhance selectivity.
Optimized Friedel-Crafts Acylation Protocol:
-
Reagent Preparation: Ensure all glassware is oven-dried and reagents are anhydrous. The acylating agent, 3-(2-methylphenyl)propanoyl chloride, should be freshly prepared or distilled.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from deactivating the Lewis acid catalyst.[4]
-
Solvent & Temperature: Dissolve 1-bromo-3-fluorobenzene in a suitable anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane) and cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add a mild Lewis acid catalyst. While AlCl₃ is common, consider using alternatives like ZnCl₂ or FeCl₃ which can offer better selectivity in complex systems. Add the catalyst portion-wise to control the initial exotherm.
-
Acylating Agent Addition: Add a solution of 3-(2-methylphenyl)propanoyl chloride dropwise to the cooled mixture over 30-60 minutes. Maintaining a low temperature is critical to minimize the formation of undesired isomers.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction should be stopped once the starting material is consumed to prevent further side reactions.
-
Workup: Quench the reaction by carefully pouring it over crushed ice and HCl to decompose the catalyst-ketone complex. Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Diagram: Regioselectivity in Friedel-Crafts Acylation
Caption: Desired vs. undesired acylation pathways.
Q2: My final product is contaminated with higher molecular weight species and a complex mixture of unidentified byproducts. What is the likely cause?
Answer: This issue often points to two culprits: polyacylation and impure or wet reagents.
Root Cause Analysis:
-
Polyacylation: Although the first acyl group deactivates the aromatic ring towards further substitution, under harsh conditions (excess acylating agent, strong Lewis acid, or prolonged reaction times), a second acylation can occur, leading to diacylated byproducts.[4]
-
Reagent Purity: The purity of your starting materials and solvents is paramount. Impurities in the starting aromatics can lead to their own set of acylated byproducts. More critically, moisture will rapidly deactivate the Lewis acid catalyst, leading to incomplete reactions and the formation of hydrolysis byproducts from the acyl chloride.[4]
Mitigation Strategy & Protocol:
Strict control over stoichiometry and rigorous adherence to anhydrous techniques are essential.
Protocol for Ensuring High Purity:
-
Stoichiometry Control: Use a precise molar ratio of reactants. A slight excess (1.05 to 1.1 equivalents) of the acylating agent is often sufficient. Avoid using a large excess.
-
Solvent and Reagent Drying:
-
Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column).
-
Ensure starting materials are pure and dry. If necessary, purify the 1-bromo-3-fluorobenzene by distillation.
-
-
Inert Atmosphere Setup:
-
Assemble your reaction glassware and flame-dry it under vacuum or oven-dry it overnight.
-
Cool the glassware under a stream of dry nitrogen or argon.
-
Use septa and syringes/cannulas for all liquid transfers to prevent exposure to atmospheric moisture.
-
Table 1: Impact of Reaction Parameters on Byproduct Formation
| Parameter | Recommended Condition | Rationale for Avoiding Byproducts |
| Lewis Acid | FeCl₃, ZnCl₂ (milder) | Reduces ring activation, minimizing polyacylation compared to AlCl₃. |
| Temperature | 0°C to room temperature | Lower temperatures increase selectivity and prevent thermal decomposition. |
| Stoichiometry | ~1.1 eq. Acylating Agent | Prevents unreacted starting material and minimizes polyacylation. |
| Reaction Time | Monitor via TLC/GC-MS | Avoids prolonged exposure to reaction conditions that can promote side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst deactivation by moisture, ensuring a clean reaction profile.[4] |
Q3: I've successfully synthesized the target ketone, but now I'm trying to perform an alpha-bromination and getting multiple brominated species. How can I achieve selective mono-bromination?
Answer: Alpha-halogenation of ketones can be difficult to control, often leading to di- or poly-halogenated byproducts. The reaction proceeds via an enol or enolate intermediate, and the first bromine atom can sometimes accelerate the second bromination.
Root Cause Analysis:
In acidic conditions, the rate-determining step is enol formation. Once the mono-brominated product is formed, its enolization can still occur, leading to a second bromination. In basic conditions, every successive bromination is typically faster than the previous one, making mono-bromination very difficult to control.
Mitigation Strategy & Protocol:
Using a brominating agent that delivers a single equivalent of bromine under controlled conditions is key. N-Bromosuccinimide (NBS) is often a good choice.
Protocol for Selective Alpha-Mono-bromination:
-
Reaction Setup: Dissolve the 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (1 eq.) in an appropriate solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0 eq.) to the mixture. Using exactly one equivalent is crucial to avoid over-bromination.
-
Reaction Conditions: Gently reflux the mixture while irradiating with a UV lamp or a standard incandescent bulb to initiate the reaction.
-
Monitoring: Monitor the reaction closely using TLC. The reaction is complete when the starting material spot has disappeared. The succinimide byproduct will float to the surface.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with sodium thiosulfate solution to remove any remaining bromine, then with water and brine. Dry the organic layer and concentrate to yield the crude product, which can then be purified.
Q4: Purification of the final product is proving difficult due to closely-eluting impurities. What is the best strategy for purification?
Answer: The primary impurities, particularly isomers, will have very similar polarities to the desired product, making separation challenging. A systematic approach using high-performance column chromatography is required.
Purification Workflow:
-
Initial Analysis: Analyze the crude product using TLC with several different solvent systems (e.g., Hexane/Ethyl Acetate, Hexane/DCM) to find the system that provides the best separation between the product spot and the impurity spots.
-
Column Chromatography:
-
Stationary Phase: Use a high-quality silica gel (230-400 mesh) for the best resolution.
-
Solvent System (Eluent): Start with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). This will help separate less polar byproducts first, followed by the desired product, and finally more polar impurities. Isocratic elution (using a single solvent mixture) may work if a system with good separation was identified in the TLC analysis.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.
-
-
Recrystallization (If Applicable): If the purified product is a solid, recrystallization can be an excellent final step to remove trace impurities and achieve high purity. Test various solvents (e.g., ethanol, methanol, hexane/ethyl acetate mixtures) to find one in which the product is soluble when hot but sparingly soluble when cold.
Diagram: Purification and Analysis Workflow
Caption: Step-by-step workflow for product purification.
References
- Production of propiophenone. (1983). Google Patents (EP0008464B1).
- Production of propiophenone. (1979). Google Patents (US4172097A).
-
How is propiophenone used in fragrance. (2003). Hive Chemicals & Equipment. Retrieved from [Link]
-
Propiophenone. (n.d.). Wikipedia. Retrieved from [Link]
- Production of propiophenone. (1980). Google Patents (EP0008464A1).
-
Synthesis of 2-Bromo-4'-methylpropiophenone. (n.d.). PrepChem.com. Retrieved from [Link]
-
The possible formation routes of acetophenone byproduct. (2024). ResearchGate. Retrieved from [Link]
- Synthetic method of 4-bromo-2-fluorobiphenyl. (n.d.). Google Patents (CN114524705A).
-
The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. (n.d.). Digital Commons@Georgia Southern. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Solved 2) The Friedel-Crafts acylation of bromobenzene leads. (2021). Chegg.com. Retrieved from [Link]
-
Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4′-Methylpropiophenone. (n.d.). Safrole. Retrieved from [Link]
-
4'-Bromo-3-(3-methylphenyl)propiophenone. (n.d.). PubChem. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2016). Atlantis Press. Retrieved from [Link]
-
4-Bromo-3-fluoro-2-methylaniline. (n.d.). LookChem. Retrieved from [Link]
-
18.2 Friedel Crafts Alkylation and Acylation. (2021). YouTube. Retrieved from [Link]
-
The Complete Mechanism of Chalcone Formation. (n.d.). eScholarship.org. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Purity of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (CAS: 898789-82-7). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this key pharmaceutical intermediate. Achieving high purity is critical for downstream applications, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth troubleshooting advice and detailed purification protocols based on established chemical principles and field-proven techniques.
Section 1: Understanding Potential Impurities
The most common synthetic route to this propiophenone derivative is a Friedel-Crafts acylation reaction.[3][4][5] This involves reacting 1-bromo-3-fluorobenzene with 3-(2-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Understanding this synthesis is key to anticipating and troubleshooting potential impurities.
Diagram 1: Anticipated Impurity Profile
This diagram illustrates the primary reaction and the formation of key potential impurities.
Caption: Potential impurities from the Friedel-Crafts synthesis.
Common Impurities Include:
-
Isomeric Byproducts: The fluorine and bromine atoms on the starting material are ortho, para-directing groups. While the desired product results from acylation at the C4 position (para to the fluorine), acylation can also occur at other positions, primarily the C2 position (ortho to the fluorine), leading to a closely related isomeric impurity that can be difficult to separate.[6]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1-bromo-3-fluorobenzene or the acyl chloride (which may hydrolyze to its carboxylic acid).
-
Polyacylated Products: Although the first acyl group deactivates the aromatic ring, harsh reaction conditions (high temperature, excess catalyst) can sometimes lead to the addition of a second acyl group.[6]
-
Residual Catalyst and Solvents: Hydrolyzed Lewis acid and solvents used in the reaction or workup can remain in the crude product.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone in a question-and-answer format.
Q1: My NMR analysis shows multiple signals in the aromatic region that I can't assign to my product. What are they?
A1: This is a classic sign of isomeric impurities. The fluorine atom's directing effect can lead to acylation at the position ortho to it, creating an isomer. These isomers have very similar chemical properties, making them difficult to separate.
-
Causality: The electronic effects of both the fluorine and bromine substituents direct the incoming electrophile (the acyl group) to the ortho and para positions. Steric hindrance often prevents substitution directly between the two halogens, but competition between the other activated sites is common.[6]
-
Solution:
-
High-Resolution Column Chromatography: Use a high-surface-area silica gel (e.g., 230-400 mesh) and a shallow solvent gradient. A hexane/ethyl acetate or hexane/dichloromethane system is often effective. Run the column slowly to maximize resolution.
-
Fractional Recrystallization: This technique can be highly effective if a suitable solvent system is found. It relies on slight differences in the solubility of the isomers. Refer to the Fractional Recrystallization Protocol in Section 3.
-
Q2: My final product has a lower-than-expected melting point and a broad melting range. Why?
A2: A broad melting range is a strong indicator of impurity. The presence of contaminants disrupts the crystal lattice of the solid, leading to melting point depression and broadening.
-
Causality: Impurities, such as unreacted starting materials or residual solvents, act as solutes and lower the freezing/melting point of the bulk material.
-
Solution:
-
Initial Wash: Before attempting more advanced purification, wash the crude product with a suitable solvent. An aqueous solution of sodium bicarbonate can remove acidic impurities (like hydrolyzed acyl chloride), while a brine wash can help break up emulsions during an extraction.[7]
-
Recrystallization: This is the most effective method for removing small amounts of various impurities from a solid product. A successful recrystallization will yield sharp, crystalline material with a narrow melting point range.[8] See the protocol below for guidance.
-
Q3: After my aqueous workup, I'm having trouble getting my product to solidify from the solvent. It remains an oil. What should I do?
A3: This phenomenon, known as "oiling out," occurs when a compound comes out of solution above its melting point. It is often caused by the presence of impurities or cooling the solution too rapidly.
-
Causality: The impurities can act as a eutectic mixture, lowering the melting point of your product below the temperature of the solution.
-
Solution:
-
Re-heat and Slow Cool: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Re-evaluate Solvent System: The solvent may be too good at dissolving your compound. Try adding a co-solvent (an "anti-solvent") in which your compound is less soluble, drop by drop, until the solution becomes faintly cloudy, then heat to clarify and cool slowly.[9]
-
Section 3: Advanced Purification Protocols
Protocol 1: Optimized Silica Gel Column Chromatography
This protocol is designed to separate the target compound from closely related isomers and other byproducts.
Diagram 2: Chromatography Workflow
A step-by-step visual guide to the column chromatography process.
Caption: Workflow for purification by column chromatography.
Methodology:
-
Stationary Phase Selection: Use silica gel with a particle size of 40-63 µm (230-400 mesh).
-
Mobile Phase (Eluent) Selection:
-
Perform thin-layer chromatography (TLC) first to determine an optimal solvent system.
-
A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).
-
Aim for an Rf value of ~0.3 for the target compound. A system of 95:5 Hexane:EtOAc is a likely candidate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in 100% hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low-polarity mixture (e.g., 98:2 Hexane:EtOAc).
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10). This gradient elution will help separate compounds with similar polarities.
-
Collect small, uniform fractions.
-
-
Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain only the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Fractional Recrystallization
This method is ideal for removing small amounts of impurities from a product that is already reasonably pure.
Methodology:
-
Solvent Selection (Critical Step):
-
The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[8]
-
Test small samples of your product in various solvents to find the best candidate. See the table below for suggestions.
-
A two-solvent system (one "solvent" and one "anti-solvent") is often very effective. Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/hexane.[9]
-
| Solvent System | Compound Class Suitability | Comments |
| Ethanol/Water | Good for moderately polar compounds. | Dissolve in hot ethanol, add hot water dropwise until cloudy. |
| Ethyl Acetate/Hexane | Excellent for a wide range of polarities. | Dissolve in hot EtOAc, add hexane until cloudy. A very common choice for propiophenones.[9][10] |
| Isopropanol | General purpose. | Good for compounds of intermediate polarity. |
| Toluene/Hexane | For less polar compounds. | Toluene can dissolve aromatic compounds well when hot. |
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to just dissolve the compound completely.
-
-
Slow Cooling (Formation of Pure Crystals):
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of large, pure crystals, excluding impurities from the crystal lattice.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the surface.
-
Dry the crystals thoroughly in a vacuum oven.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What analytical techniques are best for confirming the final purity of my compound?
A: A combination of methods is always recommended for robust purity assessment in a pharmaceutical context.[11]
| Technique | Purpose | Strengths |
| HPLC (High-Performance Liquid Chromatography) | Quantifies purity and detects non-volatile impurities. | The gold standard for purity analysis in the pharmaceutical industry. Provides accurate percentage purity (e.g., 99.5%).[1] |
| ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) | Confirms structure and detects structural isomers. | Provides detailed structural information. Quantitative NMR (qNMR) can also be used for purity assessment without a reference standard of the impurity.[12] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identifies unknown impurities. | Couples the separation power of HPLC with the mass identification of MS, allowing you to determine the molecular weight of unknown peaks. |
| Melting Point Analysis | A rapid check of purity. | A sharp, narrow melting point range is indicative of high purity. |
Q: What is a typical target purity for a pharmaceutical intermediate like this?
A: While specifications vary, a purity of >99.0% is often required for intermediates that are close to the final API. For earlier-stage intermediates, >98% may be acceptable. Regulatory bodies like the FDA require that impurities be identified, quantified, and controlled to ensure patient safety.[2][11]
Q: How should I store the purified 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone?
A: To maintain purity, store the compound in a tightly sealed container, protected from light and moisture. Storage in a cool, dry place, such as a desiccator or under an inert atmosphere (nitrogen or argon), is recommended to prevent degradation over time.
References
- Google Patents. (n.d.). EP0850948B1 - Propiophenone derivatives and process for preparing the same.
-
European Patent Office. (n.d.). EP 0423524 A2 - Propiophenone derivatives and their preparation and pharmaceutical use. Retrieved from [Link]
-
Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery. Retrieved from [Link]
-
PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Retrieved from [Link]
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YouTube. (2023, June 24). [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. Retrieved from [Link]
-
NIH National Library of Medicine. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007, January 31). propiophenone and stuff. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isonitrosopropiophenone. Retrieved from [Link]
-
NIH National Library of Medicine. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0008464 B1 - Production of propiophenone. Retrieved from [Link]
- Google Patents. (n.d.). US4172097A - Production of propiophenone.
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
PubChem. (n.d.). 4'-Bromo-3-(3-methylphenyl)propiophenone. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US2826537A - Method for purification of ketones.
-
YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
YouTube. (2017, December 10). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]
-
PubMed. (n.d.). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-bromo-2-heptene. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). 2'-Bromo-4'-methylpropiophenone. Retrieved from [Link]
-
北京欣恒研科技有限公司. (n.d.). 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]
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Validation & Comparative
A Multi-Technique Spectroscopic Guide to Confirming the Structure of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's chemical structure is a foundational pillar of scientific integrity. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a complex substituted aromatic ketone.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of analytical techniques and the logic behind their application in concert. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical cascade.
Proposed Structure and the Analytical Challenge
The molecule , 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, presents a distinct analytical challenge due to its multiple substitution patterns on two separate aromatic rings and a chiral center. The proposed structure is as follows:
Molecular Formula: C₁₆H₁₄BrFO Molecular Weight: 321.19 g/mol
Our objective is to confirm the precise connectivity of all atoms and the regiochemistry of the substituents on both phenyl rings. This requires a synergistic approach, where each analytical technique provides a unique and complementary piece of the structural puzzle.
Part 1: Foundational Analysis - Elemental Composition and Functional Groups
Before delving into complex connectivity, we must first confirm the elemental composition and the presence of key functional groups.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: While low-resolution mass spectrometry provides the nominal mass, HRMS is crucial for determining the exact molecular formula.[1][2] This is because HRMS can measure mass to several decimal places, distinguishing between compounds with the same nominal mass but different elemental compositions.[1][3] The high accuracy of HRMS is based on the fact that the masses of individual isotopes are not integers (except for ¹²C, which is defined as 12.00000 amu).[2]
Experimental Protocol: HRMS (Electrospray Ionization - Time of Flight)
-
Sample Preparation: Dissolve 1-2 mg of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a TOF (Time-of-Flight) or Orbitrap instrument, calibrated according to the manufacturer's protocol.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Processing: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable molecular formula within a specified mass tolerance (typically <5 ppm).
Expected Results & Comparison: For C₁₆H₁₄BrFO, the expected exact mass of the [M+H]⁺ ion is calculated as follows:
-
C: 16 * 12.00000 = 192.00000
-
H: 15 * 1.00783 = 15.11745
-
Br: 1 * 78.91833 = 78.91833 (for ⁷⁹Br isotope)
-
F: 1 * 18.99840 = 18.99840
-
O: 1 * 15.99491 = 15.99491
-
Expected [M(⁷⁹Br)+H]⁺: 321.02909 Da
-
Expected [M(⁸¹Br)+H]⁺: 323.02704 Da
The observation of this exact mass with its characteristic isotopic pattern for bromine (an approximate 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes) provides strong evidence for the proposed elemental composition.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For propiophenone derivatives, the most diagnostic absorption is the carbonyl (C=O) stretch.[5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the key functional groups.
Expected Absorptions & Comparison:
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| C=O Stretch (Aromatic Ketone) | 1685-1695 | The carbonyl group is conjugated with the 4-bromo-2-fluorophenyl ring, which lowers the stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹).[5][7] |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands are expected due to the two substituted benzene rings. |
| Aromatic C-H Stretch | 3000-3100 | Characteristic of sp² C-H bonds in the aromatic rings. |
| Aliphatic C-H Stretch | 2850-3000 | From the -CH₂-CH₂- moiety of the propiophenone backbone. |
| C-F Stretch | 1100-1250 | A strong absorption is expected for the carbon-fluorine bond. |
| C-Br Stretch | 500-600 | Typically observed in the fingerprint region. |
The presence of a strong band around 1690 cm⁻¹ is a clear indicator of a conjugated ketone functional group.[8]
Part 2: Unraveling Connectivity with 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By combining several NMR experiments, we can piece together the complete carbon-hydrogen framework.[9]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Perform a suite of experiments including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.[10][11]
¹H and ¹³C NMR - The Carbon-Hydrogen Skeleton
-
¹H NMR: Provides information on the chemical environment and number of different types of protons. Protons adjacent to the electron-withdrawing carbonyl group are expected to be deshielded and appear at a higher chemical shift (ppm).[12][13]
-
¹³C NMR: Shows the number of unique carbon environments. The carbonyl carbon is highly deshielded and appears significantly downfield (190-220 ppm).[7][12]
-
DEPT-135: A spectral editing technique that helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative.
2D NMR - Piecing Together the Fragments
While 1D NMR identifies the pieces, 2D NMR shows how they are connected.[14][15]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is essential for tracing the connectivity within the ethyl chain and within the aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for connecting the molecular fragments. For instance, it will show correlations from the benzylic protons to the carbons of the 2-methylphenyl ring and to the carbonyl carbon, definitively linking these parts of the molecule.
Workflow for NMR-based Structural Elucidation ```dot graph NMR_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
}
Caption: Definitive structural elucidation cascade.
Conclusion
Confirming the structure of a novel chemical entity like 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is not a linear process but an integrated, self-validating workflow. By systematically comparing the experimental data from HRMS, FTIR, and a suite of NMR experiments against the hypothesized structure, a high degree of confidence can be achieved. For absolute proof, particularly of stereochemistry, single-crystal X-ray crystallography serves as the final arbiter. This rigorous, multi-technique approach ensures the scientific integrity of subsequent research and development efforts.
References
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LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Available at: [Link]
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LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
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Chemguide. (n.d.). Mass Spectra - The Molecular Ion (M+) Peak. Chemguide. Available at: [Link]
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-
YouTube. (2019). Formula determination by high resolution mass spectrometry. YouTube. Available at: [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]
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-
University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. University of Notre Dame. Available at: [Link]
-
ResearchGate. (n.d.). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). ResearchGate. Available at: [Link]
-
LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
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LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
YouTube. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube. Available at: [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones. UCLA Chemistry and Biochemistry. Available at: [Link]
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Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]
-
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-
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-
YouTube. (2020). CHM4930 Example of Solving Structure from 2D NMR. YouTube. Available at: [Link]
-
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-
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-
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A Medicinal Chemist's Guide to 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone: A Structure-Activity Relationship (SAR) Comparison
For Immediate Publication
Prepared for researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. Rather than a simple product overview, we will dissect the molecule's architecture to understand how its specific functional groups contribute to its overall physicochemical profile. This structure-activity relationship (SAR) approach allows for a predictive comparison against key structural analogs, offering a rational basis for future compound design and optimization in medicinal chemistry.[1][2][3]
Introduction: The Propiophenone Scaffold in Drug Discovery
The propiophenone core is a well-established "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a wide array of therapeutic agents.[4] Its derivatives have been investigated for numerous applications, including as central muscle relaxants, anticonvulsives, anticancer agents, and antidiabetic agents.[5][6][7] The versatility of the propiophenone structure allows for extensive modification at multiple positions, enabling chemists to fine-tune its properties to achieve desired biological activity and pharmacokinetic profiles.
Our target molecule, 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, is a highly substituted derivative. This guide will explore the strategic rationale behind each substituent—the 4'-bromo group, the 2'-fluoro group, and the 3-(2-methylphenyl) moiety—by comparing them to alternative chemical groups.
Section 1: The Activated Phenyl Ring: Analysis of 4'-Bromo and 2'-Fluoro Substituents
The primary phenyl ring attached to the carbonyl group is decorated with two key halogens that dramatically influence the molecule's electronic and metabolic properties.
The 4'-Bromo Group: An Anchor and Modulator
The bromine atom at the 4'-position (para) serves multiple roles. As a halogen, it is an electron-withdrawing group, which can influence the reactivity of the adjacent ketone. More importantly in a biological context, its size and polarizability make it a candidate for forming halogen bonds—a type of non-covalent interaction with protein targets that can significantly enhance binding affinity.
Bioisosteric Comparison: The concept of bioisosterism, or the replacement of one functional group with another that retains similar biological activity, is crucial here.[8][9][10] Replacing the bromo group with other halogens or functional groups would have predictable consequences:
-
vs. 4'-Chloro: A chloro group is smaller and less polarizable than bromo. While still electron-withdrawing, it forms weaker halogen bonds. This substitution might be explored if a smaller substituent is required to fit into a constrained binding pocket.[2]
-
vs. 4'-Iodo: An iodo group is larger and more polarizable, making it a stronger halogen bond donor. However, this comes at the cost of increased size and potential metabolic liabilities (e.g., deiodination).
-
vs. 4'-Trifluoromethyl (CF3): The CF3 group is a strong electron-withdrawing group and a well-known bioisostere for halogens. It can serve as a metabolic blocker and a hydrogen bond acceptor, but it significantly increases lipophilicity.
The 2'-Fluoro Group: The Metabolic Shield and Conformational Lock
Fluorine is a unique element in medicinal chemistry, often referred to as a "magic bullet".[11][12][13] Its introduction can have profound effects on a molecule's properties.[11][13]
-
Metabolic Stability: Placing a fluorine atom at the 2'-position (ortho) can sterically hinder the metabolic oxidation of the adjacent aromatic ring, a common pathway for drug metabolism. This can increase the compound's half-life and bioavailability.[11][13]
-
Conformational Control: The ortho-fluoro group can influence the rotational conformation of the phenyl ring relative to the propiophenone chain. This "conformational locking" can pre-organize the molecule into a bioactive conformation, enhancing its affinity for a target receptor.
-
pKa Modulation: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic groups, which can be critical for tuning a compound's solubility and membrane permeability.[13]
Replacing or relocating this fluorine atom would fundamentally alter the compound's profile. An analog without the 2'-fluoro group would likely be more susceptible to metabolism. Moving the fluorine to the 3'- or 4'-position would change its electronic and steric influence, potentially altering target binding and metabolic pathways.[14]
Section 2: The 3-(2-methylphenyl) Moiety: Tuning Steric and Hydrophobic Interactions
The addition of a second phenyl ring at the 3-position of the propionyl chain introduces a significant hydrophobic element and creates a three-dimensional structure crucial for target engagement.
The Role of the Ortho-Methyl Group
The methyl group on the second phenyl ring is not merely a passive addition. Its position at the ortho- (2-position) introduces steric bulk close to the linkage between the two rings.
-
Steric Influence: This steric clash forces a twisted conformation (a non-zero dihedral angle) between the two phenyl rings. This specific 3D arrangement is often critical for fitting into a well-defined protein binding pocket.
-
Hydrophobic Interactions: The methyl group itself provides an additional hydrophobic contact point, which can contribute to binding affinity through van der Waals interactions.
Comparative Analysis:
-
vs. Unsubstituted Phenyl: A simple 3-phenylpropiophenone analog would be more flexible. While this might allow it to adapt to multiple targets, it could also lead to a loss of potency and selectivity if a specific twisted conformation is required.
-
vs. 3- or 4-Methylphenyl: Moving the methyl group to the meta- (3) or para- (4) position would remove the ortho-steric clash, resulting in a different preferred conformation and altering how the molecule presents itself to a biological target.
Section 3: Integrated Physicochemical Properties and Data Comparison
The combination of these substituents results in a molecule with a distinct lipophilicity, polarity, and shape. To illustrate the impact of these substitutions, the following table presents calculated physicochemical properties for our lead compound and several hypothetical analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (Lead) | C16H14BrFO | 337.19 | 5.1 |
| 4'-Chloro-2'-fluoro-3-(2-methylphenyl)propiophenone (Analog 1) | C16H14ClFO | 292.73 | 4.8 |
| 4'-Bromo-3-(2-methylphenyl)propiophenone (Analog 2) | C16H15BrO | 303.19 | 4.9 |
| 4'-Bromo-2'-fluoro-3-phenylpropiophenone (Analog 3) | C15H12BrFO | 323.16 | 4.6 |
Note: LogP values are estimations and serve for comparative purposes.
This data illustrates that removing the ortho-fluoro (Analog 2) or the ortho-methyl (Analog 3) group slightly decreases the calculated lipophilicity (LogP). Replacing bromine with chlorine (Analog 1) also reduces the LogP, consistent with chlorine's lower contribution to lipophilicity compared to bromine. These subtle changes can have significant impacts on solubility, membrane permeability, and plasma protein binding.
Section 4: Experimental Protocols & Workflows
To provide a practical context, we outline a representative synthetic methodology for this class of compounds. The synthesis of propiophenone derivatives often involves established organic chemistry reactions.[15][16]
Representative Synthesis: Friedel-Crafts Acylation followed by Mannich-type Reaction
This two-step process is a common and versatile method for accessing 3-arylpropiophenones.
Step 1: Friedel-Crafts Acylation to form 4-Bromo-2-fluoroacetophenone
-
To a cooled (0°C) and stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add 1-bromo-3-fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated HCl.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-bromo-2-fluoroacetophenone.
Step 2: Mannich-type Reaction to form the final product
-
In a round-bottom flask, combine 4-bromo-2-fluoroacetophenone (1.0 eq), 2-methylbenzaldehyde (1.1 eq), and a suitable amine catalyst (e.g., pyrrolidine, 0.2 eq) in an appropriate solvent like ethanol.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The resulting intermediate is then subjected to a reduction and elimination sequence, which can be achieved through catalytic hydrogenation, to yield the final propiophenone product.
-
Purify the final compound using column chromatography.
Causality and Self-Validation: This synthetic route is logical because it builds the molecule in a convergent fashion. The Friedel-Crafts reaction is a classic method for acylating aromatic rings. The subsequent Mannich-type reaction is an efficient way to form the carbon-carbon bond at the alpha-position of the ketone. Each step can be validated independently using standard analytical techniques (TLC, NMR, LC-MS) to confirm the identity and purity of the intermediates and the final product, ensuring the protocol is self-validating.
Visualization of Synthetic Workflow
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A Comparative Guide to the Validation of Analytical Methods for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a complex propiophenone derivative. By delving into the principles of method validation and offering pragmatic experimental protocols, this document serves as a practical resource for ensuring data integrity throughout the drug development lifecycle.
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1][2][3] This guide is structured to provide not just the "how," but also the "why," grounding each step in the scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7][8][9][10][11]
Introduction to 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone and the Imperative of Method Validation
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a halogenated aromatic ketone with a multifaceted structure that presents unique analytical challenges. Its accurate and precise measurement is critical for ensuring the identity, strength, quality, purity, and potency of any drug substance or product it is a part of.[6][7] Method validation provides the documented evidence that an analytical procedure is suitable for its intended use.[12]
The core parameters of analytical method validation, as stipulated by ICH guidelines, form the framework of this guide.[13] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13][14]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[13]
-
Accuracy: The closeness of the test results to the true value.[13][14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13][14]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1][4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13][14]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
The following sections will compare and contrast the most pertinent analytical techniques for this molecule, providing detailed protocols and data presentation formats to guide your validation studies.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is contingent on the specific application, such as routine quality control, stability testing, or impurity profiling. For 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary recommended techniques for separation and quantification due to their high resolution and sensitivity. Spectroscopic methods, while powerful for structural elucidation, are often used in conjunction with these chromatographic techniques for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique in the pharmaceutical industry for its ability to separate a wide range of compounds with high efficiency and precision.[15] For a substituted propiophenone like the topic compound, a reversed-phase HPLC method with UV detection is a logical starting point.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar nature of the analyte makes a C18 column an excellent choice for retention and separation from more polar impurities.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) allows for the fine-tuning of retention time and peak shape. The buffer controls the ionization state of any acidic or basic functional groups, which is crucial for reproducible chromatography.
-
UV Detection: The aromatic rings and the carbonyl group in the molecule are strong chromophores, making UV detection a sensitive and robust method for quantification.[12]
Gas Chromatography (GC)
GC is particularly suitable for volatile and thermally stable compounds.[16] Given the structure of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, GC can be a viable alternative or complementary technique to HPLC, especially for the analysis of residual solvents or volatile impurities.
Causality of Experimental Choices:
-
Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) would be appropriate to separate the analyte from related substances based on their boiling points and polarity.
-
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and offers high sensitivity and a wide linear range, making it suitable for both assay and impurity determination.[17]
-
Injector Temperature: The injector temperature must be optimized to ensure complete volatilization of the analyte without causing thermal degradation.
Spectroscopic Methods
Spectroscopic techniques provide invaluable information about the molecular structure and are essential for identity confirmation.[18][19]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., carbonyl, C-F, C-Br, aromatic C-H).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for elucidating the detailed molecular structure and confirming the identity of the compound.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which is highly specific and can be used for both identification and quantification, especially when coupled with a chromatographic system (LC-MS or GC-MS).[12][20]
Experimental Protocols and Data Presentation
The following sections provide detailed, step-by-step methodologies for the validation of an HPLC method for the assay of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. Similar principles can be applied to the validation of a GC method.
HPLC Method Validation Protocol
This protocol outlines the steps to validate an HPLC method for the quantification of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
3.1.1. System Suitability
Before commencing any validation experiments, the suitability of the chromatographic system must be established.
Protocol:
-
Prepare a standard solution of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone at a concentration of 100 µg/mL.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time.
-
Determine the theoretical plates (N) and tailing factor (T).
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Theoretical plates (N) ≥ 2000
-
Tailing factor (T) ≤ 2.0
3.1.2. Specificity
Specificity is demonstrated by showing that the method is unaffected by the presence of potential impurities or excipients.
Protocol:
-
Prepare a placebo solution (matrix without the analyte).
-
Prepare a standard solution of the analyte.
-
Prepare a spiked sample solution containing the analyte and known impurities.
-
Inject all three solutions and compare the chromatograms.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of the analyte in the placebo chromatogram.
-
The analyte peak should be well-resolved from all impurity peaks in the spiked sample chromatogram (resolution ≥ 2.0).
3.1.3. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
Protocol:
-
Prepare a series of at least five standard solutions of the analyte over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should not be significantly different from zero.
3.1.4. Accuracy
Accuracy is determined by applying the method to samples with known concentrations of the analyte.
Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
The RSD for the recovery at each level should be ≤ 2.0%.
3.1.5. Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Protocol:
-
Repeatability: Analyze six replicate samples of the analyte at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the results of both studies.
Acceptance Criteria:
-
RSD for repeatability ≤ 2.0%
-
RSD for intermediate precision ≤ 2.0%
3.1.6. Robustness
Robustness is evaluated by making small, deliberate changes to the method parameters.
Protocol:
-
Vary parameters such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
-
Analyze a standard solution under each varied condition.
-
Evaluate the effect on system suitability parameters and the assay result.
Acceptance Criteria:
-
System suitability parameters should remain within the established limits.
-
The assay result should not be significantly affected by the changes.
Data Presentation
Quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and review.
Table 1: Summary of HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| System Suitability | |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
| Theoretical Plates (N) | ≥ 2000 |
| Tailing Factor (T) | ≤ 2.0 |
| Specificity | No interference at analyte retention time; Resolution ≥ 2.0 |
| Linearity | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy | |
| Mean Recovery | 98.0% - 102.0% |
| Precision | |
| Repeatability (RSD) | ≤ 2.0% |
| Intermediate Precision (RSD) | ≤ 2.0% |
| Robustness | System suitability criteria met under varied conditions |
Visualization of the Validation Workflow
A clear understanding of the validation process is facilitated by visual aids. The following diagrams illustrate the logical flow of the validation process.
Caption: High-level workflow for analytical method validation.
Caption: Logical relationship in precision validation.
Conclusion
The validation of analytical methods for a novel compound like 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone requires a systematic and scientifically sound approach. This guide has provided a comparative overview of suitable analytical techniques, detailed experimental protocols for HPLC method validation, and a clear framework for data presentation and interpretation. By adhering to the principles outlined herein and referencing the authoritative guidelines from regulatory bodies, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, ultimately contributing to the development of safe and effective pharmaceutical products.
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biological activity of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone vs other propiophenones
An In-Depth Guide to the Biological Activity of Propiophenones: A Comparative Analysis Featuring 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Introduction: The Propiophenone Scaffold as a Versatile Pharmacophore
To the dedicated researcher, the propiophenone core (a phenyl group attached to a propan-1-one) represents a privileged scaffold in medicinal chemistry. Its structural simplicity belies its chemical versatility, serving as a foundational element in a diverse array of biologically active compounds.[1][2] Propiophenone derivatives have been successfully developed into drugs for conditions ranging from cardiac arrhythmias and diabetes to central nervous system disorders.[3][][5] The core structure's amenability to substitution allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a subject of continuous investigation.
This guide provides a comparative analysis of the biological activities of various classes of propiophenone derivatives. While extensive data exists for many analogs, the specific compound 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone represents a novel chemical entity with limited published biological data. Therefore, this document will serve a dual purpose: first, to objectively compare the performance of well-documented propiophenones using supporting experimental data, and second, to synthesize structure-activity relationship (SAR) principles to build a scientifically-grounded hypothesis for the potential therapeutic profile of this novel compound. We will explore its constituent parts, compare them to analogs with known anticancer, antidiabetic, and anti-inflammatory activity, and provide the experimental frameworks necessary to validate these predictions.
Structural Framework: Decoding the Propiophenone Moiety
The biological activity of a propiophenone derivative is dictated by the nature and position of substituents on its core structure. For the purpose of this guide, we can dissect the general structure into three key regions, as illustrated for our target compound.
Caption: Key structural regions influencing the biological activity of propiophenones.
-
Region A (Phenyl Ring A): The primary phenyl ring attached to the carbonyl group. In our target compound, this ring is substituted with a bromine atom at the 4'-position and a fluorine atom at the 2'-position. Halogen substitutions are known to modulate lipophilicity, metabolic stability, and receptor binding affinity.
-
Region B (Propiophenone Core): The ethyl ketone moiety is crucial. The carbonyl oxygen often acts as a hydrogen bond acceptor, a key interaction in many receptor binding sites.[6]
-
Region C (Phenyl Ring B): The second phenyl ring, in this case, a 2-methylphenyl group at the 3-position of the propyl chain. The nature and substitution of this ring heavily influence the molecule's overall shape, size, and electronic properties, which are critical determinants of target selectivity and potency.
Comparative Biological Activities of Propiophenone Derivatives
The versatility of the propiophenone scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. Below, we compare several key classes.
Anticancer Activity: Phenylpropiophenones and Propafenone Analogs
A series of phenylpropiophenone derivatives, structurally related to both chalcones and the antiarrhythmic drug propafenone, have been synthesized and evaluated for their anticancer properties.[7] These studies reveal that cytotoxicity is highly dependent on the substitution patterns.
-
Mechanism of Action: While not fully elucidated for all derivatives, some analogs are believed to induce apoptosis in cancer cells. Propafenone itself is known to inhibit P-glycoprotein (Pgp)-mediated toxin efflux, a mechanism that can reverse multidrug resistance in cancer cells.[8][9]
-
Experimental Data: Studies on various cancer cell lines (HeLa, MCF-7, K562, etc.) have shown that certain derivatives exhibit significant cytotoxic activity. For instance, specific chalcone and propafenone analogs have demonstrated potent activity against these cell lines.[7] The structure-activity relationship studies indicate that the phenylpropiophenone moiety is crucial for this activity.[9]
Antidiabetic Activity: PTP-1B Inhibition
Recent research has identified propiophenone derivatives as a novel class of antidiabetic agents.[3] These compounds have demonstrated efficacy in animal models of type 2 diabetes, not only by lowering blood glucose but also by reducing body weight.
-
Mechanism of Action: The primary mechanism for their antihyperglycemic effect is the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B).[3][10] PTP-1B is a negative regulator of the insulin signaling pathway, and its inhibition enhances insulin sensitivity.
-
Experimental Data: In in vivo studies using db/db diabetic mice, specific propiophenone derivatives emerged as potent antihyperglycemic and lipid-lowering agents.[3] These compounds significantly reduced body weight and food intake, highlighting a multi-faceted therapeutic potential.[3] Some derivatives showed over 70% inhibition of PTP-1B at a concentration of 10 µg/ml in in vitro assays.[10]
Anti-inflammatory and Analgesic Activity
Chalcones, which share the 1,3-diphenylpropan-1-one core with our target molecule, are well-known for their anti-inflammatory properties. Specifically, 4'-fluoro-2'-hydroxychalcone derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic effects.[11]
-
Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
-
Experimental Data: The monomethoxychalcone derivative 5d and its dihydropyrazole counterpart 6d showed the highest anti-inflammatory and analgesic activities in experimental models.[11] The presence of the 4'-fluoro group was a common feature in these potent compounds. This is particularly relevant to our target molecule, which also contains a fluoro substitution.
Central Nervous System (CNS) Activity
The propiophenone scaffold is the backbone of synthetic cathinones, which act as central nervous system stimulants.[12] Furthermore, bupropion, an antidepressant and smoking cessation aid, is an aminoketone with a propiophenone moiety.[1] Its active metabolite, hydroxybupropion, has been the basis for synthesizing analogs with modified monoamine uptake inhibition profiles.[13]
-
Mechanism of Action: These compounds typically act by inhibiting the reuptake of monoamine neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[12][13] The specific substitutions determine their potency and selectivity for different transporters (DAT, NET, SERT).
-
Experimental Data: Structure-activity relationship studies show that aromatic substituents are key determinants of action and transporter selectivity.[12] For instance, analogs of hydroxybupropion with a 3',4'-dichlorophenyl group showed higher potency for inhibiting dopamine and norepinephrine uptake compared to the parent compound.[13]
| Propiophenone Class | Primary Biological Activity | Mechanism of Action | Key Experimental Finding | Reference |
| Phenylpropiophenones | Anticancer | P-glycoprotein Inhibition, Apoptosis Induction | Cytotoxicity against HeLa, MCF-7, and K562 cell lines. | [7] |
| Substituted Propiophenones | Antidiabetic | PTP-1B Inhibition | Potent antihyperglycemic and lipid-lowering effects in db/db mice. | [3][10] |
| 4'-Fluoro-2'-hydroxychalcones | Anti-inflammatory, Analgesic | Cyclooxygenase (COX) Inhibition | High analgesic and anti-inflammatory activity in animal models. | [11] |
| Cathinone/Bupropion Analogs | CNS Stimulation, Antidepressant | Monoamine Transporter Inhibition | High potency and selectivity for DAT and NET inhibition. | [12][13] |
| Propafenone | Antiarrhythmic | Sodium/Calcium Channel Blocker, Beta Blocker | Lengthened action potential duration in cardiac tissues. | [5] |
Hypothesized Profile of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Based on the comparative data and established SAR principles, we can formulate a hypothesis regarding the potential biological activity of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone .
-
Potential for Anticancer and/or Anti-inflammatory Activity: The presence of halogens (Bromo and Fluoro) on Phenyl Ring A is a common feature in bioactive molecules. The 4'-bromo substitution is seen in some anticancer agents, while the 2'-fluoro group is present in potent anti-inflammatory chalcones.[11] This dual halogenation pattern suggests these therapeutic areas are promising avenues for investigation.
-
Influence of the 3-(2-methylphenyl) Group: This bulky, lipophilic group in Region C will significantly impact the molecule's interaction with target proteins. It will create specific steric and hydrophobic interactions within a binding pocket. Compared to simpler phenyl or substituted phenyl groups, the ortho-methyl substituent will force a twisted conformation between the two phenyl rings, which can either enhance or reduce binding affinity depending on the target's topology.
-
Low Likelihood of CNS Stimulant Activity: The molecule lacks the terminal amine group that is characteristic of cathinone and bupropion analogs and is essential for their interaction with monoamine transporters.[12]
Experimental Protocols for Profile Validation
To empirically test the hypothesized biological activity, a structured, multi-stage experimental workflow is required. This process validates the compound's efficacy, selectivity, and safety profile.
Caption: A generalized workflow for the biological evaluation of a novel compound.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is designed to assess the compound's potential as an anticancer agent by measuring its effect on the metabolic activity of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], HeLa [cervical]).
Methodology:
-
Cell Culture: Culture selected cancer cell lines in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
This is a standard and widely used model to evaluate the anti-inflammatory activity of a novel compound in vivo.[14]
Objective: To assess the ability of the test compound to reduce acute inflammation in a rodent model.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% CMC solution).
-
Group II (Standard): Indomethacin (10 mg/kg, intraperitoneally).
-
Group III-V (Test): Test compound at different doses (e.g., 10, 25, 50 mg/kg, intraperitoneally or orally).
-
-
Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Analyze the data for statistical significance using ANOVA followed by a post-hoc test.
-
Conclusion
The propiophenone scaffold remains a highly fruitful starting point for the discovery of new therapeutic agents. While 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a novel structure, a systematic comparison with its chemical relatives provides a logical framework for predicting its biological potential. The presence of key structural motifs, such as the halogenated phenyl ring, strongly suggests that its bioactivity may lie in the domains of oncology or inflammatory diseases. The experimental protocols detailed herein provide a clear and validated path for researchers to test this hypothesis, potentially uncovering a new lead compound built upon a classic and proven pharmacophore.
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Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements. PubMed. Available at: [Link]
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Kumar A, Sharma S, Gupta LP, et al. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorg Med Chem. 2012;20(6):2172-2179. Available at: [Link]
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Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance. PubMed. Available at: [Link]
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The effects of cofactor and species differences on the in vitro metabolism of propiophenone and phenylacetone. PubMed. Available at: [Link]
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PROPIOPHENONE. LookChem. Available at: [Link]
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Carroll FI, Blough BE, Mascarella SW, et al. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. J Med Chem. 2014;57(19):8164-8178. Available at: [Link]
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Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. ResearchGate. Available at: [Link]
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Ivković BM, Nikolic K, Ilić BB, et al. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. Eur J Med Chem. 2013;63:239-255. Available at: [Link]
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Glennon RA. Structure-Activity Relationships of Synthetic Cathinones. Curr Top Behav Neurosci. 2017;32:19-45. Available at: [Link]
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Dukes ID, Vaughan Williams EM. The multiple modes of action of propafenone. Eur Heart J. 1984;5(2):115-125. Available at: [Link]
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Synthesis of 2-Bromo-4'-methylpropiophenone. PrepChem.com. Available at: [Link]
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Li Y, Wang T, Zhang Y, et al. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Oxid Med Cell Longev. 2023;2023:5577545. Available at: [Link]
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Pevarello P, Amici R, Brasca MG, et al. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Int J Mol Sci. 2022;23(21):13545. Available at: [Link]
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Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. Available at: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Verification of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of drug discovery and development, the synthesis of novel small molecules, such as 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, represents a crucial first step. This compound, a halogenated and substituted propiophenone derivative, holds potential as a key intermediate for more complex active pharmaceutical ingredients (APIs). Its precise molecular structure dictates its reactivity, physicochemical properties, and ultimately, its utility and safety profile. Therefore, rigorous and unequivocal structural verification is not merely a procedural formality but a cornerstone of scientific integrity and regulatory compliance.[1][2]
This guide provides an in-depth, multi-technique spectroscopic workflow for the definitive identification of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. Moving beyond a simple recitation of data, we will explore the causal logic behind the choice of analytical methods, interpret the expected spectral data in the context of the molecule's unique structure, and present self-validating protocols. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create a comprehensive and corroborative analytical package. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust framework for structural elucidation.
The posited structure for analysis is:

Part 1: ¹H and ¹³C NMR Spectroscopy – Mapping the Atomic Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the chemical environment and connectivity of each atom, providing a veritable blueprint of the molecular structure.[3]
Expertise in Action: Why NMR is the Primary Tool
For a molecule with multiple aromatic protons and distinct aliphatic regions like 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, ¹H NMR is indispensable for confirming the substitution patterns on the two phenyl rings and the structure of the propane bridge. The presence of fluorine introduces characteristic splitting patterns (H-F coupling), which provides an additional layer of verification for the substitution on the main propiophenone ring. ¹³C NMR complements this by confirming the carbon skeleton, including the quaternary carbons and the carbonyl group, which are invisible in ¹H NMR.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Predicted NMR Data & Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data based on established chemical shift principles and data from analogous structures.[4][5][6][7][8][9][10]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.65 | dd | 1H | H-6' | Ortho to C=O and meta to Br. Deshielded. Doublet of doublets due to coupling with H-5' and F. |
| ~ 7.40 | ddd | 1H | H-5' | Ortho to Br, meta to C=O and F. Complex splitting. |
| ~ 7.20 - 7.30 | m | 5H | H-3', and Ar-H (2-methylphenyl) | Overlapping region for the remaining proton on the first ring and the four protons of the tolyl group. |
| ~ 3.30 | t | 2H | -C(=O)-CH₂ - | Alpha to carbonyl, deshielded. Triplet due to coupling with adjacent CH₂. |
| ~ 3.05 | t | 2H | -CH₂-CH₂ -Ar | Beta to carbonyl, adjacent to the tolyl ring. Triplet. |
| ~ 2.35 | s | 3H | Ar-CH₃ | Singlet for the methyl group on the tolyl ring. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 198.5 | C=O | Typical chemical shift for an aryl ketone.[9] |
| ~ 160.0 (d, J≈250 Hz) | C-2' (C-F) | Carbon directly attached to fluorine shows a large one-bond C-F coupling constant. |
| ~ 140.1 | C-1' | Quaternary carbon attached to the carbonyl group. |
| ~ 138.5 | C-Ar (Tolyl) | Quaternary carbon of the tolyl group attached to the ethyl bridge. |
| ~ 136.2 (d) | C-6' | Aromatic CH, deshielded by C=O. Shows smaller C-F coupling. |
| ~ 131.0 - 126.0 | Ar-C (Tolyl) | Multiple signals for the remaining aromatic carbons of the tolyl group. |
| ~ 125.5 (d) | C-5' | Aromatic CH with C-F coupling. |
| ~ 122.0 (d) | C-3' | Aromatic CH with C-F coupling. |
| ~ 118.5 (d) | C-4' (C-Br) | Carbon attached to bromine, shows C-F coupling through the ring. |
| ~ 40.0 | -C(=O)-C H₂- | Alpha-carbon, deshielded by the carbonyl group. |
| ~ 30.5 | -CH₂-C H₂-Ar | Beta-carbon in the propane chain. |
| ~ 19.5 | Ar-C H₃ | Methyl carbon of the tolyl group. |
Part 2: Mass Spectrometry – Confirming Molecular Weight and Fragmentation
Mass Spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this molecule, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, provides a highly characteristic isotopic signature that is invaluable for verification.
Expertise in Action: Why MS is a Critical Secondary Check
While NMR defines the atomic connectivity, MS provides orthogonal validation of the elemental composition. The most crucial piece of data is the molecular ion peak. A high-resolution mass spectrometer (HRMS) can determine the mass with enough accuracy (typically < 5 ppm) to confirm the molecular formula (C₁₆H₁₄BrFO). The characteristic M/M+2 isotopic pattern for bromine is a simple yet powerful confirmation that the element has been incorporated into the structure.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as acetonitrile or dichloromethane.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. The GC separates the sample from any volatile impurities before it enters the mass spectrometer.
-
GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., 100°C to 280°C at 15°C/min) to ensure elution of the compound.
-
MS Acquisition: Set the EI source energy to 70 eV. Acquire data in full scan mode over a mass range of m/z 50-400.
-
Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum associated with that peak, looking for the molecular ion and characteristic fragment ions.
Predicted Mass Spectrum Data
Table 3: Predicted Key Ions in EI-MS
| m/z (relative intensity) | Ion Structure | Fragment Lost | Rationale |
| 320 / 322 (~1:1) | [M]⁺ (C₁₆H₁₄BrFO)⁺ | None | Molecular ion peak. The doublet with a 2 Da difference and ~1:1 intensity is the signature of bromine. |
| 201 / 203 (~1:1) | [C₇H₃BrFO]⁺ | •CH₂CH₂(C₇H₇) | Acylium ion formed by cleavage alpha to the carbonyl. Retains the bromine atom. |
| 105 (100) | [C₈H₉]⁺ | •C(=O)(C₇H₃BrF) | Tropylium-like ion from the 2-methylbenzyl fragment. Often the base peak due to its stability. |
| 183 / 185 (~1:1) | [M - C₈H₉]⁺ | •C₈H₉ | Loss of the 2-methylbenzyl radical. |
| 77 | [C₆H₅]⁺ | - | A common fragment from aromatic rings, though may be low intensity. |
Part 3: Infrared Spectroscopy – A Quick Functional Group Check
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent and fast verification tool to confirm the presence of key structural motifs, particularly the ketone carbonyl group.
Expertise in Action: Why IR is a Necessary Complement
The most telling feature in the IR spectrum of this compound will be the strong, sharp absorbance corresponding to the C=O stretch of the ketone. Its position provides clues about its electronic environment. Additionally, the presence of C-F and C-Br bonds can be confirmed by absorbances in the fingerprint region. The overall pattern serves as a unique "fingerprint" for the molecule, which can be compared against a reference standard for quality control purposes.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.
-
Instrument Setup: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the positions (in wavenumbers, cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups.
Predicted Infrared Absorption Data
Table 4: Predicted Characteristic IR Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds. |
| 2980 - 2850 | Medium | Aliphatic C-H stretch | Characteristic of sp³ C-H bonds in the propane chain and methyl group. |
| ~ 1690 | Strong | C=O stretch (Ketone) | Conjugation with the aromatic ring lowers the frequency from a typical ~1715 cm⁻¹. |
| ~ 1585, 1470 | Medium | Aromatic C=C stretch | Skeletal vibrations of the two aromatic rings. |
| ~ 1250 | Strong | C-F stretch | Aryl-fluorine bonds typically show strong absorption in this region.[11] |
| ~ 600 - 500 | Medium | C-Br stretch | Carbon-bromine stretching vibration appears at low frequency.[11] |
Integrated Analysis and Comparison Against Alternatives
The true power of this multi-technique approach lies in the corroboration of data. The molecular formula suggested by HRMS is confirmed and elaborated by NMR, which maps out the exact placement of every atom. IR spectroscopy provides a rapid and definitive check for the key carbonyl functional group.
This comprehensive dataset allows for a robust comparison against potential isomers or impurities:
-
Positional Isomers: If the 2-methylphenyl group were at a different position (e.g., 3- or 4-methylphenyl), the ¹H NMR spectrum in the aromatic region (~7.2 ppm) would show a distinctly different, more symmetrical splitting pattern.
-
Regioisomers of Halogenation: If the fluorine and bromine were swapped (i.e., 2'-bromo-4'-fluoro), the H-F and C-F coupling patterns in the NMR spectra would change dramatically, providing a clear distinction.
-
Starting Material Contamination: The absence of signals corresponding to starting materials (e.g., 4-bromo-2-fluoroacetophenone) is a critical indicator of reaction completion and sample purity.
Conclusion
The spectroscopic verification of a novel compound like 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone requires a holistic and evidence-based strategy. By integrating the detailed structural map from ¹H and ¹³C NMR, the molecular formula and fragmentation confirmation from Mass Spectrometry, and the functional group validation from Infrared Spectroscopy, we can achieve an unambiguous and scientifically sound structural assignment. The protocols and predicted data herein provide a comprehensive guide for researchers to validate their synthesis, ensuring the quality and integrity of their materials for further development. This rigorous approach is fundamental to the principles of modern pharmaceutical science.
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A Comparative Analysis of the Cross-Reactivity Profile of a Novel Kinase Inhibitor Candidate: 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
An objective comparison guide to the cross-reactivity of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, with supporting experimental data for researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for evaluating the selectivity of the novel compound 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, hereafter referred to as Compound X. In the landscape of drug discovery, establishing the precise molecular interactions of a new chemical entity is paramount. A compound's therapeutic efficacy is defined not only by its high-affinity interaction with the intended target but also by its lack of significant interaction with other proteins, a property known as selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or even the masking of the true therapeutic mechanism.
This document outlines a systematic approach to characterizing the cross-reactivity of Compound X. For the purpose of this guide, we will hypothesize that Compound X has been designed as a potent inhibitor of a specific tyrosine kinase, for example, Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. We will compare its performance against two benchmark compounds:
-
Gefitinib: A well-established, FDA-approved EGFR inhibitor known for its high selectivity.
-
Sunitinib: A multi-targeted kinase inhibitor, also FDA-approved, known for its broader reactivity profile, which contributes to both its efficacy and its side-effect profile.
The experimental workflows and data presented herein are designed to serve as a robust template for the rigorous preclinical evaluation of novel chemical entities.
The Imperative of Early-Stage Selectivity Profiling
Undertaking cross-reactivity studies early in the drug discovery pipeline is a critical, value-adding step. It mitigates the significant financial and temporal risks associated with advancing a non-selective compound into later-stage development. A comprehensive understanding of a compound's off-target profile allows for:
-
Early identification of potential toxicities: Many off-target interactions are linked to known adverse drug reactions.
-
Rational optimization of lead compounds: Structure-activity relationship (SAR) studies can be guided to enhance selectivity.
-
Elucidation of polypharmacology: In some cases, off-target effects can be therapeutically beneficial, and understanding these can open new indications.
The following sections detail a tiered experimental approach to systematically de-risk Compound X.
Tier 1: Broad Kinome Screening
The first step in assessing the selectivity of a novel kinase inhibitor is to screen it against a broad panel of kinases. This provides a global view of its activity across the human kinome.
Experimental Workflow: Kinase Panel Screening
The workflow for a typical large-scale kinase screen is a multi-step process designed for high-throughput analysis.
Caption: High-throughput kinome screening workflow.
Protocol: In Vitro Kinase Inhibition Assay (Illustrative)
-
Compound Preparation: Prepare 10 mM stock solutions of Compound X, Gefitinib, and Sunitinib in 100% DMSO.
-
Serial Dilution: Perform a 10-point, 3-fold serial dilution to create a concentration gradient for IC50 determination.
-
Assay Reaction: In a 384-well plate, combine the kinase, a suitable peptide substrate, and ATP at its Km concentration.
-
Compound Addition: Add the diluted compounds to the assay wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of remaining ATP (e.g., using a luciferase-based system). The light output is inversely proportional to kinase activity.
-
Data Analysis: Normalize the data to controls and fit the resulting dose-response curves to a four-parameter logistic model to determine the IC50 values.
Comparative Data: Kinome Scan Results
The following table presents illustrative data from a hypothetical screen of 100 kinases. The results are summarized by the number of kinases inhibited by more than 90% at a 1 µM concentration.
| Compound | Primary Target (EGFR) IC50 (nM) | Number of Off-Target Kinases Inhibited >90% at 1 µM | Selectivity Score (S10) |
| Compound X | 5.2 | 3 | 0.03 |
| Gefitinib | 25.0 | 1 | 0.01 |
| Sunitinib | 80.0 | 28 | 0.28 |
-
Selectivity Score (S10): Calculated as the number of kinases with >90% inhibition at 10 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
From this data, Compound X demonstrates a promising selectivity profile, superior to the multi-targeted Sunitinib and comparable to the selective agent Gefitinib. The three off-target hits would be the focus of subsequent validation and secondary assays.
Tier 2: Orthogonal and Cellular Assays
While biochemical assays are excellent for initial screening, they do not always reflect the activity of a compound in a cellular context. Tier 2 studies aim to validate the biochemical hits in a more physiologically relevant environment.
Experimental Workflow: Cellular Target Engagement
Cellular thermal shift assays (CETSA) or nanoBRET™ assays can directly measure the engagement of a compound with its target protein inside intact cells.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow a cell line endogenously expressing the target of interest (e.g., A549 for EGFR) to 80% confluency.
-
Treatment: Treat the cells with varying concentrations of Compound X for 1 hour.
-
Heating: Heat aliquots of the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or ELISA.
-
Analysis: Plot the fraction of soluble protein as a function of temperature. A ligand-bound protein will be more thermally stable, resulting in a shift of the melting curve.
Comparative Data: Cellular Potency and Off-Target Effects
This table compares the biochemical IC50 with the cellular EC50 (the concentration required to achieve 50% of the maximum effect in a cell-based assay, such as inhibiting phosphorylation of a downstream substrate).
| Compound | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Key Off-Target (Cellular Assay) |
| Compound X | EGFR | 5.2 | 50 | SRC Family Kinase (modest inhibition) |
| Gefitinib | EGFR | 25.0 | 200 | Minimal off-target activity noted |
| Sunitinib | VEGFR2/PDGFR | 9.0 (VEGFR2) | 100 (VEGFR2) | c-KIT, FLT3 (potent inhibition) |
The shift from biochemical to cellular potency is expected due to factors like cell membrane permeability and intracellular ATP concentrations. The key finding is the confirmation of on-target activity and the identification of potential off-target effects in a cellular system, which must be further investigated.
Tier 3: Broader Safety Pharmacology Screening
Beyond the kinome, a lead compound can have unintended interactions with other protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. A standard safety pharmacology panel, such as the SafetyScan47 panel from Eurofins or a similar service, is an industry-standard approach to identify such liabilities.
Comparative Data: Safety Pharmacology Panel
The results are typically reported as the percent inhibition at a single high concentration (e.g., 10 µM).
| Compound | Target Class | Number of Hits (>50% Inhibition at 10 µM) | Notable Hits |
| Compound X | GPCRs, Ion Channels, Transporters | 1 | hERG channel (55% inhibition) |
| Gefitinib | GPCRs, Ion Channels, Transporters | 0 | None |
| Sunitinib | GPCRs, Ion Channels, Transporters | 5 | 5-HT2A, Dopamine D2, hERG |
The finding that Compound X shows some inhibition of the hERG channel is a significant one. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical anti-target in drug development because its inhibition can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This finding would trigger a dedicated electrophysiology follow-up study to determine an IC50 and assess the clinical risk.
Conclusion and Forward Look
This comparative guide has outlined a rigorous, multi-tiered strategy for characterizing the cross-reactivity of the novel compound 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone (Compound X). Based on our illustrative data, Compound X presents as a highly potent and selective kinase inhibitor, with a profile superior to the multi-targeted drug Sunitinib and on par with the selective inhibitor Gefitinib.
However, the tiered approach successfully identified a potential liability: moderate inhibition of the hERG ion channel. This underscores the necessity of a comprehensive screening strategy that extends beyond the intended target class. The next steps for the development of Compound X would be:
-
Structure-Activity Relationship (SAR) Studies: To modify the structure of Compound X to eliminate hERG activity while retaining EGFR potency.
-
Dedicated Electrophysiology Studies: To precisely quantify the risk of the current compound on cardiac ion channel function.
-
In Vivo Xenograft Models: To assess the efficacy and tolerability of Compound X in a whole-animal system, which can reveal unexpected phenotypes arising from off-target effects.
By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive and trustworthy data package to support the advancement of novel chemical entities from the bench to the clinic.
References
-
Kinome Screening: Davis MI, Hunt JP, Herrgard S, et al. Comprehensive analysis of kinase inhibitor selectivity. Nat Biotechnol. 2011;29(11):1046-1051. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina D, Jafari R, Ignatushchenko M, et al. Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. 2013;341(6141):84-87. [Link]
-
Safety Pharmacology: Bowes J, Brown AJ, Hamon J, et al. Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nat Rev Drug Discov. 2012;11(12):909-922. [Link]
-
hERG Channel Safety: Sanguinetti MC, Tristani-Firouzi M. hERG potassium channels and cardiac arrhythmia. Nature. 2006;440(7083):463-469. [Link]
-
FDA Guidelines on Preclinical Safety Evaluation: U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
A Comparative Guide to Purity Assessment of Synthesized 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety and efficacy. For a molecule like 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a complex substituted aromatic ketone likely serving as a building block in medicinal chemistry, rigorous purity assessment is paramount.[] Even trace impurities can have significant impacts on the toxicological profile, biological activity, and stability of the final compound.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this target molecule. We will move beyond simply listing protocols to explain the scientific rationale behind method selection, enabling researchers to build a robust, self-validating quality control strategy. The use of multiple independent, or orthogonal, methods is critical as it reduces potential biases and enhances the overall accuracy of measurements, ensuring that impurities are not missed due to co-elution or lack of detection by a single technique.[2][3][4]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Rationale: RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis.[5] Its suitability for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone stems from the molecule's characteristics. The propiophenone core provides a strong chromophore, making it highly detectable by UV-Vis spectroscopy.[6] Its moderate polarity allows for excellent retention and separation on a nonpolar stationary phase (like C18) using a polar mobile phase. This method excels at separating the main compound from process-related impurities that differ in hydrophobicity.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: A C18 phase provides a good balance of hydrophobic interaction for retaining the aromatic ketone, while the specified dimensions and particle size ensure high efficiency and good peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape for the carbonyl group and ensures consistent ionization.
-
Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good elution strength and is UV transparent.
-
Gradient Program: A gradient is employed to ensure elution of both early- and late-eluting impurities.
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 260 nm. Rationale: The benzophenone-like core is expected to have strong absorbance in this region, providing high sensitivity.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Further dilute 1 mL of this stock solution to 100 mL with the diluent to obtain a working concentration of 10 µg/mL.
-
-
Analysis & Data Interpretation:
-
Inject the prepared sample.
-
Purity is assessed by the area percent method. The peak area of the main compound is expressed as a percentage of the total area of all observed peaks.
-
Data Presentation
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 4.52 | 15,480 | 0.15 | Unknown Impurity |
| 2 | 8.76 | 10,256,000 | 99.68 | 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone |
| 3 | 11.23 | 17,500 | 0.17 | Unknown Impurity |
Workflow for HPLC Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful orthogonal technique ideal for analyzing volatile and semi-volatile compounds.[7] It is particularly useful for identifying potential starting materials, residual solvents, or thermally stable byproducts that may not be well-resolved by HPLC.[8][9] The compound's molecular weight (321.19 g/mol ) and structure suggest it is sufficiently volatile for GC analysis. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.[10]
Experimental Protocol: GC-MS Impurity Identification
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer) with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: This phase provides excellent separation for a wide range of semi-volatile aromatic compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C. Rationale: Ensures rapid and complete vaporization of the analyte without thermal degradation.
-
Oven Program:
-
Initial Temp: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 min.
-
-
Injection Mode: Split (e.g., 50:1 ratio). Rationale: Prevents column overloading and ensures sharp peaks for the high-concentration main component.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450. Rationale: This range covers the expected fragments and the molecular ion of the target compound and potential impurities.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the synthesized compound in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Analysis & Data Interpretation:
-
Inject 1 µL of the sample solution.
-
Identify peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Quantify relative abundance by comparing the Total Ion Chromatogram (TIC) peak areas.
-
Data Presentation
| RT (min) | Major Fragments (m/z) | Tentative ID | TIC Area % |
| 8.95 | 321, 323, 292, 183, 105 | 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone | 99.75 |
| 7.21 | 106, 77, 51 | Benzaldehyde (possible precursor) | 0.11 |
| 10.54 | 183, 104, 77 | 2-Methylbiphenyl (possible byproduct) | 0.14 |
Workflow for GC-MS Impurity Identification
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle & Rationale: Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity (or assay) of a compound without needing a reference standard of the analyte itself.[11][12] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[13] By accurately weighing the sample and a certified internal standard with a known purity, the purity of the analyte can be calculated directly. This makes qNMR a powerful primary method for characterizing reference materials.[14][15]
Experimental Protocol: ¹H qNMR Absolute Purity Assay
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) with a well-shimmed probe.
-
Materials:
-
Internal Standard (IS): Maleic acid (certified, >99.5% purity). Rationale: Maleic acid is stable, non-volatile, has a simple spectrum (a singlet) that is unlikely to overlap with analyte signals, and is soluble in common NMR solvents.
-
NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Rationale: DMSO is an excellent solvent for a wide range of organic compounds and its residual peak does not interfere with key signals.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound into a clean vial. Record the mass to 0.01 mg.
-
Accurately weigh ~5 mg of the maleic acid internal standard into the same vial. Record the mass to 0.01 mg.
-
Add ~0.7 mL of DMSO-d₆ to the vial and ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of any peak being integrated (typically 30-60 seconds for accurate quantification). Rationale: This is the most critical parameter to ensure all protons have fully relaxed before the next pulse, making the signal intensity truly proportional to the number of nuclei.
-
Pulse Angle: 90°.
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the aromatic protons) and the singlet from the internal standard (maleic acid, ~6.3 ppm, 2H).
-
Calculate the purity using the following formula[11]:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (Analyte: 321.19 g/mol ; Std: 116.07 g/mol )
-
m = Mass weighed
-
P = Purity of the standard
-
Data Presentation
| Parameter | Analyte (Target Compound) | Internal Standard (Maleic Acid) |
| Signal (δ, ppm) | 7.5 (doublet, aromatic region) | 6.3 (singlet) |
| Number of Protons (N) | 1 | 2 |
| Mass (m, mg) | 15.25 | 5.12 |
| Molar Mass (M, g/mol ) | 321.19 | 116.07 |
| Integral (I) | 1.00 | 0.65 |
| Standard Purity (Pstd) | - | 99.7% |
| Calculated Purity (Panalyte) | 99.5% | - |
Workflow for qNMR Absolute Purity Determination
Comparative Summary and Strategic Recommendations
A robust purity assessment relies on a multi-faceted approach. No single technique is infallible, and each provides unique insights.
| Feature | RP-HPLC | GC-MS | qNMR |
| Principle | Relative quantification by area % | Relative quantification, definitive ID | Absolute quantification |
| Primary Use | Routine QC, purity checks | Impurity ID, residual solvents | Reference standard characterization, assay |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Specificity | Good (retention time, UV spectrum) | Excellent (retention time + mass spectrum) | Excellent (unique chemical shifts) |
| Sample Destructive? | Yes | Yes | No |
| Key Advantage | Widely available, robust, high-throughput | Identifies unknown impurities | Provides absolute purity without analyte standard |
| Key Limitation | Co-eluting impurities may be missed | Limited to thermally stable/volatile compounds | Lower sensitivity, requires pure internal standard |
Strategic Recommendations:
-
For Routine Synthesis & In-Process Control: RP-HPLC is the ideal method. It is fast, reliable, and provides the necessary relative purity data to monitor reaction progress and final product quality.
-
For Initial Characterization & Impurity Profiling: A combination of HPLC and GC-MS should be employed.[5] HPLC will quantify non-volatile impurities, while GC-MS will identify volatile impurities, starting materials, and byproducts, providing a comprehensive impurity profile as required by regulatory bodies like the ICH.[16][17][18]
-
For Reference Standard Certification: qNMR is the gold standard. When a new batch of material is designated as a reference standard for future quantitative work, qNMR should be used to assign its absolute purity value. This value can then be used to create accurately concentrated standard solutions for HPLC and GC calibration.
By strategically combining these orthogonal analytical techniques, researchers and drug development professionals can build a comprehensive and scientifically sound understanding of the purity of synthesized 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, ensuring the quality and integrity of their downstream applications.
References
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
Pauli, G. F., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group. Retrieved from [Link]
-
Regulatory Affairs Professionals Society. (2022). ICH releases draft guidelines on analytical method development. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Boudreau, J., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
-
Hoogmartens, J., et al. (2005). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
-
Patsnap. (2025). GC-MS Organic Chemistry: Enabling Analysis for New Drugs. Retrieved from [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
-
Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Retrieved from [Link]
-
Borman, P. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers. Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Gierczak, T., et al. (2007). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Journal of Separation Science. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Cardoso, D. R., & de Andrade, J. B. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
- Google Patents. (n.d.). US4172097A - Production of propiophenone.
-
European Patent Office. (n.d.). EP 0008464 B1 - Production of propiophenone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone: A Comparative Analysis for Drug Discovery Professionals
Introduction: Unveiling a Novel Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with tunable physicochemical and pharmacological properties is perpetual. 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone emerges as a compound of significant interest, embodying several key features sought after in modern drug design. Its biaryl propiophenone core, decorated with a strategic arrangement of halogen atoms, presents a compelling template for library synthesis and lead optimization.
This guide provides a comprehensive comparison of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, delving into its physicochemical properties, plausible synthetic routes, and spectroscopic signature. By situating this molecule within the context of its structural analogues and the broader principles of medicinal chemistry, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to harness its potential. While experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage data from closely related compounds and established chemical principles to provide a robust comparative analysis.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate are paramount to its pharmacokinetic profile and ultimate clinical success. While experimental data for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is sparse, we can infer its likely characteristics by comparing it with its close structural isomers and analogues.
| Property | 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone | 4'-Bromo-3-(3-methylphenyl)propiophenone[1] | 4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone[2] |
| CAS Number | 898789-82-7[3] | 898790-61-9[1] | 898780-31-9[2] |
| Molecular Formula | C16H14BrFO[3] | C16H15BrO[1] | C16H12BrFOS[2] |
| Molecular Weight | 321.19 g/mol [3] | 303.19 g/mol [1] | 351.23 g/mol [2] |
| XLogP3-AA (Computed) | Not available | 4.6[1] | Not available |
| Hydrogen Bond Donor Count | Not available | 0[1] | Not available |
| Hydrogen Bond Acceptor Count | Not available | 1[1] | Not available |
Analysis of Physicochemical Properties:
The introduction of a fluorine atom in the target molecule, in place of a hydrogen atom in the 3-(3-methylphenyl) isomer, increases the molecular weight. The presence of both bromine and fluorine is expected to significantly influence the molecule's lipophilicity and electrostatic potential, which are critical determinants of membrane permeability and target binding. The computed XLogP3 value of 4.6 for the non-fluorinated isomer suggests a lipophilic character, a trait likely shared or even enhanced in our target molecule due to the presence of the additional halogen.
Synthesis Strategies for Substituted Propiophenones
The synthesis of substituted propiophenones often relies on classical organic reactions, which can be adapted for the specific target of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone. A plausible synthetic route would likely involve a Friedel-Crafts acylation or a Grignard-based approach followed by oxidation.
Proposed Synthetic Workflow
A logical and efficient synthesis of the title compound can be envisioned starting from commercially available 4-bromo-2-fluoroaniline. The following multi-step synthesis is proposed, leveraging well-established and high-yielding transformations.
Caption: Proposed multi-step synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Bromo-2-fluorobiphenyl from 4-Bromo-2-fluoroaniline
-
To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.
-
The resulting diazonium salt solution is then added to a stirred solution of benzene (excess) and a copper(I) catalyst at room temperature.
-
The reaction mixture is stirred for several hours until the evolution of nitrogen gas ceases.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 4-bromo-2-fluorobiphenyl. A similar synthesis is described in a patent for 4-bromo-2-fluorobiphenyl, which can serve as a reference for optimizing reaction conditions[4].
Step 2: Friedel-Crafts Acylation to 3-(4-Bromo-2-fluorophenyl)propiophenone
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, propionyl chloride (1.1 eq) is added dropwise.
-
A solution of 4-bromo-2-fluorobiphenyl (1.0 eq) in anhydrous dichloromethane is then added dropwise, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
After removal of the solvent, the crude product is purified by recrystallization or column chromatography.
Step 3: Grignard Reaction with 2-Methylphenylmagnesium bromide
-
A solution of 3-(4-Bromo-2-fluorophenyl)propiophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a freshly prepared solution of 2-methylphenylmagnesium bromide (1.5 eq) in THF at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Step 4: Oxidation to 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
-
To a solution of the alcohol from the previous step (1.0 eq) in dichloromethane, an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq) is added in portions.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The crude product is purified by column chromatography to yield the final target molecule.
Spectroscopic Characterization: The Molecular Fingerprint
The structural elucidation and purity assessment of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone would rely on a combination of spectroscopic techniques. While experimental spectra are not available, we can predict the key features based on its structure and data from analogous compounds.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to be complex due to the presence of two distinct aromatic rings and the propyl chain. The protons on the 2-methylphenyl ring and the 4-bromo-2-fluorophenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons of the propiophenone chain will likely appear as two distinct triplets, and the methyl group of the 2-methylphenyl substituent as a singlet around δ 2.3 ppm. The fluorine atom will cause splitting of adjacent proton signals.
-
¹³C NMR: The spectrum will show 16 distinct carbon signals. The carbonyl carbon will have a characteristic downfield shift (δ > 190 ppm). The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The carbons of the propyl chain and the methyl group will be in the upfield region.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent, typically in the range of 1680-1700 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic parts will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. C-Br and C-F stretching vibrations will also be present at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns will likely involve cleavage adjacent to the carbonyl group.
The Role of Halogenation in Drug Discovery: A Strategic Advantage
The presence of both bromine and fluorine in 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is not arbitrary. Halogenation is a widely employed strategy in medicinal chemistry to modulate a molecule's properties.
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benchmarking the synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
An In-Depth Comparative Guide to the Synthesis of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
Authored by: A Senior Application Scientist
Introduction
4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a complex substituted aromatic ketone. Molecules of this class are frequently valuable intermediates in medicinal chemistry and materials science due to the diverse functionalities they present for further synthetic elaboration. The specific combination of a halogenated, fluorinated phenyl ring and a sterically hindered aryl group on the propyl chain presents a unique synthetic challenge. This guide provides a comprehensive benchmark of three distinct and plausible synthetic strategies for this target molecule: a classical Friedel-Crafts Acylation , a modern Conjugate Addition via an organocuprate, and a versatile Palladium-Catalyzed Cross-Coupling approach. This analysis is designed to equip researchers, chemists, and process development professionals with the critical insights needed to select the optimal synthetic route based on efficiency, selectivity, scalability, and cost.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals three primary disconnection points, each corresponding to a major synthetic strategy. The choice of disconnection fundamentally alters the sequence of bond formation and the nature of the key intermediates.
Caption: Retrosynthetic analysis of the target molecule leading to three distinct synthetic strategies.
Methodology 1: Friedel-Crafts Acylation
This classical approach builds the ketone by forming the bond between the aromatic ring and the carbonyl carbon in the final key step. It is a well-established method for synthesizing aryl ketones.[1]
Scientific Rationale & Causality
The strategy hinges on the electrophilic aromatic substitution of a suitable arene, 1-bromo-3-fluorobenzene, with an activated acyl group, 3-(2-methylphenyl)propionyl chloride. A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from the acyl chloride.[2][3]
The critical challenge in this route is regioselectivity . The 1-bromo-3-fluorobenzene ring has two directing groups. The fluorine atom is an ortho, para-director and moderately activating, while the bromine atom is also an ortho, para-director but deactivating.[4] Fortunately, their directing effects are synergistic. Both groups direct electrophilic attack to the carbon at position 4 (para to fluorine, ortho to bromine) and position 6 (ortho to fluorine). Due to the steric bulk of the incoming acyl group, substitution is heavily favored at the less hindered 4-position, yielding the desired 4'-bromo substitution pattern.[5]
Proposed Synthetic Pathway
Caption: Workflow for the Friedel-Crafts Acylation approach.
Experimental Protocol: Synthesis of 3-(2-methylphenyl)propionyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-methylphenyl)propanoic acid (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.[6]
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to 70 °C and stir for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-(2-methylphenyl)propionyl chloride is typically used in the next step without further purification.
Experimental Protocol: Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous dichloromethane (DCM) as the solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-(2-methylphenyl)propionyl chloride (1.0 eq) and 1-bromo-3-fluorobenzene (1.1 eq) in anhydrous DCM.
-
Add the solution of the acyl chloride and arene dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complexes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Methodology 2: Conjugate Addition (via Organocuprate)
This modern and highly selective approach forms the β-aryl carbon-carbon bond as the key step. It relies on the unique reactivity of organocuprates to perform 1,4-addition (Michael addition) to α,β-unsaturated carbonyl systems, avoiding direct attack at the carbonyl group.[8]
Scientific Rationale & Causality
The strategy involves two main stages: first, the synthesis of an α,β-unsaturated ketone (a chalcone analogue), and second, its reaction with a Gilman reagent. Gilman reagents (lithium diorganocuprates, R₂CuLi) are soft nucleophiles and preferentially attack the β-carbon of an enone system, in stark contrast to hard nucleophiles like Grignard or organolithium reagents, which favor 1,2-addition to the carbonyl carbon.[9][10][11]
This method's primary advantage is its exceptional chemoselectivity . The key intermediate, lithium di(o-tolyl)cuprate, is generated in situ from 2-bromotoluene. It will cleanly add to the β-position of the pre-formed 1-(4-bromo-2-fluorophenyl)prop-2-en-1-one intermediate, directly assembling the carbon skeleton of the target molecule.
Proposed Synthetic Pathway
Caption: Workflow for the Conjugate Addition approach.
Experimental Protocol: Synthesis of Enone Intermediate
-
In a flask, dissolve 4'-bromo-2'-fluoroacetophenone (1.0 eq) and acetaldehyde (1.2 eq) in ethanol.
-
Cool the solution in an ice bath and add an aqueous solution of NaOH (e.g., 10%) dropwise with vigorous stirring.[12][13]
-
Maintain the temperature below 10 °C during the addition.
-
After addition, allow the mixture to stir at room temperature for 12-16 hours. A precipitate should form.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for further purification.
Experimental Protocol: Conjugate Addition
-
To a flame-dried, two-neck round-bottom flask under argon, add 2-bromotoluene (2.0 eq) and anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add tert-butyllithium (2.0 eq, 1.7 M solution in pentane) dropwise. Stir for 30 minutes at -78 °C to form o-tolyllithium.
-
In a separate flask, suspend copper(I) iodide (CuI) (1.0 eq) in anhydrous THF at -40 °C.
-
Transfer the freshly prepared o-tolyllithium solution to the CuI suspension via cannula. The solution will typically change color, indicating the formation of the Gilman reagent.[10]
-
After stirring for 30 minutes, cool the Gilman reagent back to -78 °C.
-
Dissolve the enone intermediate (1.0 eq) in anhydrous THF and add it dropwise to the Gilman reagent solution.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
After filtration and solvent evaporation, purify the crude product by column chromatography.
Methodology 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This powerful and versatile strategy also focuses on forming the β-aryl carbon-carbon bond. The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and exceptional functional group tolerance.[1][14]
Scientific Rationale & Causality
This route proposes the coupling of a β-halopropiophenone derivative with 2-methylphenylboronic acid. The key transformation is a Pd(0)-catalyzed cycle involving three main steps: oxidative addition of the palladium catalyst into the C-Br bond of the propiophenone, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14]
A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[1] The main advantages of this method are its high reliability and the commercial availability of a vast array of boronic acids and catalysts. It avoids the use of strongly basic and pyrophoric organolithium reagents required for the Gilman approach.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a Schlenk flask, add the β-bromo-4'-bromo-2'-fluoropropiophenone intermediate (1.0 eq), 2-methylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
Performance Benchmark: Comparison of Synthetic Routes
The choice of an optimal synthetic route depends on a balance of several factors, including yield, cost, safety, and scalability. The following table provides a semi-quantitative comparison of the three proposed methodologies.
| Parameter | Method 1: Friedel-Crafts | Method 2: Conjugate Addition | Method 3: Suzuki Coupling |
| Plausible Overall Yield | Moderate (40-60%) | High (65-85%) | High (70-90%) |
| Number of Key Steps | 2 | 2 | 2 |
| Reagent Cost | Low (AlCl₃ is inexpensive) | Moderate (Organolithiums, CuI) | High (Palladium catalysts, ligands) |
| Selectivity | Moderate (Regioselectivity is key) | Excellent (Chemoselectivity) | Excellent (Chemoselectivity) |
| Scalability | Good (Well-established industrial process) | Moderate (Handling organolithiums) | Excellent (Widely used in industry) |
| Safety/Handling | AlCl₃ is corrosive/hygroscopic; HCl gas | Pyrophoric t-BuLi; low temps | Catalyst handling; boronic acids |
| Key Advantage | Low reagent cost; directness | High selectivity; avoids rearrangement | Broad functional group tolerance |
| Key Disadvantage | Regioselectivity risk; harsh conditions | Pyrophoric reagents; cryogenic temps | Catalyst cost and removal |
Conclusion and Recommendation
All three proposed routes offer viable pathways to 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
-
The Friedel-Crafts Acylation is the most direct and cost-effective method on paper, making it attractive for large-scale production if the regioselectivity proves to be as high as predicted. However, it is the highest-risk approach without prior experimental validation for this specific substrate combination.
-
The Suzuki-Miyaura Cross-Coupling represents a robust and reliable option, benefiting from mild conditions and high functional group tolerance. Its primary drawback is the cost of the palladium catalyst, although catalyst loading can often be optimized to mitigate this.
-
The Conjugate Addition via an Organocuprate is arguably the most elegant and scientifically sound approach for laboratory-scale synthesis. It offers excellent chemoselectivity, directly addressing the challenge of forming the β-aryl bond without interfering with the ketone. While the use of pyrophoric organolithium reagents and cryogenic temperatures presents handling challenges, these are standard procedures in a modern organic synthesis lab.
Recommendation: For initial laboratory synthesis and proof-of-concept, the Conjugate Addition (Method 2) is highly recommended due to its predictable and superior selectivity. For process development and potential scale-up, both the Friedel-Crafts (Method 1) and Suzuki Coupling (Method 3) routes should be explored, with the final decision depending on a thorough cost-of-goods and process safety analysis.
References
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Xia, Y., Wang, J., Liu, Z., & Chen, G. (2018). Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds. Journal of the American Chemical Society, 140(16), 5347–5351. [Link][15][16]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2016). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Medicinal Chemistry Research, 25(1), 145-156. [Link][17]
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Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link][18]
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Wikipedia. (n.d.). Reactions of organocopper reagents. Wikipedia. [Link][9]
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ResearchGate. (n.d.). Michael's addition reaction of chalcone. ResearchGate. [Link][19]
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Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link][12]
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Adamo, M. F. A., & Duffy, E. F. (2006). Multicomponent synthesis of 3-heteroarylpropionic acids. Organic letters, 8(22), 5157–5159. [Link][20]
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ResearchGate. (2010). Study of Michael addition on chalcones and or chalcone analogues. ResearchGate. [Link][21]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][1]
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Master Organic Chemistry. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. [Link][8]
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Hunt, I. (n.d.). Ch18: Organocopper reagents. University of Calgary. [Link]
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Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone. [22]
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Burmaoglu, S., Algul, O., Gobek, A., et al. (2016). Synthesis and anti-proliferative activity of fluoro-substituted chalcones. Bioorganic & medicinal chemistry letters, 26(13), 3172–3176. [Link][23]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][14]
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Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link][10]
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ResearchGate. (n.d.). Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. ResearchGate. [Link][24]
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Chemistry LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. [Link][25]
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Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. [Link][26]
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Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University. [Link][4]
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ResearchGate. (2012). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate. [Link][27]
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Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Studylib.net. [Link][5]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link][2]
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Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Organic Chemistry Tutor. [Link][28]
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Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link][11]
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Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Chemistry LibreTexts. [Link][7]
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Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link][3]
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Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Organic Chemistry Portal. [Link][29]
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MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link][30]
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ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. [Link][31]
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Quora. (2017). How would you prepare a sample of propanoyl chloride from propanoic acid?. Quora. [Link][6]
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Pearson. (n.d.). Show how you would use an acid chloride as an intermediate to synthesize... Pearson. [Link][32]
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in vitro vs in vivo efficacy of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone derivatives
This guide provides a comparative analysis of the in vitro and in vivo efficacy of novel propiophenone derivatives, with a specific focus on illustrating the evaluation process for compounds structurally related to the 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone scaffold. Due to the novelty of this specific derivative class, direct experimental data is not yet prevalent in published literature. Therefore, this guide synthesizes methodologies and findings from closely related brominated and fluorinated chalcones and propiophenones to establish a robust framework for evaluation. We will explore the rationale behind experimental design, from initial cell-based screening to validation in animal models, providing researchers with a comprehensive blueprint for assessing novel chemical entities.
Introduction: The Therapeutic Potential of the Propiophenone Scaffold
The propiophenone core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a wide array of pharmacologically active agents. The introduction of specific substituents, such as halogens (bromine, fluorine) and substituted aryl rings, can dramatically modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications are critical for optimizing target engagement, improving metabolic stability, and enhancing overall therapeutic efficacy.
Specifically, the incorporation of a bromine atom can enhance binding affinity through halogen bonding, while a fluorine atom often improves metabolic stability and membrane permeability. The 2-methylphenyl group introduces a steric component that can be crucial for selective binding to the target protein's active site. This guide will delve into the standard methodologies used to quantify these theoretical advantages in practical preclinical models.
In Vitro Efficacy Assessment: The First Line of Evidence
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound and elucidate its mechanism of action. These experiments are conducted in a controlled environment outside of a living organism, typically using isolated cells or proteins.
Cytotoxicity Screening: The MTT Assay
A primary step in evaluating potential anticancer agents is to determine their ability to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (e.g., 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone derivatives) are dissolved in DMSO to create stock solutions and then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are then treated with these concentrations for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the resulting formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Data Presentation: Hypothetical In Vitro Cytotoxicity
| Compound Derivative | Modification | Target Cell Line | IC50 (µM) |
| Reference (Doxorubicin) | - | MCF-7 | 0.8 |
| Compound A | 4'-Bromo-2'-fluoro | MCF-7 | 5.2 |
| Compound B | 4'-Chloro-2'-fluoro | MCF-7 | 12.8 |
| Compound C | 4'-Bromo (no fluorine) | MCF-7 | 25.1 |
This table illustrates how substitutions influence cytotoxicity, with the bromo-fluoro combination showing higher potency.
Visualizing the In Vitro Workflow
The following diagram outlines the standard workflow for the initial in vitro screening of novel compounds.
Caption: Standard workflow for in vitro cytotoxicity screening.
In Vivo Efficacy Assessment: Validation in a Biological System
While in vitro data is crucial, it does not always translate to in vivo efficacy. A compound's performance in a living organism is influenced by complex pharmacokinetic and pharmacodynamic factors (ADME - Absorption, Distribution, Metabolism, and Excretion). Therefore, promising candidates from in vitro screens must be validated in animal models.
Xenograft Tumor Model: A Standard for Anticancer Agents
The murine xenograft model, where human cancer cells are implanted into immunocompromised mice, is the gold standard for preclinical evaluation of anticancer drugs.
Experimental Protocol: Xenograft Model
-
Cell Implantation: Approximately 5-10 million human cancer cells (e.g., MCF-7) suspended in Matrigel are subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³).
-
Randomization and Treatment: The mice are randomly assigned to a control group (vehicle) and treatment groups. The test compound is administered via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage (p.o.), at a specific dose and schedule (e.g., 20 mg/kg, daily for 21 days).
-
Monitoring: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] × 100.
Data Presentation: Hypothetical In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Administration Route | Final Mean Tumor Volume (mm³) | TGI (%) |
| Vehicle Control | - | i.p. | 1250 | 0 |
| Compound A | 20 | i.p. | 575 | 54 |
| Reference (Paclitaxel) | 10 | i.p. | 450 | 64 |
This table demonstrates a method for quantifying the in vivo antitumor activity of a lead compound against a vehicle control and a standard-of-care drug.
Bridging In Vitro and In Vivo: The Correlation Challenge
A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy. A compound with a low IC50 value in vitro may fail in vivo due to poor bioavailability, rapid metabolism, or off-target toxicity.
Logical Relationship: From In Vitro Hit to In Vivo Candidate
Caption: The sequential validation process from in vitro hit to in vivo candidate.
Conclusion and Future Directions
The systematic evaluation of novel propiophenone derivatives, such as the 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone class, requires a multi-tiered approach that logically progresses from high-throughput in vitro screening to rigorous in vivo validation. While this guide uses illustrative data based on related chemical scaffolds, the outlined protocols for cytotoxicity assays and xenograft models represent the industry-standard pathway for assessing potential therapeutic agents.
Future research on this specific class of compounds should focus on synthesizing a small library of derivatives to establish clear Structure-Activity Relationships (SAR). Subsequent studies should then aim to identify the specific molecular target through mechanism-of-action studies, paving the way for further preclinical development. The ultimate goal is to bridge the gap between a promising molecular structure and a clinically effective therapeutic agent.
References
This section would be populated with actual references from the literature if data on the specific compound class were available. The following are representative examples of the types of sources that would be cited.
-
Title: Synthesis and biological evaluation of novel chalcone derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: The MTT assay for assessing cell viability and proliferation. Source: Nature Protocols URL: [Link]
-
Title: Human tumor xenografts in nude mice as a preclinical model for anticancer drug development. Source: Cancer and Metastasis Reviews URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone
As researchers dedicated to the advancement of science, our responsibility extends beyond discovery to the safe and conscientious management of the chemical entities we create and handle. This guide provides a detailed, experience-driven framework for the proper disposal of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone, a halogenated ketone derivative. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.
Hazard Profile and Foundational Safety Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this precise molecule may be limited, a robust assessment can be made by examining its structural motifs and data from close chemical analogs. The presence of bromo- and fluoro- substituents firmly classifies this compound as a halogenated organic waste , which is the single most critical factor guiding its disposal pathway.[1][2]
| Property / Hazard | Assessment Based on Structural Analogs | Significance for Disposal |
| Physical State | Solid (Crystalline Powder) | Requires handling procedures that minimize dust generation. |
| GHS Hazard Statements | H315: Causes skin irritation[3][4][5][6][7][8]H319: Causes serious eye irritation[3][4][5][6][7][8]H335: May cause respiratory irritation[3][4][6][7][8] | Direct contact and inhalation must be avoided through rigorous use of Personal Protective Equipment (PPE) and engineering controls. |
| Chemical Class | Halogenated Propiophenone | Dictates segregation into the "Halogenated Organic Waste" stream. [2][9][10] Mixing with non-halogenated waste is a costly and non-compliant error.[2] |
| Decomposition Products | Upon combustion, will generate hazardous gases including carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4][8] | Disposal via incineration must be conducted in a specialized facility equipped with scrubbers to neutralize these acidic and corrosive byproducts.[11][12] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[4] | Waste must not be stored in proximity to or mixed with these materials to prevent uncontrolled reactions. |
Pre-Disposal Safety Protocols: A Self-Validating System
Adherence to the following pre-disposal protocols is non-negotiable. This system ensures that safety is an integral part of the workflow, not an afterthought.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield is recommended when handling larger quantities.[13]
-
Hand Protection: Wear nitrile or neoprene gloves.[13] Always check the manufacturer's glove compatibility chart. Discard and replace gloves immediately if contamination occurs.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required.
Essential Engineering Controls:
-
Chemical Fume Hood: All handling and packaging of 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone waste must be performed within a properly functioning and certified laboratory chemical fume hood to mitigate inhalation risks.[13]
-
Safety Stations: Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[4]
Step-by-Step Waste Segregation and Collection Protocol
The cornerstone of proper chemical disposal is meticulous segregation. The causality is simple: halogenated waste requires specific, high-temperature incineration with advanced flue-gas treatment, making it one of the most expensive and regulated waste streams.[2][9]
Step 1: Designate a Halogenated Waste Container
-
Select a container approved for hazardous chemical waste. This is typically a high-density polyethylene (HDPE) or glass container with a secure, vapor-tight screw cap.[1][14]
-
The container must be in good condition, free of cracks or residue from previous use.
Step 2: Affix Proper Labeling (Before First Use)
-
Label the container before adding any waste.[1]
-
The label must clearly state:
-
"Hazardous Waste "
-
"Halogenated Organic Solids "
-
The full chemical name: "4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone " and any other halogenated compounds in the container. Do not use abbreviations.[1]
-
Associated Hazards: "Irritant"
-
Accumulation Start Date.
-
Step 3: Waste Collection
-
Pure/Unused Compound: Carefully transfer the solid chemical into the designated halogenated waste container using a dedicated spatula or scoop.
-
Contaminated Labware: Items such as weigh boats, gloves, and paper towels with gross solid contamination should be placed in a sealed plastic bag, labeled, and then placed in the solid waste container.
-
Solutions: If the compound is dissolved in a solvent, it must be collected in a designated "Halogenated Liquid Waste " container. Crucially, if a halogenated compound is mixed with a non-halogenated solvent, the entire mixture is now classified as halogenated waste. [1]
On-Site Storage and Final Disposal Logistics
Interim Storage:
-
The sealed waste container must be stored in a designated hazardous waste accumulation area.[15]
-
This area must be a cool, dry, and well-ventilated space, away from general laboratory traffic.[4]
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[14]
-
Adhere strictly to institutional and local regulations regarding the maximum volume and duration for on-site waste storage.
Final Disposal:
-
The only compliant and safe method for the final disposal of this compound is to engage a licensed professional hazardous waste disposal service. [3][11][15]
-
These services are equipped to transport the waste and ensure its destruction at a permitted facility. The standard and required method of destruction for this type of waste is high-temperature incineration in a unit equipped with an afterburner and scrubber system. [11][12][15]
-
Maintain meticulous records of all disposed waste, including quantities, dates, and copies of the waste manifest provided by the disposal company. This documentation is essential for regulatory audits.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final compliant destruction.
Caption: Disposal workflow for 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone.
References
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. Ideal Response. [Link]
-
Environmental Fact Sheet, Organobromine - EPA. U.S. Environmental Protection Agency. [Link]
-
4 - Safety Data Sheet. A&C LELABO. [Link]
-
Other Disposal Guidance | I-WASTE DST | US EPA. U.S. Environmental Protection Agency. [Link]
-
Federal Register, Volume 59 Issue 90 (Wednesday, May 11, 1994) - GovInfo. GovInfo. [Link]
-
Safety Data Sheet - ChemDmart. ChemDmart. [Link]
-
Bromine Safety Guideline - Washington State University. Washington State University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois Urbana-Champaign. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Sustainable Organic Laboratory Course (NOP). [Link]
-
8.1 Organic solvent waste - Kemicentrum. Lund University. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Chemical and Hazardous Waste Guide - UiO. University of Oslo. [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. chemdmart.com [chemdmart.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. mn.uio.no [mn.uio.no]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
